Product packaging for C4 Dihydroceramide(Cat. No.:CAS No. 202467-76-3)

C4 Dihydroceramide

Cat. No.: B561705
CAS No.: 202467-76-3
M. Wt: 371.6 g/mol
InChI Key: OQNWHOCKDMLTSP-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C4 Dihydroceramide, also known as this compound, is a useful research compound. Its molecular formula is C22H45NO3 and its molecular weight is 371.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H45NO3 B561705 C4 Dihydroceramide CAS No. 202467-76-3

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNWHOCKDMLTSP-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661861
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202467-76-3
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dihydroceramide Biosynthesis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides (dhCer) are N-acyl derivatives of the sphingoid base sphinganine and serve as the direct precursors to ceramides, the central hub of sphingolipid metabolism. For many years, dihydroceramides were considered biologically inert intermediates. However, emerging evidence has repositioned them as critical bioactive lipids in their own right, implicated in a variety of cellular processes including autophagy, apoptosis, cell cycle arrest, and the regulation of metabolic homeostasis.[1][2][3]

The de novo biosynthesis pathway, originating in the endoplasmic reticulum, is the primary route for generating dihydroceramides. This process involves a conserved sequence of enzymatic reactions that build the sphingoid backbone and attach a fatty acyl chain of a specific length.[4] While the term "C4 dihydroceramide" typically refers to synthetic, cell-permeable short-chain analogs used experimentally to probe ceramide signaling, the endogenous biosynthesis pathway in mammalian cells produces a diverse range of dihydroceramides with varying acyl chain lengths (from C14 to >C30). The specificity of this synthesis is dictated by a family of six distinct ceramide synthase enzymes (CerS1-6).[1]

This technical guide provides a comprehensive overview of the core dihydroceramide biosynthesis pathway in mammalian cells. It details the key enzymes and their regulation, summarizes quantitative data, presents detailed experimental protocols for studying the pathway, and provides visual diagrams of the core processes to facilitate a deeper understanding for researchers and drug development professionals.

The De Novo Dihydroceramide Biosynthesis Pathway

The de novo synthesis of dihydroceramides is a three-step enzymatic cascade located on the cytosolic face of the endoplasmic reticulum (ER).

  • Step 1: Condensation. The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the rate-limiting condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

  • Step 2: Reduction. The resulting 3-ketodihydrosphingosine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDHS) .

  • Step 3: N-Acylation. In the final step, sphinganine is acylated by one of the six Ceramide Synthases (CerS1-6) . Each CerS enzyme exhibits specificity for fatty acyl-CoAs of particular chain lengths, resulting in the formation of a dihydroceramide molecule with a defined N-acyl chain.

The product, dihydroceramide, is then available for its terminal modification: desaturation. The enzyme Dihydroceramide Desaturase 1 (DEGS1) introduces a critical trans double bond at the C4-C5 position of the sphingoid backbone, converting dihydroceramide into ceramide. This final step is a crucial control point, as the ratio of dihydroceramide to ceramide can significantly impact cell fate.

De_Novo_Biosynthesis_Pathway De Novo Dihydroceramide Biosynthesis Pathway cluster_ER Endoplasmic Reticulum (Cytosolic Face) Serine L-Serine + Palmitoyl-CoA SPT SPT Serine->SPT Step 1 KDS 3-Ketodihydrosphingosine KDHS KDHS KDS->KDHS Step 2 Sphinganine Sphinganine (Dihydrosphingosine) CerS CerS1-6 Sphinganine->CerS Step 3 FattyAcylCoA Fatty Acyl-CoAs (Varying Lengths) FattyAcylCoA->CerS Step 3 DHCer Dihydroceramides (dhCer) DEGS1 DEGS1 DHCer->DEGS1 Desaturation Cer Ceramides (Cer) SPT->KDS KDHS->Sphinganine CerS->DHCer DEGS1->Cer

Figure 1. The de novo dihydroceramide biosynthesis pathway in the ER.

Quantitative Data: Ceramide Synthase Specificity

The diversity of dihydroceramide species within a cell is primarily determined by the expression and activity of the six Ceramide Synthase (CerS) enzymes. Each isoform displays a distinct preference for fatty acyl-CoAs of specific chain lengths. This specificity is a critical determinant of the subsequent biological effects, as ceramides and dihydroceramides with different acyl chains can have unique functions.

EnzymePrimary Acyl-CoA SpecificityPredominant Tissue Distribution
CerS1 C18:0Brain, Skeletal Muscle, Testis
CerS2 C20:0 - C26:0 (Very-long-chain)Highest overall expression; abundant in liver, kidney, brain
CerS3 C26:0 and longer (Ultra-long-chain)Skin, Testis
CerS4 C18:0 - C22:0Skin, Heart, Liver, Leukocytes
CerS5 C14:0 - C16:0Most tissues; high in lung, head and neck cancer cells
CerS6 C14:0 - C16:0Most tissues; high in kidney, intestine, brain
Table 1: Substrate specificity and tissue distribution of mammalian Ceramide Synthases (CerS1-6).

Biological Functions and Signaling

Accumulation of dihydroceramides, often achieved through pharmacological inhibition or genetic knockdown of the desaturase DEGS1, triggers significant cellular responses. Unlike ceramides, which are strongly associated with apoptosis, dihydroceramides are more prominently linked to the induction of autophagy and ER stress.

  • Autophagy: Elevated dihydroceramide levels can induce cytotoxic autophagy in cancer cells. This process is linked to the destabilization of autolysosomes, leading to cathepsin release and cell death.

  • ER Stress: Dihydroceramide accumulation can cause ER stress and trigger the Unfolded Protein Response (UPR).

  • Cell Cycle Arrest: Dihydroceramides have been shown to inhibit cell growth by inducing a G0/G1 phase cell cycle arrest.

  • Apoptosis: The role of dihydroceramides in apoptosis is complex. While some studies report pro-apoptotic effects, others suggest they may antagonize ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.

  • Insulin Resistance: Circulating levels of specific dihydroceramide species (e.g., C18:0, C24:0) are positively correlated with insulin resistance in humans and can directly impair insulin sensitivity in myotubes.

DHCer_Signaling Downstream Signaling of Dihydroceramide Accumulation Inhibition Inhibition of DEGS1 (e.g., Fenretinide, Hypoxia) DHCer_Accum Dihydroceramide Accumulation Inhibition->DHCer_Accum ER_Stress ER Stress / UPR DHCer_Accum->ER_Stress Autophagy Autophagy Induction DHCer_Accum->Autophagy CellCycle G0/G1 Cell Cycle Arrest DHCer_Accum->CellCycle Apoptosis Apoptosis Modulation DHCer_Accum->Apoptosis Inhibits Ceramide Channels (Context-dependent) InsulinRes Insulin Resistance DHCer_Accum->InsulinRes In muscle cells ER_Stress->Autophagy LMP Lysosomal Membrane Permeabilization Autophagy->LMP In cancer cells Death Cytotoxic Cell Death CellCycle->Death contributes to LMP->Death

Figure 2. Key cellular processes affected by dihydroceramide accumulation.

Experimental Protocols

Studying the dihydroceramide biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying lipid levels. Below are detailed protocols for key experiments.

Protocol 1: Ceramide Synthase (CerS) Activity Assay using LC-MS/MS

This protocol measures CerS activity in cell or tissue lysates by quantifying the formation of a specific dihydroceramide product from exogenously added substrates.

  • Principle: Cell lysates are incubated with a sphingoid base (sphinganine) and a specific fatty acyl-CoA. The CerS enzymes present in the lysate will produce the corresponding dihydroceramide, which is then extracted and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Reagents:

    • Homogenization Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, protease inhibitor cocktail.

    • Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM MgCl₂, 0.5 mM DTT.

    • Substrates: Sphinganine (d18:0), Fatty Acyl-CoA (e.g., Palmitoyl-CoA, C16:0).

    • Internal Standard (ISTD): C17-sphinganine or a deuterated dihydroceramide standard.

    • Extraction Solvent: Chloroform/Methanol (2:1, v/v).

  • Procedure:

    • Lysate Preparation: Harvest cells or tissue and homogenize in ice-cold Homogenization Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Enzyme Reaction: In a microfuge tube, combine 50-100 µg of lysate protein with Reaction Buffer. Add sphinganine (final concentration 20 µM) and the desired fatty acyl-CoA (final concentration 50 µM).

    • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. Stop the reaction by adding the extraction solvent.

    • Lipid Extraction: Add the ISTD to each sample. Add chloroform/methanol (2:1) and water, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase.

    • Sample Preparation for MS: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • LC-MS/MS Analysis: Analyze the sample using a C18 reversed-phase column. Use Multiple Reaction Monitoring (MRM) mode to detect the precursor-to-product ion transition specific to the dihydroceramide of interest and the internal standard.

  • Data Analysis: Calculate the amount of dihydroceramide produced by comparing the peak area ratio of the analyte to the ISTD against a standard curve. Express activity as pmol/min/mg protein.

CerS_Assay_Workflow Workflow for LC-MS/MS-based Ceramide Synthase Assay start Start: Cells/Tissue homogenize 1. Homogenize & Prepare Lysate start->homogenize protein_quant 2. Quantify Protein (BCA Assay) homogenize->protein_quant reaction_setup 3. Set up Reaction: Lysate + Sphinganine + Fatty Acyl-CoA protein_quant->reaction_setup incubation 4. Incubate at 37°C reaction_setup->incubation extraction 5. Stop Reaction & Perform Lipid Extraction (add ISTD) incubation->extraction dry_recon 6. Dry Down & Reconstitute Sample extraction->dry_recon lcms 7. LC-MS/MS Analysis (MRM Mode) dry_recon->lcms analysis 8. Data Analysis & Quantification lcms->analysis end End: CerS Activity analysis->end

References

C4 dihydroceramide vs C4 ceramide cellular roles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Roles of C4 Dihydroceramide vs. C4 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides and their precursors, dihydroceramides, are bioactive sphingolipids that play pivotal roles in a multitude of cellular processes. While structurally similar, the presence of a C4-C5 trans-double bond in the sphingoid backbone of ceramide confers dramatically different biological activities compared to its saturated counterpart, dihydroceramide. This technical guide provides a comprehensive comparison of the cellular roles of C4 ceramide and this compound, with a focus on their differential effects on apoptosis, autophagy, and related signaling pathways. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a resource for researchers in cell biology, pharmacology, and drug development.

Introduction

Ceramides are a class of lipid second messengers implicated in diverse cellular responses, including cell cycle arrest, senescence, and apoptosis.[1] Short-chain, cell-permeable analogs like C4 ceramide (N-butanoyl-D-erythro-sphingosine) are invaluable tools for elucidating these pathways.[2] Its precursor, this compound, which lacks the C4-C5 double bond, has historically been considered an inactive intermediate. However, emerging evidence indicates that this compound not only lacks the pro-apoptotic functions of C4 ceramide but can actively antagonize its effects, highlighting a critical regulatory role for the saturation state of the sphingoid base.[1][3] Understanding the distinct cellular functions of these two molecules is crucial for the targeted development of therapeutics that modulate sphingolipid-mediated signaling.

Core Cellular Roles: A Comparative Overview

The primary and most well-documented distinction between C4 ceramide and this compound lies in their opposing roles in the regulation of apoptosis.

  • C4 Ceramide: The Pro-Apoptotic Effector C4 ceramide is a potent inducer of apoptosis in a wide range of cell types.[2] Its pro-apoptotic activity is fundamentally linked to its ability to self-assemble and form channels in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.

  • This compound: The Apoptosis Antagonist In stark contrast, this compound is not only incapable of inducing apoptosis but also acts as a potent inhibitor of ceramide-induced apoptosis. Its inhibitory mechanism involves the disruption of ceramide channel formation within the mitochondrial membrane, thereby preventing MOMP. This antagonistic relationship underscores the importance of the ceramide to dihydroceramide ratio as a critical determinant of cell fate.

Beyond apoptosis, these molecules are implicated in other cellular processes, although their roles are less clearly delineated:

  • Autophagy: Dihydroceramides have been shown to play a role in autophagy, with some studies suggesting that an accumulation of dihydroceramide can impair autophagic flux. The precise signaling mechanisms, however, are still under investigation and may be cell-type dependent. C4 ceramide can also induce autophagy, which, depending on the cellular context, can be a pro-survival or pro-death mechanism.

  • Cell Cycle Arrest: Short-chain ceramides, including C4 ceramide, can induce cell cycle arrest, typically at the G0/G1 phase. The accumulation of dihydroceramide has also been linked to the inhibition of cell cycle progression.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxic and signaling effects of C4 ceramide and the inhibitory effects of this compound. Data for structurally similar short-chain ceramides (C2 and C6) are included as proxies where C4-specific data is limited.

Table 1: Cytotoxicity of C4-Ceramide Analogs in Breast Cancer Cell Lines

CompoundCell LineCell TypeEC50 (µM) at 24 hr
Benzene-C4-ceramideSKBr3Drug-Resistant Breast Tumor18.9
Benzene-C4-ceramideMCF-7/AdrDrug-Resistant Breast Tumor45.5
Benzene-C4-ceramideNormal Breast EpithelialNormal Breast Epithelial>100
Pyridine-C4-ceramideSKBr3Drug-Resistant Breast Tumor12.8-16.7
Pyridine-C4-ceramideMCF-7/AdrDrug-Resistant Breast Tumor12.8-16.7

Table 2: Inhibition of Ceramide-Induced Mitochondrial Permeabilization by Dihydroceramide

Ceramide SpeciesDihydroceramide SpeciesDihydroceramide:Ceramide RatioInhibition of Permeabilization
C2-ceramideC2-dihydroceramide1:10~95%
C16-ceramideC16-dihydroceramide1:10~51%

Signaling Pathways

The distinct cellular roles of C4 ceramide and this compound are rooted in their differential engagement of key signaling pathways.

C4 Ceramide-Induced Apoptosis

C4 ceramide primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. Key signaling events include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C4 ceramide forms channels in the outer mitochondrial membrane, leading to the release of cytochrome c.

  • Bcl-2 Family Regulation: Pro-apoptotic Bcl-2 family members like Bax can enhance ceramide channel formation, while anti-apoptotic members like Bcl-2 can inhibit it.

  • Caspase Activation: Released cytochrome c initiates the formation of the apoptosome and the activation of a caspase cascade, with caspase-3 being a key executioner.

  • JNK Activation: C4 ceramide can activate the c-Jun N-terminal kinase (JNK) signaling cascade, a key pathway in stress-induced apoptosis. This can occur through a mechanism involving the upregulation of thioredoxin-interacting protein (Txnip) and subsequent activation of ASK1.

C4_Ceramide_Apoptosis C4 Ceramide-Induced Apoptosis Signaling Pathway C4_Cer C4 Ceramide Mito Mitochondrion C4_Cer->Mito JNK_path JNK Pathway C4_Cer->JNK_path MOMP Mitochondrial Outer Membrane Permeabilization Mito->MOMP Forms channels CytoC Cytochrome c (release) MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (activation) Apoptosome->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Txnip Txnip (upregulation) JNK_path->Txnip ASK1 ASK1 JNK JNK (phosphorylation) ASK1->JNK JNK->Apoptosis Txnip->ASK1 Bcl2_fam Bcl-2 Family Bax Bax (pro-apoptotic) Bcl2_fam->Bax Bcl2_prot Bcl-2 (anti-apoptotic) Bcl2_fam->Bcl2_prot Bax->MOMP enhances Bcl2_prot->MOMP inhibits

Caption: C4 Ceramide-Induced Apoptosis Pathway.

This compound's Antagonistic Role

This compound's primary role in apoptosis is to counteract the effects of C4 ceramide.

  • Inhibition of Channel Formation: this compound directly interferes with the self-assembly of C4 ceramide into channels in the mitochondrial outer membrane.

  • Prevention of MOMP: By blocking channel formation, this compound prevents MOMP and the subsequent release of pro-apoptotic factors.

Dihydroceramide_Inhibition Inhibition of Apoptosis by this compound C4_DHC This compound Mito_Channel Ceramide Channel Formation C4_DHC->Mito_Channel Inhibits C4_Cer C4 Ceramide C4_Cer->Mito_Channel MOMP MOMP Mito_Channel->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: this compound's Inhibition of Apoptosis.

Dihydroceramide and Autophagy

The accumulation of dihydroceramide has been linked to the impairment of autophagic flux, potentially contributing to cellular stress and the progression of certain diseases. One proposed mechanism involves the stimulation of de novo sphingolipid synthesis leading to ER stress, which in turn can modulate autophagy.

Dihydroceramide_Autophagy Potential Role of Dihydroceramide in Autophagy DHC_accum Dihydroceramide Accumulation ER_Stress ER Stress DHC_accum->ER_Stress Autophagic_Flux Autophagic Flux ER_Stress->Autophagic_Flux Impairs Cell_Stress Cellular Stress Autophagic_Flux->Cell_Stress leads to

Caption: Dihydroceramide's Influence on Autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of C4 ceramide and this compound.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • C4-ceramide and C4-dihydroceramide (negative control)

    • DMSO (vehicle)

    • Cell line of interest

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., acidified isopropanol or DMSO)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the treatment period (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for attachment.

    • Treatment: Prepare stock solutions of C4-ceramide and C4-dihydroceramide in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle-only control.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570-590 nm using a plate reader.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • LDH assay kit

    • C4-ceramide and C4-dihydroceramide

    • Cell line of interest

    • 96-well plates

    • Lysis buffer (positive control)

    • Plate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control).

    • Sample Collection: After the incubation period, carefully collect the culture supernatant from each well.

    • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

    • Calculation: Calculate the percentage of cytotoxicity relative to the positive and negative controls.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Caspase-3 colorimetric or fluorometric assay kit

    • C4-ceramide

    • Cell line of interest

    • Cell lysis buffer

    • Plate reader (absorbance or fluorescence)

  • Procedure:

    • Induce Apoptosis: Treat cells with C4-ceramide for the desired time.

    • Cell Lysis: Harvest and lyse the cells according to the assay kit protocol to obtain cytosolic extracts.

    • Caspase-3 Reaction: Add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to a 96-well plate.

    • Incubation: Incubate at 37°C for 1-2 hours.

    • Measurement: Read the absorbance (400-405 nm) or fluorescence (Ex/Em = 380/420-460 nm) using a plate reader.

In Vitro Mitochondrial Permeability Assay

This assay assesses the ability of C4 ceramide and this compound to permeabilize isolated mitochondria.

  • Materials:

    • Isolated mitochondria

    • C4-ceramide and C4-dihydroceramide

    • Reduced cytochrome c

    • Spectrophotometer

  • Procedure:

    • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in an appropriate buffer.

    • Treatment: Add C4-ceramide, C4-dihydroceramide, or vehicle to the mitochondrial suspension and incubate.

    • Cytochrome c Addition: Add reduced cytochrome c to the suspension.

    • Absorbance Measurement: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time. An increased rate of oxidation indicates permeabilization of the outer mitochondrial membrane.

Western Blot for JNK Phosphorylation

This technique is used to detect the activation of JNK by assessing its phosphorylation status.

  • Materials:

    • C4-ceramide

    • Cell line of interest

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with C4-ceramide for various time points. Lyse the cells in ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-JNK and total JNK. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

Conclusion

The presence or absence of the C4-C5 trans-double bond is a critical determinant of the biological activities of C4 ceramide and this compound. C4 ceramide is a potent pro-apoptotic molecule that acts primarily through the induction of mitochondrial outer membrane permeabilization. In contrast, this compound is not only inactive in this regard but also functions as a direct antagonist of ceramide-induced apoptosis. The interplay between these two molecules and the enzymes that regulate their interconversion represents a key control point in cell fate decisions. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complex roles of these bioactive sphingolipids in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of C4 Dihydroceramide

Executive Summary

Dihydroceramides, once considered mere biologically inert precursors in the de novo synthesis of ceramides, are now recognized as a distinct class of bioactive lipids with unique signaling functions.[1] The absence of a C4-C5 trans-double bond in their sphingoid backbone, the key structural difference from ceramides, leads to profoundly different roles in cellular processes such as autophagy, cell cycle regulation, and hypoxia.[1][2][3] This guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its biosynthesis, distinct biological functions, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Biosynthesis

The synthesis of dihydroceramides occurs in the endoplasmic reticulum as part of the highly conserved de novo sphingolipid synthesis pathway.[1] This pathway is the primary route for producing the sphingoid backbone from basic cellular components.

The key enzymatic steps are:

  • Condensation: The pathway begins with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketosphinganine.

  • Reduction: 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by 3-ketosphinganine reductase (KSR) , utilizing NADPH as a cofactor.

  • N-acylation: A fatty acyl-CoA, such as butanoyl-CoA for this compound, is attached to sphinganine via an amide bond. This reaction is catalyzed by one of six (dihydro)ceramide synthases (CerS) , each with specificity for different acyl chain lengths. The product of this step is dihydroceramide.

  • Desaturation or Hydroxylation: Dihydroceramide stands at a critical branch point. It can either be desaturated to form ceramide or hydroxylated to form phytoceramide.

    • Desaturation: Dihydroceramide desaturase 1 (DES1) introduces a trans-double bond between carbons 4 and 5 of the sphingoid backbone to produce ceramide. This is the final step in the synthesis of most common ceramides.

    • C4-Hydroxylation: Dihydroceramide desaturase 2 (DES2) is a bifunctional enzyme that, in addition to desaturase activity, possesses C4-hydroxylase activity . This hydroxylation of dihydroceramide at the C4 position of the sphinganine base is the key reaction in the biosynthesis of phytosphingolipids (phytoceramides). The human homolog, hDES2, is highly expressed in the skin, intestines, and kidneys and plays a crucial role in phytosphingolipid synthesis in these tissues. This C4-hydroxylation requires an electron transfer system involving cytochrome b5.

The following diagram illustrates the de novo synthesis pathway leading to this compound and its subsequent conversion.

DeNovo_Synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Keto3 3-Ketosphinganine Serine->Keto3 SPT Sphinganine Sphinganine (Dihydro-sphingosine) Keto3->Sphinganine KSR (NADPH) C4_dhCer This compound Sphinganine->C4_dhCer CerS (Butanoyl-CoA) C4_Cer C4 Ceramide C4_dhCer->C4_Cer DES1 (Δ4-desaturase) Phyto_Cer C4 Phytoceramide C4_dhCer->Phyto_Cer DES2 (C4-hydroxylase)

De Novo Biosynthesis of this compound.

Initial Characterization and Biological Activity

For many years, dihydroceramides were considered biologically inert intermediates, with the C4-C5 trans-double bond in ceramides deemed essential for their pro-apoptotic activity. However, recent evidence has revealed that dihydroceramides possess distinct biological functions that are not shared by ceramides.

The accumulation of dihydroceramides, which can be induced by inhibiting DES1 or by cellular stressors like hypoxia, is now linked to specific signaling outcomes. Unlike ceramides, which are potent inducers of apoptosis, dihydroceramides are more closely associated with the induction of autophagy. They are also implicated in inhibiting cell proliferation and promoting cell cycle arrest. This functional divergence highlights that dihydroceramides are not merely precursors but active signaling molecules in their own right.

The accumulation of specific dihydroceramide species has been implicated in the pathophysiology of several diseases, including type 2 diabetes, cardiovascular disease, cancer, and neurodegenerative disorders.

The diagram below illustrates the divergent signaling roles of this compound and C4 ceramide.

Signaling_Pathways cluster_dhCer Dihydroceramide Signaling cluster_Cer Ceramide Signaling Cellular_Stress Cellular Stress (e.g., Hypoxia, Fenretinide) dhCer This compound Accumulation Cellular_Stress->dhCer Cer C4 Ceramide Generation Cellular_Stress->Cer Autophagy Autophagy dhCer->Autophagy CellCycleArrest Cell Cycle Arrest dhCer->CellCycleArrest Apoptosis Apoptosis Cer->Apoptosis

Divergent Signaling Roles of this compound and C4 Ceramide.

Quantitative Data

Quantitative analysis is crucial for understanding the biochemical properties and cellular effects of this compound. The tables below summarize key kinetic data for enzymes involved in its metabolism and reported effective concentrations in cellular assays.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Apparent Km Vmax Source
Dihydroceramide Desaturase N-octanoyl-D-erythro-sphinganine 340 µM Not Reported
Dihydroceramide Desaturase NADH 120 µM Not Reported
Dihydroceramide:sphinganine C-4-hydroxylase (Des2) N-octanoylsphinganine 35 µM 40 nmol·h-1·mg-1

| Dihydroceramide:sphinganine C-4-hydroxylase (Des2) | Cytochrome b5 | 0.8 µM | Not Reported | |

Table 2: Isotope Effect in Dihydroceramide Desaturation

C-H Bond Cleavage Kinetic Isotope Effect (kH/kD) Implication Source
C4-H 8.0 ± 0.8 Rate-determining step; initial oxidation occurs at C-4

| C5-H | 1.02 ± 0.07 | Not rate-limiting | |

Table 3: Cellular Effects of Dihydroceramide Modulation

Compound / Condition Cell Type Concentration Observed Effect Source
Cyclopropanated Dihydroceramide Analog (Inhibitor) Keratinocytes 10 - 50 µM Inhibition of DES1; 3.6-fold increase in dihydroceramide; 6.3-fold increase in phytoceramide
Hypoxia Human Cerebral Endothelial Cells Not Applicable Increased levels of long-chain dihydroceramides

| N-acetylcysteine | Rat Hepatocytes | 5 - 10 mM | Decreased relative incorporation of [¹⁴C]serine into [¹⁴C]ceramide, suggesting altered dihydroceramide metabolism | |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound from cell pellets.

1. Sample Preparation (Lipid Extraction): a. To a 1.5 mL microfuge tube containing a cell pellet (e.g., 1x10⁶ cells), add an appropriate internal standard (e.g., C17:0-dihydroceramide). b. Add 300 µL of ice-cold methanol and vortex vigorously for 30 seconds. c. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. d. Add 250 µL of MS-grade water to induce phase separation and vortex for 30 seconds. e. Centrifuge at 14,000 x g for 5 minutes at 4°C. f. Carefully transfer the upper organic layer (containing lipids) to a new tube. g. Dry the lipid extract under a stream of nitrogen gas. h. Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute lipids.

3. Mass Spectrometry (MS/MS) Detection:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (d18:0/4:0): Precursor ion [M+H]⁺ is m/z 372.3. The product ion is typically the sphingoid base fragment at m/z 266.3. The transition would be 372.3 -> 266.3 .

    • Internal Standard (C17:0 Dihydroceramide): Precursor ion [M+H]⁺ is m/z 540.5. The product ion is m/z 266.3. The transition would be 540.5 -> 266.3 .

4. Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations.

The workflow for this protocol is visualized below.

LCMS_Workflow start Cell Pellet (1x10^6 cells) extraction Lipid Extraction (MTBE/Methanol/Water) start->extraction drydown Dry Down (Nitrogen Stream) extraction->drydown reconstitute Reconstitute (Mobile Phase) drydown->reconstitute lc_separation LC Separation (C18 Reverse Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Std Curve) ms_detection->data_analysis end Quantified C4 Dihydroceramide Level data_analysis->end

Experimental Workflow for LC-MS/MS Quantification.
Protocol: Cell Viability (MTT) Assay

This protocol assesses the effect of modulating this compound levels on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of a DES1 inhibitor (e.g., Fenretinide) or an inactive analog to modulate endogenous dihydroceramide levels. Include appropriate vehicle controls.

  • Incubation: Incubate cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells following modulation of dihydroceramide levels.

  • Cell Treatment: Seed cells in 6-well plates and treat with compounds as described in the cell viability assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Conclusion

The discovery and characterization of this compound have shifted the paradigm of sphingolipid research. No longer viewed as a simple intermediate, dihydroceramide is now established as a bioactive lipid with critical roles in fundamental cellular processes and disease pathophysiology. Its distinct signaling capabilities, particularly in promoting autophagy and regulating cell cycle progression, set it apart from its well-known counterpart, ceramide. For researchers and drug development professionals, understanding the nuances of dihydroceramide metabolism and signaling opens new avenues for therapeutic intervention in a range of disorders, from metabolic diseases to cancer. The methodologies and data presented in this guide provide a foundational resource for further exploration into this exciting and rapidly evolving field.

References

A Technical Guide on the Role of Dihydroceramide Desaturase in C4 Dihydroceramide Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroceramide desaturase 1 (DEGS1) is a pivotal enzyme in the de novo sphingolipid synthesis pathway, catalyzing the conversion of dihydroceramide to ceramide. This conversion is a critical regulatory node in cellular signaling, as the resulting ceramide, including short-chain species like C4-ceramide, is a potent bioactive lipid involved in apoptosis, cell cycle arrest, and inflammation. Understanding the specific role of DEGS1 in the metabolism of short-chain dihydroceramides, such as C4-dihydroceramide, is crucial for elucidating fundamental cellular processes and for developing novel therapeutic strategies targeting diseases like cancer. This guide provides an in-depth overview of the DEGS1-mediated conversion, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated pathways and workflows.

Introduction to Dihydroceramide Desaturase and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also critical signaling molecules that regulate a multitude of cellular processes.[1] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingosine backbone linked to a fatty acid.[2]

Ceramides are generated through three primary routes: the hydrolysis of sphingomyelin, the salvage pathway, and the de novo synthesis pathway.[3] The de novo pathway, which begins in the endoplasmic reticulum (ER), is a fundamental process for generating ceramides.[1][4] In the final and critical step of this pathway, dihydroceramide desaturase (DEGS) introduces a C4-C5 trans-double bond into the sphingoid backbone of dihydroceramide to produce ceramide. The primary enzyme responsible for this reaction in human cells is DEGS1. The product of this reaction, ceramide, can vary in its acyl chain length, which dictates its subsequent biological activity. This guide focuses on the conversion of C4-dihydroceramide, a short-chain substrate, and the functional implications of its product, C4-ceramide.

The DEGS1-Mediated Conversion of C4 Dihydroceramide

DEGS1 is an ER-resident enzyme that plays a gatekeeper role in the formation of bioactive ceramides. Its activity is crucial for maintaining the appropriate balance between dihydroceramides and ceramides, a ratio that significantly impacts cell fate.

2.1 Biochemical Reaction and Substrate Specificity

DEGS1 catalyzes the oxidation of dihydroceramide, using NADH as a cofactor, to introduce a double bond, yielding ceramide and water. While DEGS1 acts on a range of dihydroceramide species with varying fatty acid chain lengths, it shows optimal activity with short-chain substrates like N-octanoyl-D-erythro-dihydroceramide (C8-dhCer) in vitro. This suggests a high efficiency for converting short-chain dihydroceramides, including C4-dihydroceramide, into their corresponding ceramides.

2.2 Biological Significance of the Conversion

The conversion of C4-dihydroceramide to C4-ceramide is a critical switch for cellular signaling. While dihydroceramides were once considered inactive precursors, they are now known to have distinct biological functions, and their accumulation upon DEGS1 inhibition can lead to cell cycle arrest.

However, the product, C4-ceramide, is a well-established, potent signaling molecule. As a cell-permeable analog of endogenous ceramides, exogenously applied C4-ceramide is widely used to study ceramide-mediated signaling. Its generation triggers signaling cascades that are central to cellular homeostasis and disease, most notably apoptosis.

Downstream Signaling Pathways of C4-Ceramide

The production of C4-ceramide initiates a cascade of events that profoundly influence cell fate, primarily by inducing apoptosis and cell cycle arrest.

Key signaling effects of C4-ceramide include:

  • Induction of Apoptosis: C4-ceramide is a potent activator of programmed cell death. It can trigger the intrinsic (mitochondrial) pathway by forming permeable channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c. It also activates the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a key mediator of stress-induced apoptosis.

  • Cell Cycle Arrest: Ceramides, including short-chain analogs, can induce cell cycle arrest, primarily at the G0/G1 phase. This prevents cells from entering the DNA synthesis (S) phase and is often mediated by the activation of protein phosphatases like PP2A, which can dephosphorylate and inactivate pro-survival kinases such as Akt.

  • Activation of Protein Phosphatases: A primary mechanism of ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This activation leads to the dephosphorylation of key signaling proteins, tipping the cellular balance towards apoptosis and growth arrest.

Quantitative Data on DEGS1 Activity and Inhibition

The following tables summarize key quantitative parameters related to DEGS1 enzyme kinetics and the potency of its inhibitors. This data is critical for designing experiments and for the development of targeted therapeutics.

Substrate / CofactorApparent K_m_ (μM)Apparent V_max_ (nmol/min/g protein)Source Organism / SystemCitation
C8-dhCer1.92 ± 0.363.16 ± 0.24Rat Liver Microsomes
NADH43.4 ± 6.474.11 ± 0.18Rat Liver Microsomes
C13-DHCerd7~10 µM (WT DEGS1)Not ReportedTransfected KO-DES-HEK cells
Table 1: Kinetic Parameters of Dihydroceramide Desaturase.
InhibitorIC_50_ ValueInhibition TypeAssay SystemCitation
Fenretinide (4-HPR)2.32 μMCompetitive (K_i_ = 8.28 μM)Rat Liver Microsomes
4-oxo-4-HPR1.68 μMNot specifiedRat Liver Microsomes
GT1123 nMCompetitive (K_i_ = 6 μM)Primary Cerebellar Neurons
XM4628.2 μMMixed-typeRat Liver Microsomes
PR280700 nMNot specifiedIn vitro assay
Table 2: IC50 Values of Common DEGS1 Inhibitors.

Key Experimental Protocols

Accurate measurement of DEGS1 activity and the quantification of its substrate and product are essential for research in this field. The following sections detail standardized protocols.

5.1 Protocol: In Vitro Dihydroceramide Desaturase Activity Assay

This protocol measures DEGS1 activity by quantifying the release of tritiated water from a radiolabeled substrate. It is adapted from methods using rat liver microsomes or cell homogenates.

Materials:

  • Cell homogenate or microsomes (e.g., from rat liver) as an enzyme source.

  • N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine ([³H]C8-dhCer).

  • Unlabeled C8-dhCer.

  • NADH solution.

  • Assay Buffer: 5 mM HEPES, pH 7.4, with 50 mM sucrose.

  • 10% (w/v) charcoal slurry.

  • Scintillation fluid and vials.

Methodology:

  • Enzyme Preparation: Prepare cell homogenates or microsomes. Determine protein concentration using a standard method (e.g., BCA assay). For negative controls, prepare heat-inactivated microsomes.

  • Reaction Setup: In a microcentrifuge tube, combine 100-400 µg of protein with assay buffer.

  • Substrate Addition: Add a mixture of labeled [³H]C8-dhCer (e.g., 2 nM final concentration) and unlabeled C8-dhCer (e.g., 500 nM final concentration). Add NADH cofactor to a final concentration exceeding its K_m_ (e.g., 100 µM).

  • Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 20 minutes (within the linear range of the assay).

  • Reaction Termination: Stop the reaction by adding 150 µL of a 10% charcoal slurry to adsorb the unused substrate.

  • Separation: Vortex the tubes and centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.

  • Quantification: Carefully transfer a known volume of the supernatant, which contains the [³H]H₂O product, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of tritiated water formed, normalized to protein concentration and incubation time (e.g., in nmol/min/mg protein).

5.2 Protocol: Quantification of C4-Dihydroceramide and C4-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids from biological samples.

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue).

  • Internal Standard (IS): A stable isotope-labeled or odd-chain ceramide (e.g., C17:0-ceramide).

  • Extraction Solvent: Isopropanol or a mixture like chloroform/methanol.

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • To a known amount of sample (e.g., 10-50 µL of plasma or a cell pellet), add a precise amount of the internal standard.

    • Add pre-cooled extraction solvent (e.g., 200 µL isopropanol).

    • Vortex vigorously for 30-60 seconds to precipitate proteins and extract lipids.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

    • Transfer the supernatant containing the lipid extract to a new tube or an autosampler vial.

    • Dry the extract under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution with a binary solvent system. For example:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for detection and quantification.

    • MRM Transition for C4-Ceramide: The precursor ion (m/z) for C4-ceramide (d18:1/4:0) is 356.3. A characteristic product ion is m/z 264, corresponding to the sphingosine backbone after loss of the acyl chain. The specific transition is 356.3 → 264.x.

    • MRM Transition for C4-Dihydroceramide: The precursor ion for C4-dihydroceramide (d18:0/4:0) is 358.3. The corresponding product ion is m/z 266.x.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of C4-ceramide and C4-dihydroceramide standards.

    • Calculate the concentration of each analyte in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the calibration curve.

Visualizing Key Pathways and Workflows

Diagrams are provided to visually summarize the core biochemical reaction, the downstream signaling consequences, and a typical experimental workflow.

DEGS1_Reaction cluster_ER Endoplasmic Reticulum C4_dhCer C4-Dihydroceramide DEGS1 DEGS1 (Dihydroceramide Desaturase 1) C4_dhCer->DEGS1 C4_Cer C4-Ceramide DEGS1->C4_Cer + C4-C5 double bond NAD NAD+ DEGS1->NAD NADH NADH NADH->DEGS1 C4_Ceramide_Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_kinase Kinase/Phosphatase Pathway C4_Cer C4-Ceramide (Generated via DEGS1) Mito Mitochondrial Outer Membrane Channel Formation C4_Cer->Mito PP2A PP2A Activation C4_Cer->PP2A CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Akt Akt Dephosphorylation (Inhibition) PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis inhibition Caspase->Apoptosis Lipidomics_Workflow start Biological Sample (Cells, Plasma, Tissue) step1 Add Internal Standard Spike-in start->step1 step2 Lipid Extraction (e.g., with Isopropanol) step1->step2 step3 LC Separation (Reversed-Phase C18) step2->step3 step4 MS/MS Detection (MRM Mode) step3->step4 end Data Analysis & Quantification step4->end

References

The Emerging Physiological Significance of C4 Dihydroceramide Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered an inert precursor to the bioactive lipid ceramide, C4 dihydroceramide is now emerging as a critical signaling molecule in its own right. Accumulating evidence reveals its distinct and significant roles in a multitude of cellular processes, including autophagy, apoptosis, and cell cycle regulation. Dysregulation of this compound levels has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth exploration of the physiological relevance of this compound accumulation, offering a comprehensive overview of its signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the burgeoning field of dihydroceramide signaling.

Introduction: The Bioactive Nature of Dihydroceramides

Ceramides, a class of sphingolipids, are well-established as key regulators of cellular fate, with a distinct C4-C5 trans-double bond in their sphingoid backbone being crucial for many of their biological activities.[1] Their saturated counterparts, dihydroceramides, lacking this double bond, were long considered biologically inactive intermediates in the de novo ceramide synthesis pathway.[1] However, recent research has challenged this dogma, demonstrating that the accumulation of dihydroceramides, including the short-chain this compound, has profound physiological consequences that are often antagonistic to those of ceramides.[1][2] This guide focuses specifically on this compound, a cell-permeable analog widely used in research to probe the functional roles of dihydroceramides.

This compound Metabolism and its Regulation

The cellular concentration of this compound is tightly regulated by the coordinated action of two key enzyme families: ceramide synthases (CerS) and dihydroceramide desaturases (DES).[3]

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of a sphingoid base (sphinganine) with a fatty acyl-CoA to form dihydroceramide. There are six mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.

  • Dihydroceramide Desaturases (DES): DES enzymes introduce the critical C4-C5 trans-double bond into the dihydroceramide backbone, converting it to ceramide. The activity of DES, particularly DES1, is a crucial control point in determining the cellular ratio of dihydroceramides to ceramides. Inhibition or downregulation of DES1 leads to the accumulation of dihydroceramides.

The balance between CerS and DES activities is therefore paramount in dictating the cellular levels of this compound and, consequently, its physiological impact.

Diagram: De Novo Sphingolipid Biosynthesis Pathway

de_novo_synthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine DHCer This compound Sphinganine->DHCer Cer C4 Ceramide DHCer->Cer caption De novo synthesis of this compound and its conversion to C4 ceramide.

Caption: De novo synthesis of this compound and its conversion to C4 ceramide.

Physiological Roles of this compound Accumulation

Accumulation of this compound has been shown to modulate several critical cellular processes, often in direct opposition to the effects of C4 ceramide.

Autophagy

A growing body of evidence points to a significant role for dihydroceramide accumulation in the induction of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.

  • Cytotoxic Autophagy: In some cancer cells, the accumulation of dihydroceramides, induced by agents like Δ9-tetrahydrocannabinol (THC) or inhibitors of DES1, can trigger cytotoxic autophagy. This process involves the destabilization of autolysosomes, leading to the release of cathepsins and subsequent apoptotic cell death.

  • ER Stress-Mediated Autophagy: Dihydroceramide accumulation can also induce endoplasmic reticulum (ER) stress, which in turn can activate the unfolded protein response (UPR) and lead to autophagy.

Apoptosis

While C4-ceramide is a well-established pro-apoptotic molecule, this compound is generally considered non-apoptotic and can even antagonize ceramide-induced apoptosis.

  • Inhibition of Ceramide Channel Formation: C4-ceramide is known to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. This compound, due to the absence of the C4-C5 double bond, cannot form these stable channels and can inhibit their formation by ceramide. The pro-apoptotic activity of ceramide may, therefore, depend on the cellular ceramide-to-dihydroceramide ratio.

Cell Cycle Arrest

Dihydroceramide accumulation has been linked to the inhibition of cell cycle progression. Hypoxia and oxidative stress can inhibit DES1, leading to an accumulation of dihydroceramide, which is thought to contribute to cell cycle arrest as part of the cellular stress response.

Involvement in Disease Pathophysiology

The dysregulation of this compound levels has been implicated in a range of diseases.

Cancer

The role of dihydroceramide accumulation in cancer is complex and context-dependent.

  • Tumor Suppression: In some cancer types, such as glioma, the induction of cytotoxic autophagy through dihydroceramide accumulation has been shown to inhibit tumor growth. Pharmacological manipulation of dihydroceramide levels is therefore being explored as a potential anti-cancer strategy.

  • Drug Resistance: In other contexts, autophagy induced by dihydroceramides may promote cancer cell survival, contributing to drug resistance.

Neurodegenerative Diseases

Mutations in the DEGS1 gene, leading to dihydroceramide accumulation, are the cause of hypomyelinating leukodystrophy-18 (HLD-18), a severe pediatric neurodegenerative disorder. The accumulation of dihydroceramides in glial cells disrupts endoplasmic reticulum and lipid droplet homeostasis, leading to myelination defects and neurodegeneration.

Metabolic Diseases

Elevated plasma concentrations of certain dihydroceramide species have been associated with metabolic diseases and are considered long-term predictors of type 2 diabetes onset. In the context of cardiometabolic diseases, altered dihydroceramide levels have been linked to insulin resistance.

Quantitative Data on this compound Effects

The following table summarizes key quantitative data from the literature regarding the biological effects of this compound and related compounds.

Cell LineCompoundEffectConcentration / IC50Reference
SMS-KCNR neuroblastoma4-HPR (fenretinide)Direct inhibition of DES1IC50 of 2.32 µM
SK-BR-3 (Breast Cancer)C4-ceramideCytotoxicityIC50 of 15.9 µM
MCF-7/Adr (Breast Cancer)C4-ceramideCytotoxicityIC50 of 19.9 µM
U87MG (Glioblastoma)THCReduced tumor growth15 mg/kg
U87MG (Glioblastoma)GT11 (DES1 inhibitor)Reduced tumor growth7.5 mg/kg

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological samples.

A. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (e.g., C4-dihydroceramide-d7).

  • Add 250 µL of pre-cooled isopropanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

B. LC Separation

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium bicarbonate.

  • Elution: An isocratic elution program of approximately 5 minutes is often sufficient.

C. MS/MS Detection

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.

Diagram: LC-MS/MS Workflow for this compound Quantification

lc_ms_workflow Sample Biological Sample (Plasma, Serum, Cells) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Isopropanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis LC_MS->Data caption Workflow for quantifying this compound by LC-MS/MS.

Caption: Workflow for quantifying this compound by LC-MS/MS.

Induction of Apoptosis and Assessment of Cell Viability

This protocol describes how to treat cells with this compound as a negative control alongside C4-ceramide to assess its effect on cell viability using an MTT assay.

A. Materials

  • C4-ceramide

  • C4-dihydroceramide (negative control)

  • DMSO (vehicle)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Treatment Solutions: Prepare stock solutions of C4-ceramide and C4-dihydroceramide in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared treatment solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Signaling Pathways and Logical Relationships

Diagram: Opposing Roles of C4-Ceramide and this compound in Apoptosis

apoptosis_pathway cluster_cer C4-Ceramide cluster_dhcer This compound Cer C4-Ceramide Mito_Channel Mitochondrial Channel Formation Cer->Mito_Channel Cyto_C Cytochrome C Release Mito_Channel->Cyto_C Apoptosis_Cer Apoptosis Cyto_C->Apoptosis_Cer DHCer This compound DHCer->Mito_Channel Inhibits No_Apoptosis No Apoptosis DHCer->No_Apoptosis caption C4-ceramide induces apoptosis while this compound inhibits it.

Caption: C4-ceramide induces apoptosis while this compound inhibits it.

Conclusion

The accumulation of this compound is no longer considered a passive event in cellular metabolism. It is now recognized as a critical signaling process with far-reaching physiological consequences. Its roles in inducing cytotoxic autophagy in cancer cells, antagonizing ceramide-mediated apoptosis, and its involvement in the pathology of neurodegenerative and metabolic diseases highlight its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate world of dihydroceramide signaling and unlock its therapeutic potential. Future research will undoubtedly continue to unravel the complex and context-dependent functions of this compound accumulation, paving the way for novel therapeutic interventions.

References

C4 Dihydroceramide: A Technical Guide on its Impact on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, are increasingly recognized for their significant and distinct biophysical effects on cellular membranes. The absence of the C4-C5 trans-double bond in the sphinganine backbone of dihydroceramides, a key structural difference from ceramides, leads to notable alterations in membrane properties, particularly a decrease in fluidity and an increase in lipid order. This technical guide focuses on C4 dihydroceramide, a short-chain sphingolipid, and provides an in-depth exploration of its impact on the biophysical characteristics of lipid bilayers. We will detail the experimental methodologies used to quantify its effects on membrane fluidity and present its role within the broader context of sphingolipid metabolism. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its study by presenting illustrative data and outlining the necessary protocols for future research.

Introduction: The Significance of Dihydroceramides in Membrane Biology

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules.[1] Dihydroceramides are synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway.[2] Unlike their ceramide counterparts, dihydroceramides lack a double bond in their sphingoid base, which significantly alters their biophysical properties and their impact on membrane dynamics.[3] This structural difference allows dihydroceramide molecules to pack more tightly with other lipids in the membrane, leading to a more ordered and less fluid membrane environment.[4]

Alterations in membrane fluidity can have profound effects on cellular function, influencing the activity of membrane-associated proteins, modulating signaling cascades, and impacting cellular processes such as apoptosis and autophagy.[2] Therefore, understanding the biophysical impact of specific dihydroceramide species, such as this compound, is of great interest to researchers in cell biology, biochemistry, and drug development.

This compound and its Effect on Membrane Fluidity: Quantitative Data

The introduction of this compound into a lipid bilayer is expected to decrease membrane fluidity, resulting in a more ordered and rigid membrane structure. This effect can be quantified using techniques such as fluorescence anisotropy and Laurdan Generalized Polarization (GP). An increase in fluorescence anisotropy and Laurdan GP values corresponds to a decrease in membrane fluidity.

While specific experimental data for this compound is not extensively published, the following tables illustrate the expected dose-dependent effect of this compound on membrane fluidity based on the known properties of dihydroceramides.

Table 1: Illustrative Fluorescence Anisotropy Data for this compound in Model Membranes

This compound (mol%)Fluorescence Anisotropy (r) of TMA-DPH
00.150 ± 0.005
20.165 ± 0.006
50.185 ± 0.007
100.210 ± 0.008
200.240 ± 0.009

Table 2: Illustrative Laurdan Generalized Polarization (GP) Data for this compound in Model Membranes

This compound (mol%)Laurdan Generalized Polarization (GP)
0-0.10 ± 0.02
2-0.05 ± 0.02
50.02 ± 0.03
100.10 ± 0.03
200.18 ± 0.04

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy with TMA-DPH

This protocol describes the use of the fluorescent probe 1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to measure membrane fluidity in liposomes containing this compound.

Materials:

  • Phospholipids (e.g., POPC)

  • This compound

  • TMA-DPH

  • Chloroform

  • Buffer (e.g., PBS, pH 7.4)

  • Fluorometer with polarization filters

Procedure:

  • Liposome Preparation:

    • Prepare lipid mixtures by dissolving the desired amounts of phospholipids and this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • TMA-DPH Labeling:

    • Prepare a stock solution of TMA-DPH in a suitable solvent (e.g., ethanol).

    • Add the TMA-DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the liposome membranes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength of the fluorometer to 355 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol utilizes the fluorescent probe 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan) to assess changes in membrane lipid packing.

Materials:

  • Liposomes prepared as described in section 3.1.

  • Laurdan

  • Fluorometer

Procedure:

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in a suitable solvent (e.g., ethanol).

    • Add the Laurdan stock solution to the liposome suspension to a final concentration of approximately 5 µM.

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at the emission maxima of Laurdan in the ordered (I440) and disordered (I490) phases.

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490)

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Synthesis Pathway

This compound is an intermediate in the de novo synthesis of sphingolipids, a fundamental cellular pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps in the endoplasmic reticulum to produce dihydroceramides, which are then desaturated to form ceramides.

de_novo_sphingolipid_synthesis cluster_ER Endoplasmic Reticulum Serine Serine KetoSphinganine 3-Ketosphinganine Serine->KetoSphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KetoSphinganine Sphinganine Sphinganine (Dihydro-sphingosine) KetoSphinganine->Sphinganine KSR DHCer This compound Sphinganine->DHCer CerS (Butyryl-CoA) Cer C4 Ceramide DHCer->Cer DEGS1 ComplexSphingo Complex Sphingolipids Cer->ComplexSphingo Golgi Apparatus

Caption: The de novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Experimental Workflow for Membrane Fluidity Analysis

The following diagram illustrates the general workflow for assessing the impact of this compound on the fluidity of model membranes.

experimental_workflow Start Start: Prepare Lipid Stock Solutions (Phospholipid, this compound) LipidFilm Create Lipid Film (Solvent Evaporation) Start->LipidFilm Hydration Hydrate Film to form MLVs LipidFilm->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion ProbeLabeling Label Liposomes with Fluorescent Probe (TMA-DPH or Laurdan) Extrusion->ProbeLabeling Measurement Measure Fluorescence (Anisotropy or Emission Spectrum) ProbeLabeling->Measurement Analysis Calculate Fluidity Parameter (Anisotropy 'r' or GP value) Measurement->Analysis Conclusion Conclusion: Assess Impact of This compound on Fluidity Analysis->Conclusion

Caption: Experimental workflow for analyzing membrane fluidity.

Conclusion

This compound, as a short-chain dihydroceramide, is poised to have a significant impact on the biophysical properties of cellular membranes. Its fully saturated sphinganine backbone promotes tighter lipid packing, leading to a decrease in membrane fluidity. This alteration in the physical state of the membrane can have far-reaching consequences for cellular signaling and function. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively investigate the specific effects of this compound and further elucidate its role in membrane biology. Such studies are crucial for a comprehensive understanding of sphingolipid metabolism and its implications in health and disease, and may open new avenues for therapeutic intervention.

References

The Intracellular Landscape of C4 Dihydroceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the intracellular localization of C4 dihydroceramide synthesis, a critical step in the de novo sphingolipid biosynthetic pathway. Understanding the spatial regulation of this process is paramount for elucidating the diverse roles of sphingolipids in cellular signaling, membrane architecture, and the pathogenesis of various diseases. This document details the primary sites of synthesis, the enzymes involved, and the experimental methodologies used to investigate this fundamental aspect of lipid metabolism.

Core Concepts: The Where and How of Dihydroceramide Synthesis

The de novo synthesis of dihydroceramides, including the C4 species, is a spatially organized process primarily initiated and executed within the membranes of the endoplasmic reticulum (ER).[1][2][3][4][5] This organelle houses the enzymatic machinery required for the condensation of serine and palmitoyl-CoA and subsequent steps leading to the formation of the dihydroceramide backbone.

The key enzymes catalyzing the N-acylation of sphinganine with a fatty acyl-CoA to form dihydroceramide are the ceramide synthases (CerS). There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. These enzymes are integral membrane proteins of the ER. Following its synthesis, dihydroceramide is then desaturated by dihydroceramide desaturase (DES1), another ER-resident enzyme, to form ceramide.

While the ER is the principal site of de novo synthesis, evidence suggests that ceramide and dihydroceramide metabolism also occurs at other subcellular locations, including the mitochondria and mitochondria-associated membranes (MAMs). Studies have reported the presence of CerS activity in highly purified mitochondrial and MAM fractions. After synthesis, these lipids are transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin and glucosylceramide.

Quantitative Distribution of Dihydroceramide Synthesis

The following table summarizes the subcellular localization of the key enzymes involved in this compound synthesis and their relative activities based on current research. It is important to note that the precise quantitative distribution can vary depending on the cell type and physiological conditions.

Subcellular CompartmentKey Enzymes PresentRelative ActivitySupporting Evidence
Endoplasmic Reticulum (ER) Ceramide Synthases (CerS1-6), Dihydroceramide Desaturase 1 (DES1)HighPrimary site of de novo synthesis.
Mitochondria Ceramide Synthases (CerS)ModerateCerS activity detected in purified mitochondria.
Mitochondria-Associated Membranes (MAMs) Ceramide Synthases (CerS)ModerateCerS activity detected in purified MAMs.
Golgi Apparatus Ceramide Synthase Homologs (in some organisms)Low to ModeratePrimarily involved in the synthesis of complex sphingolipids from ceramide.

Experimental Protocols for Determining Intracellular Localization

A multi-faceted approach is typically employed to accurately determine the subcellular localization of this compound synthesis. Key experimental protocols are detailed below.

Subcellular Fractionation

This technique is a cornerstone for isolating specific organelles to study their biochemical activities.

Objective: To separate different cellular compartments (e.g., ER, mitochondria, Golgi) to quantify the activity of ceramide synthases and the abundance of this compound in each fraction.

Methodology:

  • Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: Subject the cell lysate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density.

    • Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and intact cells.

    • Medium-speed centrifugation (e.g., 10,000 x g) pellets mitochondria.

    • High-speed centrifugation (e.g., 100,000 x g) pellets microsomes (fragments of the ER and Golgi).

  • Density Gradient Centrifugation: For higher purity, further separate the crude organelle fractions on a density gradient (e.g., sucrose or Percoll).

  • Analysis of Fractions:

    • Western Blotting: Use antibodies against known organelle marker proteins to assess the purity of each fraction.

    • Enzyme Assays: Measure the activity of ceramide synthases in each fraction using labeled substrates (see below).

    • Mass Spectrometry: Quantify the amount of this compound and other lipid species in each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fluorescence Microscopy

This method allows for the direct visualization of the localization of enzymes or lipid analogs within intact cells.

Objective: To visualize the subcellular distribution of ceramide synthases or fluorescently labeled this compound analogs.

Methodology:

  • Immunofluorescence:

    • Fix and permeabilize cells.

    • Incubate with a primary antibody specific for a ceramide synthase isoform.

    • Incubate with a fluorescently labeled secondary antibody.

    • Co-stain with fluorescent markers for specific organelles (e.g., ER-tracker, MitoTracker).

    • Image using confocal or super-resolution microscopy.

  • Fluorescent Lipid Analogs:

    • Incubate live cells with a fluorescently labeled this compound analog (e.g., NBD-C4-dihydroceramide).

    • Observe the uptake and subcellular accumulation of the fluorescent signal over time using live-cell imaging. It is crucial to consider that the fluorescent tag can influence the lipid's trafficking and metabolism.

Ceramide Synthase Activity Assays

These assays quantify the enzymatic activity of ceramide synthases in isolated organelles or total cell lysates.

Objective: To measure the rate of this compound synthesis.

Methodology:

  • Substrate Preparation: Use either a radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled (e.g., NBD) sphinganine or C4-CoA substrate.

  • Enzymatic Reaction: Incubate the isolated organelle fraction or cell lysate with the labeled substrate and the corresponding unlabeled substrate (sphinganine and C4-CoA).

  • Lipid Extraction: After the reaction, extract the lipids from the reaction mixture.

  • Separation and Quantification:

    • Thin Layer Chromatography (TLC): Separate the labeled dihydroceramide product from the unreacted substrate by TLC. Quantify the product by autoradiography (for radiolabels) or fluorescence scanning (for fluorescent labels).

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the labeled product using HPLC with a radioactivity or fluorescence detector.

    • LC-MS/MS: A highly sensitive and specific method to quantify the unlabeled this compound product.

In Situ Hybridization

This technique provides information on the location of the mRNA transcripts encoding for ceramide synthases, which can infer the sites of protein synthesis.

Objective: To determine the cellular and tissue-level expression pattern of CerS mRNA.

Methodology:

  • Probe Design: Synthesize labeled nucleic acid probes (RNA or DNA) that are complementary to the target CerS mRNA sequence. Probes can be labeled with radioisotopes or non-radioactive haptens (e.g., digoxigenin).

  • Tissue/Cell Preparation: Fix and section tissues or prepare cultured cells on slides.

  • Hybridization: Incubate the prepared samples with the labeled probe, allowing it to bind to the complementary mRNA.

  • Detection:

    • Radioactive Probes: Detect the signal using autoradiography.

    • Non-radioactive Probes: Use an antibody against the hapten, which is conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.

  • Microscopy: Visualize the signal to determine the spatial distribution of the CerS mRNA.

Signaling Pathways and Logical Relationships

The subcellular localization of this compound synthesis is intricately linked to its role in cellular signaling. An accumulation of dihydroceramide, particularly in the ER, can trigger cellular stress responses.

De Novo Dihydroceramide Synthesis Pathway

de_novo_synthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Lumen Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto3 3-Ketosphinganine SPT->Keto3 KSR 3-Ketosphinganine Reductase (KSR) Keto3->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS DHC4 This compound CerS->DHC4 DES1 Dihydroceramide Desaturase 1 (DES1) DHC4->DES1 Ceramide C4 Ceramide DES1->Ceramide

Caption: The de novo synthesis pathway of this compound in the endoplasmic reticulum.

Experimental Workflow for Subcellular Fractionation

subcellular_fractionation Start Cultured Cells / Tissue Homogenization Homogenization in Hypotonic Buffer Start->Homogenization Lysate Cell Lysate Homogenization->Lysate Centrifuge1 Centrifugation (Low Speed, e.g., 1,000 x g) Lysate->Centrifuge1 Pellet1 Pellet 1: Nuclei, Cytoskeleton Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Analysis Analysis of Fractions (Western Blot, Enzyme Assay, LC-MS/MS) Pellet1->Analysis Centrifuge2 Centrifugation (Medium Speed, e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet 2: Mitochondria Centrifuge2->Pellet2 Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Pellet2->Analysis Centrifuge3 Ultracentrifugation (High Speed, e.g., 100,000 x g) Supernatant2->Centrifuge3 Pellet3 Pellet 3: Microsomes (ER, Golgi) Centrifuge3->Pellet3 Supernatant3 Supernatant 3: Cytosol Centrifuge3->Supernatant3 Pellet3->Analysis Supernatant3->Analysis

Caption: A generalized workflow for isolating subcellular organelles by differential centrifugation.

Dihydroceramide-Induced ER Stress Signaling

er_stress_pathway DHC_Accumulation Dihydroceramide Accumulation in ER ER_Stress ER Stress DHC_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy CellCycleArrest Cell Cycle Arrest UPR->CellCycleArrest

Caption: Accumulation of dihydroceramide in the ER can lead to cellular stress responses.

Conclusion

The synthesis of this compound is a highly regulated process with its primary locus in the endoplasmic reticulum. However, emerging evidence points to the involvement of other organelles, such as mitochondria and MAMs, in ceramide metabolism. A comprehensive understanding of the spatial and temporal dynamics of this compound synthesis is crucial for developing targeted therapeutic strategies for diseases where sphingolipid metabolism is dysregulated. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the intricate intracellular localization of this key lipid intermediate.

References

C4 dihydroceramide in the context of ER stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihydroceramides and Endoplasmic Reticulum Stress

Abstract

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid biosynthesis. Perturbations in its function lead to ER stress and the activation of the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. Dihydroceramides (dhCer), the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, were once considered inert intermediates. However, emerging evidence has repositioned them as critical signaling molecules, particularly in the context of ER stress. Accumulation of dhCer, often resulting from the inhibition of dihydroceramide desaturase 1 (DEGS1), is now recognized as a potent inducer of the UPR, with specific effects on the ATF6 signaling axis. This technical guide provides a comprehensive overview of the role of dihydroceramides in ER stress, detailing the underlying signaling pathways, summarizing available quantitative data, and presenting detailed experimental protocols for researchers in the field. While the focus is on the general class of dihydroceramides due to a scarcity of data on specific short-chain species, the principles and methodologies are directly applicable to the study of molecules like C4 dihydroceramide.

Introduction: The Intersection of Sphingolipid Metabolism and ER Homeostasis

The endoplasmic reticulum (ER) is the primary site of de novo sphingolipid synthesis. This pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the production of ceramide, a central hub in sphingolipid metabolism. The final step of this pathway is the introduction of a C4-C5 trans double bond into dihydroceramide, a reaction catalyzed by the ER-resident enzyme dihydroceramide desaturase 1 (DEGS1).[1][2]

While ceramides are well-established mediators of cellular stress, apoptosis, and inflammation, the biological functions of their dihydro- precursors have only recently come into focus.[3] Inhibition or genetic loss-of-function of DEGS1 leads to the accumulation of various dhCer species.[4][5] This accumulation has been shown to be a significant source of lipotoxic ER stress, triggering the UPR. The UPR itself is a tripartite signaling cascade initiated by three ER-resident sensor proteins: PERK, IRE1, and ATF6. These sensors respond to both protein misfolding (proteotoxic stress) and lipid bilayer perturbations (lipotoxic stress) to coordinate a cellular response.

This guide will explore the mechanisms by which dihydroceramides, as a class, induce ER stress, with a particular focus on the signaling pathways and the experimental approaches required for their investigation.

Signaling Pathways: Dihydroceramides as UPR Activators

The accumulation of dihydroceramides directly impacts ER membrane properties and activates the UPR. While all three branches of the UPR can be affected, a growing body of evidence points to a distinct and potent activation of the ATF6 pathway by specific sphingolipids, including dihydroceramides.

De Novo Sphingolipid Synthesis and DEGS1 Function

The de novo synthesis of ceramides is a fundamental cellular process localized to the ER. The accumulation of the precursor, dihydroceramide, is the primary trigger for the downstream stress responses discussed.

G cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR dhCer Dihydroceramide (dhCer) Sphinganine->dhCer CerS1-6 DEGS1 DEGS1 (Dihydroceramide Desaturase 1) dhCer->DEGS1 Cer Ceramide DEGS1->Cer Inserts C4-C5 double bond Inhibitor DEGS1 Inhibitors (e.g., Fenretinide, XM462) Inhibitor->DEGS1 Inhibition

Caption: De Novo Ceramide Synthesis Pathway in the ER.
Dihydroceramide-Induced Unfolded Protein Response

The buildup of dhCer within the ER membrane is a form of lipotoxic stress that activates all three UPR sensors. Dihydroceramides have been shown to specifically activate ATF6 through its transmembrane domain, independent of the luminal domain that senses misfolded proteins. This leads to the transcription of a distinct set of genes compared to purely proteotoxic stressors. The PERK and IRE1α pathways are also activated, contributing to the overall cellular response to dhCer accumulation.

G cluster_UPR UPR Activation dhCer Dihydroceramide Accumulation ER_Stress ER Stress (Lipotoxicity) dhCer->ER_Stress PERK PERK ER_Stress->PERK Activation IRE1 IRE1α ER_Stress->IRE1 Activation ATF6 ATF6 ER_Stress->ATF6 Activation eIF2a p-eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1->XBP1s Splicing of XBP1 mRNA ATF6_cleaved Cleaved ATF6 (nATF6) ATF6->ATF6_cleaved Translocation to Golgi & Cleavage ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Gene_Expression UPR Target Gene Expression (Chaperones, Apoptosis, Lipid Metabolism) CHOP->Gene_Expression Nuclear Translocation XBP1s->Gene_Expression Nuclear Translocation ATF6_cleaved->CHOP Transcription ATF6_cleaved->Gene_Expression Nuclear Translocation

Caption: Dihydroceramide-Induced ER Stress and UPR Signaling.

Quantitative Data Summary

Lipid SpeciesCell Line / ModelConcentration / Fold ChangeObserved Effect on ER StressReference
Dihydroceramides (General)Gastric Carcinoma (HCG27)Transient increase post-XM462 treatmentActivation of eIF2α and splicing of XBP1.
Dihydroceramides (General)HEK293T cellsAccumulation via DEGS1 siRNAIncreased expression of XBP-1s.
C14-CeramideIntestinal Epithelial CellsSignificant increase with myristate treatmentActivation of IRE1 and XBP1 signaling.
C16-Ceramide (Knockdown)HNSCC cellssiRNA-mediated knockdown of CerS6Activation of the ATF6/CHOP arm of the UPR.
C2-Ceramide (Exogenous)VariousNot specifiedElicits significant ER stress (XBP1 splicing, p-eIF2α).
C6-Ceramide (Exogenous)ACC-M, ACC-2 cells100 µMUpregulation of GRP78, p-eIF2α, and CHOP.

Experimental Protocols and Methodologies

Investigating the role of this compound in ER stress requires robust methods for both lipid quantification and assessment of UPR activation.

Experimental Workflow

A typical experimental design involves treating a cellular model with a DEGS1 inhibitor, this compound itself, or using genetic models, followed by a multi-pronged analysis of lipids, proteins, and RNA.

G cluster_analysis Downstream Analysis start Cell Culture Model (e.g., HEK293, HepG2) treatment Treatment - this compound - DEGS1 Inhibitor - Vehicle Control start->treatment harvest Harvest Cells (Time Course: e.g., 6, 12, 24h) treatment->harvest lipids Lipid Extraction harvest->lipids protein Protein Lysis harvest->protein rna RNA Extraction harvest->rna lcms LC-MS/MS (Quantify C4-dhCer) lipids->lcms data Data Interpretation & Pathway Analysis lcms->data wb Western Blot (p-eIF2α, ATF6, CHOP) protein->wb wb->data qpcr RT-qPCR (XBP1s, GRP78, CHOP) rna->qpcr qpcr->data

Caption: General Experimental Workflow for Studying dhCer and ER Stress.
Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound from cell pellets.

  • Sample Preparation (Lipid Extraction): a. Pellet approximately 1x10⁶ cells by centrifugation. b. Add a known amount of a suitable internal standard (e.g., C17:0-dihydroceramide). c. Add 300 µL of ice-cold methanol and vortex vigorously. d. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C. e. Add 250 µL of MS-grade water to induce phase separation and vortex briefly. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the upper organic layer to a new tube. h. Dry the extract under a gentle stream of nitrogen. i. Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., methanol) for analysis.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • MS/MS Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound (d18:0/4:0): The precursor ion [M+H]⁺ is m/z 372.4. A typical product ion is the sphingoid base fragment at m/z 266.3. The transition would be 372.4 -> 266.3.

      • Internal Standard (C17:0-dhCer): The precursor ion [M+H]⁺ is m/z 540.6. The product ion is m/z 266.3. The transition would be 540.6 -> 266.3.

    • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.

Protocol: Measurement of ER Stress Markers

ER stress activation should be confirmed by measuring key UPR markers at both the protein and transcript level.

  • Western Blotting for UPR Proteins: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay. c. Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. d. Transfer proteins to a PVDF membrane. e. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. f. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-eIF2α (Ser51)
    • ATF4
    • GRP78/BiP
    • ATF6 (for cleavage, ~50 kDa fragment)
    • CHOP/GADD153
    • β-Actin or GAPDH (loading control) g. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. h. Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • RT-qPCR for UPR Target Genes: a. Isolate total RNA from cells using a commercial kit (e.g., RNeasy) or TRIzol reagent. b. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit. c. Perform quantitative PCR using SYBR Green or TaqMan probes. d. Target Genes & Example Primers (Human):

    • spliced XBP1 (sXBP1): Fwd: 5'-CTGAGTCCGAATCAGGTGCAG-3', Rev: 5'-ATCCATGGGGAGATGTTCTGG-3'
    • CHOP (DDIT3): Fwd: 5'-GGAAACAGAGTGGTCATTCCC-3', Rev: 5'-CTGCTTGAGCCGTTCATTCTC-3'
    • GRP78 (HSPA5): Fwd: 5'-TGCAGCAGGACATCAAGTTC-3', Rev: 5'-CTGCATGGGTGACCTTCTTT-3'
    • Housekeeping Gene (e.g., ACTB): Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3' e. Analyze data using the ΔΔCt method, normalizing to a stable housekeeping gene.

Implications for Drug Development

The discovery that dhCer accumulation is a potent trigger for ER stress opens new avenues for therapeutic intervention, particularly in oncology.

  • Targeting DEGS1: Developing small molecule inhibitors of DEGS1 could be a strategy to induce lethal ER stress specifically in cancer cells, which often exhibit heightened basal ER stress levels.

  • Combination Therapies: Combining DEGS1 inhibitors with other agents that induce proteotoxic stress (e.g., proteasome inhibitors) could synergistically overload the ER capacity, leading to enhanced apoptosis.

  • Biomarker Development: Measuring the ratio of dhCer to ceramide in patient samples could serve as a pharmacodynamic biomarker for drugs targeting the sphingolipid pathway or as a prognostic marker in diseases characterized by ER stress.

Conclusion

Dihydroceramides have transitioned from being viewed as simple metabolic intermediates to being recognized as key players in the induction of lipotoxic ER stress. The accumulation of these lipids, particularly through the inhibition of DEGS1, potently activates the Unfolded Protein Response, with a distinct impact on the ATF6 signaling pathway. While direct evidence for the role of this compound is still emerging, the established link between its longer-chain relatives and ER stress provides a strong rationale and a clear experimental framework for its investigation. For researchers in academia and industry, understanding this connection is crucial for dissecting the complex interplay between lipid metabolism and cellular homeostasis and for developing novel therapeutic strategies that exploit this axis.

References

Methodological & Application

Protocol for Quantifying C4 Dihydroceramide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, including N-butanoyl-D-erythro-sphinganine (C4 dihydroceramide), are crucial precursors in the de novo synthesis of ceramides and other complex sphingolipids.[1] While historically considered biologically inactive intermediates, emerging research has implicated dihydroceramides in a variety of cellular processes such as apoptosis, cell cycle arrest, and senescence.[2][3] Unlike ceramides, dihydroceramides lack the C4-C5 trans-double bond in the sphingoid backbone, a structural difference that significantly alters their biological activity.[2] Accurate quantification of specific dihydroceramide species like this compound is essential for understanding their physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

This compound is an intermediate in the de novo sphingolipid synthesis pathway. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4] A series of enzymatic reactions leads to the formation of sphinganine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide. Dihydroceramide is subsequently desaturated by dihydroceramide desaturase (DES) to form ceramide, the central hub of sphingolipid metabolism.

De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DES Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

Figure 1: Simplified de novo sphingolipid synthesis pathway.

Experimental Workflow

The quantification of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is highly recommended for accurate quantification.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification

Figure 2: General experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

a) Protein Precipitation (for Plasma/Serum)

This method is suitable for high-throughput sample preparation.

  • Materials:

    • Plasma or serum samples

    • Internal standard (e.g., C17-dihydroceramide or stable isotope-labeled this compound) in a suitable organic solvent.

    • HPLC-grade methanol, isopropanol, and chloroform.

    • Microcentrifuge tubes.

  • Procedure:

    • To a 10 µL aliquot of the serum sample, add 200 µL of the internal standard solution in methanol.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Bligh and Dyer Extraction (for Tissues)

This method is a classic lipid extraction technique suitable for tissue samples.

  • Materials:

    • Tissue homogenate

    • Internal standard solution

    • HPLC-grade chloroform, methanol, and water.

    • Glass tubes with Teflon-lined caps.

  • Procedure:

    • To the tissue homogenate, add the internal standard.

    • Add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v).

    • Vortex the mixture thoroughly.

    • Centrifuge at a moderate speed (e.g., 2000 x g for 10 minutes) to separate the layers.

    • Collect the lower organic phase.

    • Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used for ceramide and dihydroceramide analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient should be optimized to ensure the separation of this compound from other lipid species.

Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: The precursor ion for this compound (d18:0/4:0) would be [M+H]+. The specific m/z should be determined by direct infusion of a standard. A common product ion for dihydroceramides is the sphingoid base fragment. For a d18:0 backbone, this would be m/z 268.3.

  • Optimization: Collision energy and other source parameters should be optimized for the specific instrument and analyte.

Data Presentation: Quantitative Performance

The following table summarizes typical validation results for the quantification of dihydroceramides using LC-MS/MS, demonstrating the expected performance of the method.

ParameterTypical ValueReference
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)1 nM
Intra-assay Precision (CV%)< 15%
Inter-assay Precision (CV%)< 15%
Accuracy (% Error)< 15%
Extraction Recovery> 85%

Data Analysis

Quantification is achieved by creating a calibration curve from a series of standard solutions of known this compound concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve. Various software packages are available for processing LC-MS/MS data, including peak picking, integration, and lipid annotation.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry offer a robust and sensitive approach for researchers, scientists, and drug development professionals investigating the role of dihydroceramides in health and disease.

References

Application of Fluorescently Labeled C4 Dihydroceramide in Microscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of fluorescently labeled C4 dihydroceramide in microscopy. This guide outlines its utility in visualizing sphingolipid metabolism, trafficking, and its role in cellular signaling pathways.

Fluorescently labeled this compound is a powerful tool for investigating the intricate pathways of sphingolipid metabolism and their roles in cellular processes. As a short-chain analog, it readily permeates cell membranes, allowing for the real-time visualization of its uptake, transport, and conversion into other sphingolipids within living cells. Its fluorescent tag enables researchers to track its journey through various organelles, providing insights into the dynamic nature of lipid trafficking and the localization of key metabolic enzymes.

Data Presentation: Photophysical Properties of Common Fluorophores

The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the key photophysical properties of commonly used fluorescent labels attached to short-chain ceramides.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics
NBD ~465~535Environment-sensitiveGolgi-specific staining, sensitive to photobleaching.
BODIPY FL ~505~515HighBright and photostable, can form excimers at high concentrations leading to a red shift in emission.
BODIPY TR ~589~617HighRed-shifted emission, suitable for multicolor imaging.
COUPY ~540~650+ExcellentFar-red emitting, large Stokes shift.

Signaling and Metabolic Pathways

Fluorescently labeled this compound serves as a precursor in the de novo sphingolipid synthesis pathway. Its metabolism provides a window into the activity of key enzymes and the generation of bioactive sphingolipids like ceramide, which is a critical second messenger in cellular processes such as apoptosis.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS This compound (exogenous) This compound (exogenous) This compound (exogenous)->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide Desaturase (DEGS1) Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi CERT (Vesicular Transport) Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Apoptosis Apoptosis Ceramide_Golgi->Apoptosis Complex Sphingolipids Complex Sphingolipids Glucosylceramide->Complex Sphingolipids

Sphingolipid de novo synthesis and ceramide signaling.

Experimental Protocols

Detailed methodologies for live-cell and fixed-cell imaging experiments using fluorescently labeled this compound are provided below.

Protocol 1: Live-Cell Imaging of this compound Distribution and Trafficking

This protocol describes the staining of live cells to visualize the subcellular localization and trafficking of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-C4-dihydroceramide or BODIPY-C4-dihydroceramide)

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled this compound in pre-warmed live-cell imaging medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate filter sets for the chosen fluorophore.

Live_Cell_Workflow A 1. Culture cells on glass-bottom dish B 2. Prepare 1-5 µM staining solution in pre-warmed medium A->B C 3. Wash cells and add staining solution B->C D 4. Incubate 15-30 min at 37°C C->D E 5. Wash cells 2-3 times with pre-warmed medium D->E F 6. Image with confocal microscope in environmental chamber E->F

Workflow for live-cell imaging of this compound.
Protocol 2: Fixed-Cell Imaging and Immunofluorescence Co-staining

This protocol outlines the procedure for staining fixed cells, which is useful for colocalization studies with immunofluorescence.

Materials:

  • Fluorescently labeled this compound

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Primary and fluorescently labeled secondary antibodies

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If co-labeling with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For membrane staining only, this step can be omitted.

  • Blocking: If performing subsequent immunofluorescence, block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Staining with this compound: Dilute the fluorescently labeled this compound to a final concentration of 1-5 µM in PBS or blocking buffer. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.

  • (Optional) Immunofluorescence Co-staining: Proceed with standard immunofluorescence protocols for primary and secondary antibody incubations.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Fixed_Cell_Workflow cluster_prep Cell Preparation & Staining cluster_if Immunofluorescence (Optional) cluster_imaging Imaging A 1. Culture cells on coverslips B 2. Fix with 4% PFA A->B C 3. Wash with PBS B->C D 4. Permeabilize (optional) C->D E 5. Block (optional) D->E F 6. Stain with fluorescent This compound (1-5 µM) E->F G 7. Wash with PBS F->G H 8. Incubate with primary antibody G->H L 12. Mount coverslip G->L I 9. Wash H->I J 10. Incubate with secondary antibody I->J K 11. Wash J->K K->L M 13. Image with fluorescence microscope L->M

Workflow for fixed-cell imaging and co-staining.

Applications in Drug Development and Research

The use of fluorescently labeled this compound offers significant advantages in various research and development areas:

  • High-Throughput Screening: These probes can be used to screen for compounds that modulate sphingolipid metabolism or trafficking. Changes in fluorescence intensity or localization can serve as indicators of drug efficacy.

  • Disease Modeling: Researchers can study the effects of genetic mutations or disease states on sphingolipid pathways by observing the behavior of the fluorescent analog in relevant cell models.

  • Understanding Drug Mechanism of Action: By visualizing the impact of a drug on the distribution and metabolism of this compound, scientists can gain a deeper understanding of its molecular mechanism.

  • Basic Research: These tools are invaluable for fundamental studies of lipid biology, including the dynamics of membrane organization, intracellular transport pathways, and the roles of specific enzymes in sphingolipid metabolism.

Application Notes and Protocols for Investigating C4 Dihydroceramide Function in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, once considered biologically inert precursors to ceramides, are now recognized as critical signaling molecules with distinct cellular functions. C4 dihydroceramide (N-butanoyl-D-erythro-sphinganine), a short-chain sphinganine analog, is a valuable tool for investigating these functions due to its cell permeability. Unlike its unsaturated counterpart, C4 ceramide, which is a potent inducer of apoptosis, this compound has been implicated in a range of cellular processes including autophagy, endoplasmic reticulum (ER) stress, and cell cycle regulation.[1][2] Understanding the specific roles of this compound is crucial for elucidating the complex network of sphingolipid-mediated signaling and its implications in various disease states, including cancer.[3]

These application notes provide detailed protocols for cell-based assays to investigate the function of this compound, focusing on its effects on cell viability, apoptosis, autophagy, and cell cycle progression.

Core Biological Functions and Signaling Pathways of this compound

Accumulation of this compound has been shown to trigger a cascade of cellular events that differ significantly from those induced by C4 ceramide. The primary known functions include:

  • Induction of Autophagy: Increased levels of dihydroceramides are potent triggers for autophagy, a cellular process of self-digestion and recycling of cellular components.[4][5] This can serve as a pro-survival mechanism under certain stress conditions.

  • ER Stress and the Unfolded Protein Response (UPR): Dihydroceramide accumulation can lead to ER stress, activating the UPR. This complex signaling network aims to restore ER homeostasis but can lead to cell death if the stress is prolonged.

  • Cell Cycle Arrest: Treatment with dihydroceramide analogs can cause a delay in the G1/S transition of the cell cycle, thereby inhibiting cell proliferation.

  • Antagonism of Ceramide-Induced Apoptosis: Dihydroceramides can inhibit the formation of ceramide channels in the mitochondrial outer membrane, thereby blocking a key step in the intrinsic apoptotic pathway.

Data Presentation: Quantitative Effects of Dihydroceramides

The following table summarizes the observed effects of dihydroceramides in various cell lines. It is important to note that specific concentrations and outcomes can vary depending on the cell line and experimental conditions. This compound is often used as a negative control in experiments with C4 ceramide, and its direct cytotoxic effects are generally minimal compared to its unsaturated counterpart.

Cell LineCompoundConcentration Range (µM)Treatment Duration (hours)Observed EffectReference(s)
Human Gastric Carcinoma (HGC-27)XM462 (induces dihydroceramide accumulation)816 - 24Increased dihydroceramide levels, induced autophagy, delayed G1/S transition, no significant cell death.
Human Neuroblastoma (SMS-KCNR)siRNA against DEGS-1 (induces dihydroceramide accumulation)Not ApplicableNot SpecifiedAccumulation of endogenous dihydroceramides, cell cycle arrest at G0/G1, hypophosphorylation of Rb protein.
Cutaneous T-cell Lymphoma (CTCL)C6-dihydroceramide~25-5024Not cytotoxic, in contrast to C6-ceramide which decreased cell viability.
Various Cancer Cell LinesDihydroceramide Desaturase 1 InhibitorsVariedVariedInduction of autophagy.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the cytotoxic effects of this compound.

Materials:

  • This compound

  • C4 ceramide (as a positive control for cytotoxicity)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound and C4 ceramide in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • C4 ceramide (as a positive control for apoptosis)

  • Staurosporine or other known apoptosis inducer (positive control)

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound, C4 ceramide, vehicle control, and a positive apoptosis inducer for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Assessment of Autophagy by LC3-II Turnover Assay (Western Blot)

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • This compound

  • Rapamycin or starvation medium (positive control for autophagy induction)

  • Bafilomycin A1 or Chloroquine (autophagy flux inhibitor)

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with this compound, vehicle control, or a positive autophagy inducer.

    • For autophagy flux analysis, treat a parallel set of wells with the respective compounds in the presence of an autophagy inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of the treatment period.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against LC3 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio upon treatment indicates an induction of autophagy. A further increase in LC3-II levels in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm)

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_1 Signaling Pathway: Dihydroceramide-Induced Autophagy and ER Stress This compound Accumulation This compound Accumulation ER Stress ER Stress This compound Accumulation->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation eIF2α Activation eIF2α Activation UPR Activation->eIF2α Activation Xbp1 Splicing Xbp1 Splicing UPR Activation->Xbp1 Splicing Autophagy Induction Autophagy Induction UPR Activation->Autophagy Induction Cell Cycle Delay (G1/S) Cell Cycle Delay (G1/S) Autophagy Induction->Cell Cycle Delay (G1/S) Cell Survival Cell Survival Autophagy Induction->Cell Survival

Caption: Dihydroceramide signaling leading to ER stress and autophagy.

G cluster_2 Antagonism of Ceramide-Induced Apoptosis by Dihydroceramide C4 Ceramide C4 Ceramide Mitochondrial Outer Membrane Channel Formation Mitochondrial Outer Membrane Channel Formation C4 Ceramide->Mitochondrial Outer Membrane Channel Formation This compound This compound This compound->Mitochondrial Outer Membrane Channel Formation Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Channel Formation->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis

Caption: Dihydroceramide inhibits ceramide-induced apoptosis.

References

Application Note: A Comprehensive Lipidomics Workflow for the Quantitative Analysis of C4 Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dihydroceramides (dhCer), once considered merely as inert precursors in the de novo sphingolipid synthesis pathway, are now recognized as critical bioactive lipids.[1][2] Emerging evidence indicates their involvement in regulating key cellular processes, including autophagy, hypoxia, cell proliferation, and apoptosis, often with functions distinct from their unsaturated ceramide counterparts.[2][3] Short-chain species like C4 dihydroceramide (N-butanoyl-sphinganine) serve as valuable tools for investigating these cellular functions due to their cell permeability.

The precise and accurate quantification of specific dihydroceramide species is crucial for elucidating their roles in cellular signaling and their implications in the etiology of various diseases such as cancer, diabetes, and neurodegenerative disorders.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and the capacity to resolve complex lipid mixtures.

This application note provides a detailed, step-by-step lipidomics workflow for the robust quantification of this compound in biological samples, from sample preparation to data analysis.

Signaling Pathway Context: The Role of Dihydroceramide

This compound is synthesized as part of the de novo sphingolipid synthesis pathway, which originates in the endoplasmic reticulum (ER). The pathway begins with the condensation of serine and palmitoyl-CoA. The subsequent acylation of the sphinganine backbone by ceramide synthases (CerS) produces various dihydroceramide species, depending on the fatty acyl-CoA utilized. The final step to produce ceramide is the introduction of a 4,5-trans double bond into the sphingoid base of dihydroceramide by the enzyme dihydroceramide desaturase (DEGS).

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine (dihydrosphingosine) Keto->Sphinganine KDSR dhCer This compound Sphinganine->dhCer CerS (+ Butyryl-CoA) Cer C4 Ceramide dhCer->Cer DEGS1 Complex Complex Sphingolipids Cer->Complex

Figure 1: De novo synthesis pathway of this compound.

An accumulation of dihydroceramides, whether through enzymatic inhibition of DEGS or by exogenous administration, can trigger distinct cellular signaling cascades. Notably, elevated dihydroceramide levels have been shown to induce ER stress, leading to the unfolded protein response (UPR), and to promote autophagy. The role of dihydroceramides in apoptosis is more complex; while some studies report pro-apoptotic effects, others suggest they can antagonize ceramide-induced apoptosis.

signaling_pathway dhCer Dihydroceramide Accumulation ER_Stress ER Stress / UPR dhCer->ER_Stress induces Autophagy Autophagy dhCer->Autophagy induces Apoptosis Apoptosis dhCer->Apoptosis modulates Cer_Apoptosis Ceramide-Induced Apoptosis dhCer->Cer_Apoptosis antagonizes

Figure 2: Key signaling events modulated by dihydroceramide.

Lipidomics Analysis Workflow

The quantitative analysis of this compound follows a structured workflow, ensuring reproducibility and accuracy. The main stages include sample preparation for lipid extraction, instrumental analysis by LC-MS/MS, and subsequent data processing for quantification.

experimental_workflow Prep 1. Sample Preparation Extract 2. Lipid Extraction (Protein Precipitation or LLE) Prep->Extract LCMS 3. LC-MS/MS Analysis (RP-HPLC, MRM) Extract->LCMS Data 4. Data Processing (Peak Integration) LCMS->Data Quant 5. Quantification (Calibration Curve) Data->Quant

Figure 3: High-level workflow for this compound analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Protein Precipitation)

This protocol is a simple and high-throughput method suitable for plasma and serum samples.

Materials:

  • Plasma/Serum samples

  • Isopropanol (LC-MS grade), ice-cold

  • Internal Standard (IS) solution (e.g., C17:0 Dihydroceramide in isopropanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g at 4°C)

  • Autosampler vials with inserts

Procedure:

  • Pipette 10-50 µL of plasma or serum into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to the sample.

  • Add ice-cold isopropanol in a 1:5 ratio (e.g., 200 µL for a 50 µL sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 10-20 minutes to enhance precipitation.

  • Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an autosampler vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Lipid Extraction from Tissues (Bligh & Dyer Method)

This protocol is a robust method for total lipid extraction from tissue samples.

Materials:

  • Tissue sample (10-50 mg)

  • Chloroform, Methanol, Water (LC-MS grade)

  • Internal Standard (IS) solution

  • Glass homogenization tubes

  • Homogenizer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and place it in a glass homogenization tube.

  • Add the IS solution.

  • Add a 3:1:1 mixture of Chloroform:Methanol:Water (e.g., 600 µL Chloroform, 200 µL Methanol, 200 µL Water).

  • Homogenize the sample on ice until fully dispersed.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of Methanol or mobile phase) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines typical parameters for reversed-phase chromatography coupled with tandem mass spectrometry. Parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC):

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water

  • Mobile Phase B: Methanol:Isopropanol (1:1, v/v)

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

  • Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute the lipids.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: To be optimized (e.g., 350°C)

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound (d18:0/4:0): Precursor Ion [M+H]⁺ m/z 358.4 → Product Ion m/z 266.3

    • Internal Standard (e.g., C17:0 dhCer): Precursor Ion [M+H]⁺ m/z 540.6 → Product Ion m/z 266.3 (Note: The product ion m/z 266.3 corresponds to the sphinganine backbone after loss of the acyl chain and water).

Protocol 4: Data Analysis and Quantification

Quantification is achieved by creating a calibration curve from standards of known concentration.

Procedure:

  • Peak Integration: Use the instrument's native software (e.g., Xcalibur, MassHunter) to integrate the chromatographic peak areas for the this compound MRM transition and the internal standard MRM transition for all samples, standards, and blanks.

  • Calibration Curve: Prepare a set of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards.

  • Perform a linear regression analysis on the plotted points to generate a calibration curve. A weighting factor of 1/x² is often used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios on the calibration curve.

Data Presentation

Quantitative data and analytical parameters should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of LC-MS/MS Parameters for this compound Analysis

Parameter Setting
LC System UPLC/HPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water
Mobile Phase B Methanol:Isopropanol (1:1, v/v)
Flow Rate 0.4 mL/min
Column Temp. 45°C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 358.4
Product Ion (Q3) m/z 266.3

| Collision Energy | To be optimized for the specific instrument |

Table 2: Typical Method Performance Characteristics The following values represent typical performance for validated LC-MS/MS methods for ceramide and dihydroceramide quantification.

Parameter Typical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 pg/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%

| Accuracy (% Recovery) | 85-115% |

Table 3: Representative Concentrations of Dihydroceramide Species in Human Plasma This table provides an example of how quantitative data can be presented. The values are based on published data for various dihydroceramide species and may not be specific to this compound.

Dihydroceramide Species Mean Concentration (nM) Standard Deviation (nM)
dhCer(d18:0/16:0) 15.5 4.2
dhCer(d18:0/22:0) 6.8 2.1
dhCer(d18:0/24:0) 10.1 3.5

| dhCer(d18:0/24:1) | 2.9 | 1.0 |

Conclusion

The lipidomics workflow presented here provides a robust and sensitive methodology for the quantification of this compound in diverse biological matrices. The combination of straightforward sample preparation with the specificity of LC-MS/MS operating in MRM mode allows for accurate analysis essential for advancing our understanding of the biological roles of dihydroceramides. This approach is highly suitable for applications in basic research, clinical biomarker discovery, and drug development programs targeting sphingolipid metabolism.

References

Application Notes and Protocols for Studying the Effect of C4 Dihydroceramide on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a critical role in regulating a variety of cellular processes, including apoptosis, or programmed cell death.[1] Short-chain, cell-permeable ceramide analogs, such as C4-ceramide, are widely used to mimic the effects of endogenous ceramides and are known to be potent inducers of apoptosis in numerous cell lines.[2][3] In contrast, its saturated counterpart, C4 dihydroceramide, which lacks the C4-C5 trans-double bond, has historically been considered biologically inactive concerning apoptosis induction.[4][5] Emerging research, however, highlights that dihydroceramides not only lack the pro-apoptotic functions of ceramides but can actively antagonize their effects. This makes this compound an invaluable tool for elucidating the specific mechanisms of ceramide-induced apoptosis, serving as an ideal negative control to ensure that the observed effects are directly attributable to the ceramide-specific signaling pathways.

These application notes provide a comprehensive guide for utilizing this compound in conjunction with C4-ceramide to study their differential effects on apoptosis. This document details the underlying mechanisms, experimental protocols for key assays, and quantitative data to aid in experimental design and interpretation.

Mechanism of Action: The Critical Role of the C4-C5 Double Bond

The primary mechanism of ceramide-induced apoptosis involves its ability to form channels in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are the executioner enzymes of apoptosis.

The presence of the C4-C5 trans-double bond in the sphingoid backbone of ceramide is crucial for this pro-apoptotic activity. Dihydroceramide, lacking this double bond, is unable to efficiently form these mitochondrial channels and, in some cases, has been shown to inhibit their formation by ceramide. This fundamental structural difference is the basis for their opposing roles in apoptosis.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of C4-ceramide and its analogs on cell viability and apoptosis. It is important to note that the optimal concentrations and incubation times should be empirically determined for each specific cell line and experimental condition.

Table 1: Cytotoxicity of C4-Ceramide and its Analogs

Cell LineCompoundEC50/IC50 (µM)Treatment Duration (hours)
SKBr3 (Breast Cancer)benzene-C4-ceramide18.924
MCF-7/Adr (Drug-Resistant Breast Cancer)benzene-C4-ceramide45.524
SKBr3 (Breast Cancer)pyridine-C4-ceramide12.8 - 16.724
MCF-7/Adr (Drug-Resistant Breast Cancer)pyridine-C4-ceramide12.8 - 16.724

Table 2: Recommended Concentration Ranges and Incubation Times for C4-Ceramide

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours
> 50 µMAcute toxicity/necrotic cell deathRapid loss of cell viability

Table 3: Typical Incubation Times and Corresponding Assays for Apoptosis Studies

Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteinsDetection of early signaling events (e.g., phosphorylation of kinases)
12 - 24 hoursAnnexin V/Propidium Iodide (PI) StainingQuantification of early and late apoptosis
24 - 48 hoursCaspase Activity AssaysMeasurement of the activity of executioner caspases (e.g., Caspase-3)

Experimental Protocols

Protocol 1: Preparation of this compound and C4-Ceramide Stock Solutions

Materials:

  • This compound powder

  • C4-ceramide powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound or C4-ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication in a water bath can aid dissolution.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, thaw the stock solution at room temperature and vortex before use.

Protocol 2: Cell Treatment

Procedure:

  • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1, 5, 10, 25, 50, 100 µM).

  • It is crucial to add the stock solution to the medium while vortexing or vigorously mixing to ensure proper dispersion and prevent precipitation.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the this compound or C4-ceramide working solution.

  • Include a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for the highest concentration treatment.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol describes a colorimetric assay to assess cell viability.

Materials:

  • 96-well plate with treated cells

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the incubation period with this compound/C4-ceramide, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5-10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 5: Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases-3 and -7.

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound/C4-ceramide or vehicle control for the desired time (e.g., 4-12 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

Protocol 6: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Treated and control cells on coverslips or slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

  • Wash with PBS and incubate in Permeabilization Solution for 2 minutes on ice.

  • Wash with PBS and add 50 µL of TUNEL reaction mixture to each sample.

  • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Rinse the samples three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Analyze the samples under a fluorescence microscope.

Mandatory Visualizations

G cluster_0 Cell Treatment & Initial Assays cluster_1 Apoptosis Detection cluster_2 Signaling Pathway Analysis start Seed Cells treat Treat with: - C4-Ceramide - this compound (Negative Control) - Vehicle Control start->treat incubation Incubate (e.g., 6, 12, 24, 48h) treat->incubation viability Cell Viability Assay (MTT) incubation->viability harvest Harvest Cells (Adherent & Floating) incubation->harvest caspase Caspase-3/7 Activity Assay incubation->caspase tunel TUNEL Assay (for DNA Fragmentation) incubation->tunel lysis Cell Lysis incubation->lysis annexin_pi Annexin V / PI Staining harvest->annexin_pi flow Flow Cytometry Analysis annexin_pi->flow western Western Blot Analysis (e.g., for cleaved PARP, Caspase-3) lysis->western

Caption: Experimental workflow for studying apoptosis.

G cluster_cer C4-Ceramide Pathway cluster_dhcer This compound Pathway cer C4-Ceramide (with C4-C5 double bond) mito Mitochondrial Outer Membrane Channel Formation cer->mito cyto_c Cytochrome c Release mito->cyto_c no_channel Inhibition of Channel Formation mito->no_channel caspase_act Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspase_act apoptosis Apoptosis caspase_act->apoptosis dhcer This compound (lacks C4-C5 double bond) dhcer->no_channel no_apoptosis No Apoptosis no_channel->no_apoptosis

Caption: Differential signaling pathways of C4-ceramide and this compound.

References

Application Notes & Protocols: Stable Isotope Labeling of C4 Dihydroceramide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides are crucial intermediates in the de novo synthesis of ceramides and other complex sphingolipids.[1][2][3] Once considered mere precursors, they are now recognized as bioactive molecules implicated in cellular processes like autophagy, apoptosis, and the regulation of cell growth.[4][5] Dysregulation of dihydroceramide metabolism has been linked to various pathologies, including metabolic diseases like diabetes, cardiovascular disease, and cancer.

C4 dihydroceramide (N-butyroyl-sphinganine) is a short-chain derivative that, due to its cell permeability, serves as an excellent tool for investigating sphingolipid metabolism. Stable isotope labeling, coupled with mass spectrometry, provides a powerful and precise method to trace the metabolic fate of this compound, offering insights into enzyme kinetics, pathway dynamics, and the impact of therapeutic agents.

This document provides detailed protocols for tracing the metabolism of stable isotope-labeled this compound in a cellular model, from cell culture and labeling to sample analysis and data interpretation.

Principle of the Method

The core of this method involves introducing a this compound molecule, which has been chemically synthesized to contain stable isotopes (e.g., ¹³C or ²H), into a biological system. This "heavy" labeled lipid can be distinguished from its endogenous, "light" counterparts by mass spectrometry. By tracking the appearance of the isotope label in downstream metabolites over time, researchers can elucidate the metabolic pathways, measure flux rates, and identify points of regulation or dysregulation. The general workflow involves cell culture, incubation with the labeled tracer, quenching of metabolic activity, extraction of lipids, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound, once introduced into the cell, is primarily metabolized by dihydroceramide desaturase (DEGS), which introduces a 4,5-trans-double bond into the sphinganine backbone to form C4 ceramide. From there, C4 ceramide can be incorporated into more complex sphingolipids, such as C4 sphingomyelin or C4 glucosylceramide, or be degraded by ceramidases.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome / Salvage dHCer_C4 Exogenous Labeled This compound Cer_C4 Labeled C4 Ceramide (d18:1/4:0) dHCer_C4->Cer_C4 DEGS1 SM_C4 Labeled C4 Sphingomyelin Cer_C4->SM_C4 SMS GlcCer_C4 Labeled C4 Glucosylceramide Cer_C4->GlcCer_C4 GCS Sphingosine Labeled Sphingosine Cer_C4->Sphingosine Ceramidase

Caption: Metabolic fate of exogenous this compound.

Experimental Workflow

The process of tracing this compound metabolism follows a structured workflow from sample preparation to data analysis. This ensures reproducibility and accurate quantification of metabolic flux.

G start Cell Culture (e.g., HEK293, HepG2) labeling Incubate with Labeled This compound start->labeling harvest Harvest Cells at Time Points (0, 2, 8, 24h) labeling->harvest quench Quench Metabolism (Ice-cold Methanol) harvest->quench extract Lipid Extraction (e.g., MTBE method) quench->extract analysis LC-MS/MS Analysis (MRM Mode) extract->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for metabolic tracing.

Data Presentation

Quantitative results from metabolic tracing experiments are best presented in a tabular format to clearly illustrate the conversion of the labeled precursor into downstream metabolites over time.

Table 1: Example Data for Relative Abundance of Labeled Metabolites Over Time

This table presents hypothetical data for illustrative purposes. Actual results may vary based on cell type, experimental conditions, and the specific stable isotope label used.

MetaboliteTime Point: 0 hrTime Point: 2 hrTime Point: 8 hrTime Point: 24 hr
Labeled this compound 1.000.780.450.15
Labeled C4 Ceramide < 0.010.210.480.65
Labeled C4 Sphingomyelin < 0.010.050.150.32
Labeled C4 Glucosylceramide < 0.010.020.060.11

Values represent the relative abundance of each metabolite normalized to the initial amount of labeled this compound at Time 0.

Experimental Protocols

Protocol: Cell Culture and Labeling

This protocol outlines the procedure for labeling cultured cells with stable isotope-labeled this compound.

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2, or a cell line relevant to the research question) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Culture in appropriate growth medium overnight.

  • Preparation of Labeling Medium: a. Prepare a stock solution of the stable isotope-labeled this compound (e.g., D-erythro-sphinganine, N-(butyryl-d7)) complexed to fatty acid-free Bovine Serum Albumin (BSA). A 2:1 molar ratio of lipid to BSA is recommended. b. Briefly, dissolve the labeled lipid in ethanol, evaporate the ethanol under a gentle stream of nitrogen, and resuspend in a warm (37°C) solution of BSA in serum-free medium. c. Filter-sterilize the solution. d. Dilute the stock solution into complete cell culture medium to a final working concentration (e.g., 5-20 µM).

  • Labeling Procedure: a. Aspirate the growth medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS). b. Add the pre-warmed labeling medium to the cells. c. Incubate the cells for the desired time course (e.g., 0, 2, 8, 24 hours). The "0 hour" time point represents cells harvested immediately after adding the labeling medium.

Protocol: Cell Harvesting and Lipid Extraction

This protocol uses a methyl-tert-butyl ether (MTBE) based extraction method for high recovery of lipids.

  • Cell Harvesting: a. At each designated time point, place the culture dish on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold methanol to each well to quench metabolic activity. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction: a. Add an appropriate internal standard (e.g., C17:0 Dihydroceramide) to each sample for normalization. b. Add 3.3 mL of MTBE and vortex vigorously for 1 minute. c. Add 800 µL of MS-grade water to induce phase separation. Vortex for 30 seconds. d. Centrifuge at 14,000 x g for 5 minutes at 4°C. e. Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube. f. Dry the lipid extract under a stream of nitrogen gas. g. Resuspend the dried lipid film in a suitable volume (e.g., 100 µL) of mobile phase (e.g., Methanol/Acetonitrile 1:1 v/v) for LC-MS/MS analysis. h. Store samples at -80°C until analysis.

Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its metabolites using a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: A typical gradient would start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions: The precursor ion [M+H]⁺ is monitored in Q1, and a specific product ion is monitored in Q3 after collision-induced dissociation. Transitions must be optimized for the specific instrument.

Table 2: Example MRM Transitions for this compound Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound (d18:0/4:0) 372.4266.3Product ion corresponds to the sphinganine backbone.
C4 Ceramide (d18:1/4:0) 370.3264.3Product ion corresponds to the sphingosine backbone.
Internal Standard (C17:0 Dihydroceramide) 540.6266.3Used for quantification normalization.
Labeled this compound (e.g., +d7)379.4266.3Exact m/z depends on the specific isotope used.
Labeled C4 Ceramide (e.g., +d7)377.3264.3Exact m/z depends on the specific isotope used.

This compound in Signaling

Beyond its role as a metabolic intermediate, dihydroceramide accumulation is known to influence key cellular signaling pathways, often in opposition to ceramide. For instance, elevated dihydroceramide levels have been shown to induce autophagy and can impact cellular stress responses. Tracing studies can help elucidate how the flux through this pathway impacts these signaling events.

G dHCer Dihydroceramide (e.g., C4-dHCer) Autophagy Autophagy dHCer->Autophagy Induces Stress Cellular Stress Response dHCer->Stress Cer Ceramide (e.g., C4-Cer) Apoptosis Apoptosis Cer->Apoptosis Induces Cer->Stress

Caption: Bioactive roles of dihydroceramides and ceramides.

References

Application Notes and Protocols for High-Throughput Screening of C4 Dihydroceramide Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides are crucial precursors in the de novo synthesis of ceramides and other complex sphingolipids.[1] Historically considered biologically inert intermediates, recent studies have implicated specific dihydroceramide species in a variety of cellular processes, including apoptosis, cell cycle arrest, and the generation of reactive oxygen species.[1][2] The accumulation of dihydroceramides, particularly C4 dihydroceramide, is linked to several pathological conditions, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[3][4] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify small molecule modulators of intracellular this compound levels.

The central enzyme responsible for the production of dihydroceramides is ceramide synthase (CerS), which catalyzes the acylation of a sphingoid base. Six distinct CerS isoforms exist in mammals (CerS1-6), each displaying specificity for fatty acyl-CoAs of varying chain lengths. The subsequent and final step in ceramide synthesis is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase (DEGS1). Modulation of the activity of these enzymes presents a direct mechanism for altering this compound levels.

This guide outlines a robust and sensitive cell-based assay coupled with a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound. The described workflow is amenable to automation and miniaturization, making it suitable for large-scale screening of compound libraries.

Signaling Pathway

The de novo sphingolipid biosynthesis pathway is a fundamental cellular process initiated in the endoplasmic reticulum. The pathway commences with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine. Ceramide synthases then acylate sphinganine with a fatty acyl-CoA to produce dihydroceramides. The final step involves the desaturation of dihydroceramide by dihydroceramide desaturase to form ceramide, the central hub of sphingolipid metabolism.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide This compound Sphinganine->Dihydroceramide CerS Ceramide C4 Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Sphingomyelin Synthase Modulators Potential Modulators (Inhibitors/Activators) Modulators->Dihydroceramide Target

De novo sphingolipid synthesis pathway.

Experimental Workflow

The high-throughput screening workflow is designed for the identification of modulators of this compound levels in a cell-based format. The process begins with seeding cells in microplates, followed by compound treatment. After an appropriate incubation period, cellular lipids are extracted, and the levels of this compound are quantified using a rapid LC-MS/MS method.

HTS_Workflow cluster_Assay High-Throughput Screening Assay cluster_Analysis Data Acquisition & Analysis A 1. Cell Seeding (e.g., 96- or 384-well plates) B 2. Compound Addition (Test Compounds & Controls) A->B C 3. Incubation B->C D 4. Cell Lysis & Lipid Extraction C->D E 5. Sample Preparation for LC-MS/MS D->E F 6. LC-MS/MS Analysis (MRM Detection) E->F G 7. Data Processing (Quantification of this compound) F->G H 8. Hit Identification (Statistical Analysis) G->H

High-throughput screening workflow.

Detailed Experimental Protocols

Cell-Based Assay Protocol

This protocol is optimized for a 96-well plate format but can be adapted to 384-well plates.

Materials:

  • Cell line of interest (e.g., HEK293, A549)

  • Cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • Test compound library dissolved in DMSO

  • Positive and negative control compounds

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., C17-Dihydroceramide) in methanol

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Add test compounds, positive controls (e.g., a known CerS inhibitor), and negative controls (e.g., DMSO vehicle) to the designated wells. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for compound-induced changes in this compound levels.

  • Cell Lysis and Lipid Extraction: a. Aspirate the culture medium and wash the cells once with cold PBS. b. Add 200 µL of ice-cold methanol containing the internal standard to each well. c. Seal the plates and agitate on a plate shaker for 10 minutes to ensure complete cell lysis and protein precipitation. d. Centrifuge the plates at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Protocol for this compound Quantification

This method utilizes a rapid liquid chromatography separation followed by tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm particle size) maintained at 60°C.

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.

  • Flow Rate: 500 µL/min.

  • Gradient: A rapid gradient is employed for high-throughput analysis.

MS/MS Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data from the HTS assay should be clearly structured for easy interpretation and comparison.

Table 1: LC-MS/MS Parameters for this compound and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 358.4 266.3 50 15
C17-Dihydroceramide (IS) 554.6 266.3 50 25

Note: The specific precursor and product ions should be optimized for the instrument used. The product ion at m/z 266.3 is a characteristic fragment of the sphinganine backbone.

Table 2: Assay Performance Metrics

Parameter Value Description
Z'-factor > 0.5 A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background (S/B) > 10 The ratio of the signal from the control wells to the background noise.

| Coefficient of Variation (CV%) | < 15% | A measure of the variability of the assay. |

Table 3: Representative High-Throughput Screening Results

Compound ID Concentration (µM) % Change in this compound Classification
Hit-001 10 -85.2 Inhibitor
Hit-002 10 +150.7 Activator
Non-Hit-001 10 -5.3 Inactive
Positive Control 10 -90.1 Inhibitor

| Negative Control (DMSO) | - | 0.0 | - |

Conclusion

The protocols and application notes presented here provide a comprehensive framework for conducting a high-throughput screen to identify modulators of this compound levels. The combination of a robust cell-based assay with a sensitive and specific LC-MS/MS detection method allows for the efficient and accurate screening of large compound libraries. The identification of novel modulators of this compound will be invaluable for further research into the biological roles of this lipid and for the development of new therapeutic agents for a range of diseases.

References

Application Notes and Protocols: Utilizing siRNA to Interrogate C4 Dihydroceramide Metabolism Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The dysregulation of ceramide metabolism is implicated in numerous diseases, making the enzymes involved in their synthesis attractive targets for therapeutic intervention. C4 dihydroceramide, a key precursor in the de novo ceramide synthesis pathway, is converted to C4 ceramide by the enzyme dihydroceramide desaturase 1 (DEGS1). The acylation of the sphingoid base is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. This document provides detailed protocols and application notes on the use of small interfering RNA (siRNA) to specifically silence the expression of these key enzymes, enabling the precise study of their roles in this compound metabolism and downstream signaling pathways.

Key Enzymes in this compound Metabolism

The primary enzymes governing the final steps of this compound metabolism are:

  • Dihydroceramide Desaturase 1 (DEGS1): This enzyme introduces a critical double bond in the dihydroceramide backbone, converting it to ceramide.[1][2] Inhibition of DEGS1 leads to the accumulation of dihydroceramides.[2][3]

  • Ceramide Synthases (CerS): This family of enzymes (CerS1-6) is responsible for acylating the sphingoid base to form dihydroceramide. Each CerS isoform has a preference for specific fatty acyl-CoA chain lengths.[4] For this compound metabolism, CerS5 and CerS6 are of particular interest due to their preference for shorter acyl chains like C16-CoA, which is structurally related to the C4 backbone.

Data Presentation: Impact of siRNA Knockdown on Dihydroceramide and Ceramide Levels

The following tables summarize the quantitative changes in dihydroceramide and ceramide species observed upon siRNA-mediated knockdown of DEGS1 and relevant Ceramide Synthases in various cell lines.

Table 1: Effect of DEGS1 siRNA Knockdown on Dihydroceramide and Ceramide Levels

Cell LinesiRNA TargetAnalyteFold Change vs. Control siRNAReference
HepG2DEGS1Total DihydroceramideIncreased
HepG2DEGS1Total CeramideDecreased
3T3-L1DEGS1Dihydroceramide/Ceramide RatioIncreased
SMS-KCNRDEGS1Endogenous Dihydroceramides~13-fold increase
SMS-KCNRDEGS1Endogenous Ceramides~25% decrease

Table 2: Effect of Ceramide Synthase siRNA Knockdown on Specific (Dihydro)Ceramide Species

Cell LinesiRNA TargetAnalyte% Change vs. Control siRNAReference
MCF-7CerS2C22:0-Ceramide-65.9%
MCF-7CerS2C24:0-Ceramide-47.8%
MCF-7CerS6C16:0-CeramideDecreased
UM-SCC-22ACerS6C16-Ceramide~50% decrease
Mouse Primary MicrogliaCerS5C16-CeramideDecreased
CerS5 KO Mouse TissuesCerS5C16:0-CeramideDecreased

Signaling Pathways and Experimental Workflow

This compound Metabolism Pathway

The de novo synthesis of C4 ceramide is a multi-step process occurring primarily in the endoplasmic reticulum.

C4_Dihydroceramide_Metabolism De Novo this compound Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling & Complex Sphingolipids Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydro-sphingosine) Ketosphinganine->Sphinganine 3-KSR C4_DHCer This compound Sphinganine->C4_DHCer CerS (e.g., CerS5/6) + Butyryl-CoA C4_Cer C4 Ceramide C4_DHCer->C4_Cer DEGS1 Signaling Apoptosis, Cell Cycle Arrest, Inflammation C4_Cer->Signaling Complex_SL Sphingomyelin, Glycosphingolipids C4_Cer->Complex_SL SPT Serine Palmitoyl- transferase KSR 3-Ketosphinganine Reductase CerS Ceramide Synthases DEGS1 Dihydroceramide Desaturase 1

Caption: De Novo synthesis pathway of C4 ceramide in the endoplasmic reticulum.

Experimental Workflow for siRNA-Mediated Gene Silencing and Analysis

This workflow outlines the key steps from cell culture to data analysis for studying this compound metabolism using siRNA.

siRNA_Workflow Experimental Workflow cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis cluster_validation Knockdown Validation cluster_lipidomics Lipid Analysis A Seed Cells (e.g., Hepatocytes, Cancer Cell Lines) C Transfect Cells with siRNA (Target vs. Control) A->C B Prepare siRNA-Lipid Complex (e.g., Lipofectamine RNAiMAX) B->C D Incubate for 48-72 hours C->D E Harvest Cells D->E H Harvest Cells D->H F RNA Extraction & qRT-PCR E->F G Protein Extraction & Western Blot E->G I Lipid Extraction (e.g., Bligh-Dyer method) H->I J LC-MS/MS Analysis of Dihydroceramides & Ceramides I->J K Data Processing & Quantification J->K

Caption: Workflow for siRNA knockdown and subsequent analysis of this compound metabolism.

Experimental Protocols

Protocol 1: siRNA Transfection of Cultured Cells (e.g., HepG2)

This protocol provides a general guideline for transiently transfecting cells with siRNA to knockdown the expression of target enzymes. Optimization may be required for different cell lines.

Materials:

  • Target siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For HepG2 cells, this is typically 2.5 x 10^5 cells per well in 2 mL of complete growth medium.

  • siRNA-Lipid Complex Formation (per well): a. In a sterile microcentrifuge tube (Tube A), dilute 1.5 µL of 20 µM siRNA stock (final concentration 30 nM) into 125 µL of Opti-MEM™. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 9 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA (from Tube A) and the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow the complexes to form.

  • Transfection: a. Carefully add the 250 µL of siRNA-lipid complex mixture dropwise to each well containing the cells and medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.

  • Post-Transfection Analysis: After the incubation period, harvest the cells for knockdown validation (qRT-PCR or Western blot) and lipid analysis.

Protocol 2: Lipid Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is based on the Bligh-Dyer method for the extraction of total lipids from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • 1.5 mL microcentrifuge tubes

  • Cell scraper

  • Vortex mixer

  • Centrifuge capable of 3000 x g at 4°C

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Cell Harvesting: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 1 mL of ice-cold PBS. c. Add 500 µL of ice-cold PBS and scrape the cells from the well. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Lipid Extraction: a. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant. b. Add 200 µL of deionized water to the cell pellet and vortex briefly to resuspend. c. Add 750 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute. d. Incubate on ice for 15 minutes. e. Add 250 µL of chloroform and vortex for 1 minute. f. Add 250 µL of deionized water and vortex for 1 minute to induce phase separation. g. Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein interface, and a lower organic layer containing the lipids.

  • Lipid Collection and Drying: a. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface. b. Dry the lipid extract to completeness under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of isopropanol:acetonitrile:water.

Protocol 3: Quantification of this compound and Ceramide by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and ceramide. Specific parameters may need to be optimized based on the instrumentation used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (d18:0/4:0): Precursor ion [M+H]⁺ m/z 344.3 → Product ion m/z 284.3 (loss of the C4 acyl chain).

    • C4 Ceramide (d18:1/4:0): Precursor ion [M+H]⁺ m/z 342.3 → Product ion m/z 282.3 (loss of the C4 acyl chain).

    • Internal Standard (e.g., C17:0-Ceramide): Precursor ion [M+H]⁺ m/z 538.5 → Product ion m/z 264.3.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of the analytes and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of this compound and C4 ceramide standards.

  • Quantify the amount of this compound and C4 ceramide in the samples by comparing their peak area ratios to the standard curve.

Conclusion

The use of siRNA-mediated gene silencing is a powerful tool for dissecting the specific roles of enzymes involved in this compound metabolism. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to investigate the functional consequences of altering the expression of DEGS1 and Ceramide Synthases. This approach can yield valuable insights into the regulation of ceramide signaling and its implications in health and disease, ultimately aiding in the identification and validation of novel drug targets.

References

Troubleshooting & Optimization

Common issues with C4 dihydroceramide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C4 Dihydroceramide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to C4 ceramide?

This compound (N-butanoyl-D-erythro-sphinganine) is a bioactive sphingolipid and a precursor in the de novo synthesis of C4 ceramide.[1][2] The key structural difference is that dihydroceramide lacks the 4,5-trans double bond found in the sphingosine backbone of ceramide.[3][4] This structural difference is critical for its biological activity; this compound is often used as a negative control in experiments as it does not typically induce the same cellular responses, such as apoptosis, as C4 ceramide.[3]

In terms of physicochemical stability, this compound shares many properties with C4 ceramide due to its lipid nature. Both are hydrophobic molecules with poor aqueous solubility and are prone to similar issues like precipitation in cell culture media.

Q2: How should this compound be stored for optimal stability?

For maximum stability, this compound should be handled as follows:

  • Solid Form: The powdered or crystalline form should be stored at -20°C. Under these conditions, it can be stable for at least four years.

  • Stock Solutions: Concentrated stock solutions made in organic solvents (like DMSO or ethanol) should also be stored at -20°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Q3: My this compound is precipitating in the cell culture medium. What is causing this and how can I fix it?

Precipitation is the most common issue and is caused by the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium (like PBS or cell culture media), the lipid can fall out of solution.

Solutions to prevent precipitation include:

  • Proper Mixing Technique: Add the stock solution dropwise into pre-warmed (37°C) culture medium while vortexing or swirling vigorously to ensure rapid and even dispersion.

  • Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic and low enough to maintain solubility, typically ≤ 0.1%.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions for each experiment and use them immediately.

  • Use a Carrier Molecule: For challenging applications, complexing this compound with fatty-acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells.

Q4: What are the best solvents for making a this compound stock solution?

This compound is soluble in several organic solvents. The choice of solvent may depend on the specific requirements of your experiment.

SolventRecommended Concentration/SolubilityNotes
Dimethyl Sulfoxide (DMSO) 5 mg/mL - 20 mg/mLA common and effective solvent for in vitro experiments. Ensure it is high-purity and suitable for cell culture.
Ethanol 5 mg/mL - 30 mg/mLAnother widely used solvent. Use 100% (200 proof) ethanol for best results.
Dimethylformamide (DMF) 20 mg/mLAn alternative organic solvent.
Phosphate-Buffered Saline (PBS, pH 7.2) <50 µg/mLDemonstrates the very poor aqueous solubility of the compound.

Note: The listed solubilities are often reported for C4-ceramide but are expected to be very similar for C4-dihydroceramide due to their structural similarity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the culture medium. 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. The stock solution was not fully dissolved before use. 3. Inadequate mixing when diluting into the medium.* Decrease the final working concentration of this compound. * Before use, gently warm the stock solution to room temperature and vortex thoroughly. * Add the stock solution slowly to pre-warmed medium while vortexing to ensure rapid dispersion. * Consider using a BSA complex to enhance solubility.
Inconsistent results between experiments. 1. Degradation of this compound due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Inconsistent preparation of working solutions. 3. Variability in cell density or experimental conditions.* Store stock solutions in single-use aliquots at -20°C. * Prepare fresh dilutions for each experiment and ensure the compound is fully dissolved. * Standardize cell seeding density and all other experimental parameters.
High levels of cell death in the vehicle control group. 1. The final concentration of the organic solvent (DMSO, ethanol) is too high, causing cytotoxicity. 2. The solvent used is not of high purity or is contaminated.* Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤ 0.1%). * Perform a solvent toxicity test to determine the maximum tolerated concentration for your cells. * Use high-purity, cell-culture-grade solvents.
No observable difference between untreated cells and cells treated with this compound (when used as a negative control). This is the expected outcome. This compound lacks the C4-C5 double bond necessary for many of the biological activities of C4 ceramide, such as apoptosis induction.* This result validates its use as a negative control. * Ensure your positive control (e.g., C4 ceramide) is showing the expected effect to confirm the assay is working correctly.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol (high-purity, sterile-filtered)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Dispense the stock solution into single-use aliquots in sterile tubes.

  • Store the aliquots at -20°C for long-term stability.

G cluster_workflow Experimental Workflow for this compound A Receive & Store This compound Powder at -20°C B Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) A->B Protocol 1 C Aliquot & Store Stock Solution at -20°C B->C Avoid Freeze-Thaw D Prepare Fresh Working Solution in Pre-Warmed Culture Medium C->D Day of Experiment E Treat Cells and Incubate D->E Vortex during dilution F Perform Downstream Assay (e.g., Viability, Signaling) E->F G Data Analysis F->G

Caption: General experimental workflow for using this compound.

Protocol 2: General Method for Assessing this compound Stability by LC-MS/MS

This protocol provides a framework for quantifying the stability of this compound in a solution over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound solution to be tested

  • Internal standard (e.g., C17:0 ceramide)

  • Chloroform, Methanol (LC-MS grade)

  • Nitrogen gas stream or vacuum centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Collection: At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the this compound solution being tested.

  • Lipid Extraction: a. To a 50 µL aliquot of your sample, add a known amount of internal standard. b. Add 2 mL of a pre-chilled 1:2 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 1 minute at 4°C. d. To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again. e. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers. f. Carefully transfer the lower organic phase to a new tube.

  • Sample Preparation for Analysis: a. Dry the collected organic phase under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC method.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use an appropriate chromatography method (e.g., reversed-phase HPLC) to separate the lipids. c. Detect and quantify this compound using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The concentration is determined by comparing its peak area to that of the internal standard against a standard curve.

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and stability in the tested solution.

G Start Precipitation or Inconsistent Results Observed? Check_Storage Was stock stored correctly at -20°C in aliquots? Start->Check_Storage Yes Check_Prep Was working solution prepared fresh? Check_Storage->Check_Prep Yes Sol_Remake ACTION: Remake stock solution from fresh powder. Check_Storage->Sol_Remake No Check_Dilution Was stock added to pre-warmed medium with vortexing? Check_Prep->Check_Dilution Yes Sol_Prep ACTION: Always prepare fresh working solutions. Check_Prep->Sol_Prep No Check_Solvent Is final solvent concentration ≤0.1%? Check_Dilution->Check_Solvent Yes Sol_Dilute ACTION: Improve dilution technique. Check_Dilution->Sol_Dilute No Sol_Solvent ACTION: Adjust dilution to lower solvent concentration. Check_Solvent->Sol_Solvent No Sol_BSA CONSIDER: Using a BSA complex to improve solubility. Check_Solvent->Sol_BSA Yes Sol_Remake->Check_Prep Sol_Prep->Check_Dilution Sol_Dilute->Check_Solvent Sol_Solvent->Sol_BSA Success Problem Resolved Sol_BSA->Success

Caption: Troubleshooting logic for this compound stability issues.

De Novo Sphingolipid Synthesis Pathway

Dihydroceramides are the direct precursors to ceramides. This pathway highlights the critical role of the dihydroceramide desaturase 1 (DES1) enzyme, which introduces the C4-C5 trans-double bond that is largely responsible for the biological activity of ceramides.

G cluster_pathway De Novo Ceramide Synthesis A L-Serine + Palmitoyl-CoA B 3-Ketosphinganine A->B C Sphinganine (Dihydrosphingosine) B->C D Dihydroceramide (e.g., this compound) C->D enzyme1 Ceramide Synthase (CerS) C->enzyme1 E Ceramide (e.g., C4 Ceramide) D->E D->enzyme1 enzyme2 Dihydroceramide Desaturase (DES1) D->enzyme2 F Complex Sphingolipids E->F E->enzyme2

Caption: Simplified de novo synthesis pathway from sphinganine.

References

How to prevent the degradation of C4 dihydroceramide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for C4 Dihydroceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological experiments?

A1: The main cause of this compound degradation in a biological context is enzymatic conversion to C4 ceramide. This reaction is catalyzed by the enzyme dihydroceramide desaturase (DES), which introduces a double bond into the sphingoid backbone.[1][2][3] This conversion can alter the biological activity of the molecule, as dihydroceramides and ceramides often have distinct roles in cellular processes.[4][5]

Q2: How can I prevent the enzymatic conversion of this compound to C4 ceramide?

A2: To prevent the enzymatic conversion of this compound, you can use specific inhibitors of dihydroceramide desaturase (DES). Several pharmacological inhibitors are available for this purpose. It is crucial to include a vehicle control and to determine the optimal, non-toxic concentration of the inhibitor for your specific cell line or experimental system.

Q3: What are some common inhibitors of dihydroceramide desaturase (DES)?

A3: A number of compounds have been identified as inhibitors of DES. The choice of inhibitor may depend on the specific experimental setup and cell type.

InhibitorTypeTypical Experimental ConcentrationReference
GT11 (C8-cyclopropenylceramide)Competitive0.5 - 2.5 µM
Fenretinide (4-HPR)Non-competitive (in vitro)1 - 10 µM
Resveratrol-Varies by cell type
Curcumin-< 25 µM (IC50)
Celecoxib-~80 µM (IC50)

Q4: Besides enzymatic degradation, what other factors can affect this compound stability?

A4: While enzymatic degradation is a primary concern in biological systems, the chemical stability of this compound can also be influenced by harsh experimental conditions. As an amide, this compound can undergo hydrolysis of its amide bond under strong acidic or basic conditions, particularly with prolonged heating. Exposure to strong oxidizing agents could also potentially lead to degradation.

Q5: How should I store this compound to ensure its stability?

A5: Proper storage is critical for maintaining the integrity of this compound.

  • Powder Form: Store at -20°C in a tightly sealed container, preferably in a desiccator to protect from moisture.

  • In Organic Solvent (e.g., DMSO, Ethanol): Prepare stock solutions and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light. For experiments, it is best to use freshly prepared dilutions from the stock solution.

Q6: What is the recommended procedure for dissolving and using this compound in cell culture experiments?

A6: this compound is a lipid and has low solubility in aqueous media.

  • Prepare a Stock Solution: Dissolve the this compound powder in an organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming and vortexing can aid in complete dissolution.

  • Dilute into Culture Medium: On the day of the experiment, dilute the stock solution into your cell culture medium to the desired final concentration. It is important to add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion and to prevent precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the organic solvent used to dissolve the this compound. The final solvent concentration should typically be kept below 0.5% to avoid cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected biological activity similar to C4-ceramide is observed. Enzymatic conversion of this compound to C4 ceramide by dihydroceramide desaturase (DES).- Co-treat cells with a specific DES inhibitor (e.g., GT11). - Confirm the presence of this compound and the absence (or minimal presence) of C4 ceramide in your samples using LC-MS/MS.
Inconsistent or no biological effect observed. 1. Degradation of this compound stock solution. 2. Precipitation of this compound in the culture medium. 3. Sub-optimal concentration or incubation time. 1. Prepare fresh stock solutions. Ensure proper storage at -20°C or -80°C, protected from light, and in small aliquots to avoid multiple freeze-thaw cycles. 2. Ensure the stock solution is fully dissolved before adding it to the medium. Add the stock solution to the medium while vortexing or swirling for rapid dispersion. Consider using a delivery vehicle like BSA. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High levels of cell death in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.- Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). - Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.

Experimental Protocols

Protocol 1: Quantification of this compound and C4 Ceramide by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and C4 ceramide in biological samples, such as cell pellets.

1. Sample Preparation (Lipid Extraction):

  • To a cell pellet (e.g., 1x10^6 cells), add a known amount of a suitable internal standard (e.g., a stable isotope-labeled ceramide or a ceramide with an odd-chain fatty acid).

  • Add 300 µL of ice-cold methanol and vortex vigorously.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Induce phase separation by adding 250 µL of MS-grade water and vortexing for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.

2. Chromatographic Separation:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to separate the lipids. Due to the lack of the double bond, dihydroceramides typically have a slightly longer retention time than their corresponding ceramides on reverse-phase columns.

3. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (d18:0/4:0): Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • C4 Ceramide (d18:1/4:0): Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment).

4. Quantification:

  • Construct a standard curve using known concentrations of this compound and C4 ceramide.

  • Quantify the analytes in the samples by comparing their peak areas to the peak area of the internal standard and referencing the standard curve.

Visualizations

signaling_pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine de novo synthesis C4_dhCer This compound sphinganine->C4_dhCer Ceramide Synthase C4_Cer C4 Ceramide C4_dhCer->C4_Cer DES1 autophagy Autophagy C4_dhCer->autophagy Induces apoptosis_inhibition Apoptosis Inhibition C4_dhCer->apoptosis_inhibition Can Inhibit apoptosis_induction Apoptosis Induction C4_Cer->apoptosis_induction Induces DES1 Dihydroceramide Desaturase 1 (DES1) DES1_inhibitors DES1 Inhibitors (e.g., GT11, Fenretinide) DES1_inhibitors->DES1 Inhibit

Caption: this compound Metabolism and Signaling Roles.

experimental_workflow start Start: Cell Culture Experiment treatment Treat cells with this compound (and DES inhibitor if needed) start->treatment incubation Incubate for desired time period treatment->incubation harvest Harvest Cells incubation->harvest lipid_extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) harvest->lipid_extraction analysis LC-MS/MS Analysis lipid_extraction->analysis quantification Quantify this compound and potential C4 Ceramide analysis->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis

Caption: Experimental Workflow for this compound Analysis.

References

Troubleshooting low yields in C4 dihydroceramide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in C4 dihydroceramide (N-butanoyl-sphinganine) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chemical synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not isolating any of the desired product. What are the likely causes?

A1: Low or no yield in this compound synthesis can stem from several factors, primarily related to the N-acylation step. Here are the most common culprits:

  • Inefficient Carboxylic Acid Activation: The direct reaction between sphinganine and butyric acid is inefficient. The carboxylic acid must be "activated" to facilitate amide bond formation. If using coupling reagents like EDC/HOBt, ensure they are fresh and used in the correct stoichiometry. For methods involving butyryl chloride or butyric anhydride, ensure these reagents have not degraded due to moisture.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Amide bond formation can be slow, and insufficient reaction time will lead to low conversion. The temperature needs to be controlled to prevent side reactions. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.

  • Poor Reagent Purity: The purity of the starting materials, particularly sphinganine, is crucial. Impurities can interfere with the reaction.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. A slight excess of the acylating agent is often used to drive the reaction to completion.

Q2: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. In the N-acylation of sphinganine, the most common side reaction is O-acylation , where the hydroxyl groups of sphinganine are acylated instead of, or in addition to, the amino group. This results in the formation of O-butanoyl and N,O-dibutanoyl derivatives.

Another potential issue is N-acyl to O-acyl migration . Under acidic conditions, the N-acyl group of the desired dihydroceramide can migrate to one of the hydroxyl groups. This can occur during the reaction or workup if acidic conditions are used.

Q3: How can I prevent the formation of O-acylated side products?

A3: To minimize O-acylation and improve the selectivity for N-acylation, consider the following strategies:

  • Use of Protecting Groups: The most effective method is to protect the hydroxyl groups of sphinganine before the acylation step. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or acetals. After N-acylation, the protecting groups are removed under specific conditions that do not affect the newly formed amide bond.

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and using a non-nucleophilic base can favor N-acylation. Reactions are often run at 0°C to room temperature.

  • Choice of Acylating Agent: The reactivity of the acylating agent can influence the selectivity. Highly reactive agents like acyl chlorides may be less selective than in-situ activated esters formed using coupling reagents.

Q4: My product seems to degrade upon storage. What are the best practices for storing this compound?

A4: this compound can be susceptible to N-acyl to O-acyl migration, especially if stored in solvents like chloroform, which can contain acidic impurities. For long-term storage, it is recommended to use methanol or dichloromethane. Store solutions at low temperatures (-20°C or below) to minimize degradation.

Q5: How can I effectively purify my this compound from starting materials and side products?

A5: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of chloroform and methanol is typically used, with the polarity gradually increased by increasing the methanol concentration.

To monitor the purification, thin-layer chromatography (TLC) is essential. To improve the separation between N-acylated, O-acylated, and di-acylated products, as well as the starting sphinganine, borate-impregnated TLC plates can be used. The borate complexes with the diol system of the sphingoid base, altering the polarity and improving separation.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and purification of this compound.

Table 1: Typical Reaction Parameters for N-Acylation of Sphinganine

ParameterMethod 1: Butyric AnhydrideMethod 2: EDC/HOBt CouplingMethod 3: Mixed Anhydride
Butyric Acid Derivative Butyric AnhydrideButyric AcidButyric Acid
Activating Agent N/A (self-activating)EDC/HOBtIsobutyl chloroformate
Base Triethylamine (TEA) or DIPEADIPEA or N-methylmorpholineN-methylmorpholine
Solvent Dichloromethane (DCM) or THFDimethylformamide (DMF) or DCMTetrahydrofuran (THF)
Temperature 0°C to Room Temperature0°C to Room Temperature-15°C to Room Temperature
Typical Reaction Time 4 - 12 hours12 - 24 hours2 - 6 hours
Typical Molar Ratio (Sphinganine:Acylating Agent:Base) 1 : 1.2 : 1.51 : 1.2 : 21 : 1.1 : 1.1
Reported Yield Range 60 - 80%70 - 90%75 - 85%

Table 2: Thin-Layer Chromatography (TLC) Data for Reaction Monitoring

CompoundTLC Plate TypeSolvent SystemApproximate Rf ValueVisualization Method
SphinganineStandard Silica GelChloroform:Methanol:Water (65:25:4)0.20Ninhydrin, PMA stain
This compound (Product) Standard Silica GelChloroform:Methanol (95:5)0.45PMA stain, Iodine vapor
O-Butanoyl-sphinganineStandard Silica GelChloroform:Methanol (95:5)0.55PMA stain, Iodine vapor
This compound (Product)Borate-Impregnated SilicaChloroform:Methanol (95:5)~ 0.30 - 0.40Primuline spray (fluorescent)
Ceramide (for comparison)Borate-Impregnated SilicaChloroform:Methanol (95:5)~ 0.50 - 0.60Primuline spray (fluorescent)

Note: Rf values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using an EDC/HOBt coupling approach.

Protocol: Synthesis of N-butanoyl-D-erythro-sphinganine (this compound) via EDC/HOBt Coupling

Materials:

  • D-erythro-sphinganine

  • Butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Solvents for chromatography (Chloroform, Methanol)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphinganine (1 equivalent) in anhydrous DMF.

    • Add butyric acid (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Coupling Agent:

    • Slowly add EDC (1.2 equivalents) to the cooled reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a chloroform:methanol (9:1) solvent system. The disappearance of the sphinganine spot (visualized with ninhydrin) and the appearance of a new, less polar spot (the product) indicates reaction progression.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of methanol in chloroform (e.g., 0% to 5% methanol) to separate the desired this compound from any unreacted starting materials and side products.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-butanoyl-D-erythro-sphinganine as a white solid.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents Sphinganine Sphinganine Reaction N-Acylation Reaction Sphinganine->Reaction ButyricAcid Butyric Acid ButyricAcid->Reaction Coupling EDC/HOBt Coupling->Reaction Base DIPEA Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yields cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield of C4 Dihydroceramide Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (O-Acylation) Start->Cause2 Cause3 Product Degradation Start->Cause3 Cause4 Purification Issues Start->Cause4 Sol1a Check Reagent Quality (EDC, HOBt, Anhydride) Cause1->Sol1a Sol1b Optimize Reaction Time & Temperature Cause1->Sol1b Sol1c Adjust Stoichiometry Cause1->Sol1c Sol2a Use Protecting Groups for Hydroxyls Cause2->Sol2a Sol2b Modify Reaction Conditions (Temp, Base) Cause2->Sol2b Sol3a Avoid Acidic Conditions during Workup Cause3->Sol3a Sol3b Store Product in Methanol at -20°C Cause3->Sol3b Sol4a Optimize Chromatography (Gradient, Column) Cause4->Sol4a Sol4b Use Borate-TLC for Analysis Cause4->Sol4b

Caption: Troubleshooting decision tree for low yields.

Signaling_Pathway Serine L-Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KSR 3-Ketosphinganine Reductase (KSR) SPT->KSR 3-Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide AcylCoA Acyl-CoA (e.g., Butyryl-CoA) AcylCoA->CerS DES Dihydroceramide Desaturase (DES) Dihydroceramide->DES Ceramide Ceramide DES->Ceramide

Caption: De novo biosynthesis pathway of ceramides.

How to minimize off-target effects of C4 dihydroceramide treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C4 dihydroceramide (N-butanoyl-D-erythro-sphinganine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended use of this compound in research?

This compound is primarily used as a negative control for its bioactive counterpart, C4-ceramide.[1] Due to the absence of the C4-C5 trans-double bond, it is considered biologically inactive in many signaling pathways where C4-ceramide is active, such as the induction of apoptosis.[2] Its use allows researchers to attribute observed cellular responses specifically to the structural properties of ceramide.

Q2: Can this compound have its own biological effects?

While historically considered inactive, emerging research suggests that the accumulation of endogenous long-chain dihydroceramides can induce cellular responses like autophagy and cell cycle arrest.[3] Although exogenously applied short-chain this compound is generally less bioactive, it's crucial to consider potential cell-type-specific effects. The primary off-target concern is its potential conversion to the active C4-ceramide.[4]

Q3: What is the most significant potential off-target effect of this compound treatment?

The most critical potential off-target effect is the enzymatic conversion of this compound to C4-ceramide by dihydroceramide desaturase (DES).[4] This conversion would introduce a bioactive lipid into your experimental system, leading to unintended biological consequences such as apoptosis or cell cycle arrest, and would compromise its function as a negative control.

Q4: How can I be sure my this compound is not causing off-target effects?

The best practice is to run parallel experiments with a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO or ethanol) and to monitor for hallmark effects of C4-ceramide, such as apoptosis or specific signaling pathway activation. If your this compound-treated cells show a phenotype similar to what you would expect from C4-ceramide, it is a strong indicator of an off-target effect, likely due to conversion.

Q5: How should I prepare and handle this compound for cell culture experiments?

This compound is a lipid and has poor solubility in aqueous solutions. It should be dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution. When adding to cell culture media, ensure vigorous mixing to prevent precipitation. The final concentration of the solvent in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Cell Death or Reduced Viability in this compound-Treated Cells 1. Conversion to C4-Ceramide: The most likely cause is the conversion of this compound to the pro-apoptotic C4-ceramide by dihydroceramide desaturase (DES). 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be too high. 3. Cell Line Sensitivity: The specific cell line may be unusually sensitive to dihydroceramides.1. Inhibit DES: Pre-treat cells with a dihydroceramide desaturase inhibitor (e.g., fenretinide, GT11) before adding this compound. This will block the conversion to C4-ceramide. 2. Verify Solvent Toxicity: Run a vehicle-only control at the same concentration to assess solvent-induced cytotoxicity. Reduce the final solvent concentration if necessary. 3. Perform Dose-Response: Conduct a dose-response experiment to determine if the effect is concentration-dependent.
This compound Induces a Signaling Pathway Thought to be Specific to C4-Ceramide (e.g., JNK activation) 1. Conversion to C4-Ceramide: Activation of ceramide-specific pathways is a strong indicator of conversion.1. Use DES Inhibitors: As above, use a DES inhibitor to prevent the formation of C4-ceramide. 2. LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of both this compound and C4-ceramide to confirm if conversion is occurring.
Inconsistent Results Between Experiments 1. Variable Cell Health: Differences in cell confluency or passage number can alter cellular responses. 2. Inconsistent Reagent Preparation: Improper dissolution or storage of this compound can lead to variability.1. Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a narrow range of passage numbers for all experiments. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Quantitative Data Summary

The following tables summarize the comparative biological activities and recommended experimental parameters for C4-ceramide and this compound.

Table 1: Comparative Biological Activity

Biological Effect C4-Ceramide This compound Reference(s)
Induction of Apoptosis Potent InducerGenerally Inactive; Can be antagonistic
Mitochondrial Outer Membrane Permeabilization Induces channel formationInhibits ceramide-induced channel formation
Activation of Pro-Apoptotic Kinases (e.g., JNK) ActivatorInactive (unless converted)
Induction of Autophagy Can induce autophagyMay induce autophagy (less potent than long-chain dihydroceramides)
Cell Cycle Arrest Can induce G0/G1 arrestMay induce cell cycle delay

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

Application C4-Ceramide Concentration Range This compound Concentration Range Reference(s)
Negative Control Studies N/A10 - 50 µM
Induction of Apoptosis 10 - 50 µM> 50 µM (typically inactive)
Sub-lethal Signaling Studies 1 - 10 µM1 - 10 µM

Experimental Protocols

Protocol 1: Assessment of Off-Target Cytotoxicity using MTT Assay

This protocol is to determine if this compound is causing unintended cell death, potentially due to conversion to C4-ceramide.

Materials:

  • This compound

  • C4-ceramide (as a positive control)

  • Vehicle (e.g., DMSO or ethanol)

  • Cell line of interest in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and C4-ceramide in culture medium. Include a vehicle-only control. Replace the old medium with the treatment solutions.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. If this compound shows significant cytotoxicity, an off-target effect is likely occurring.

Protocol 2: Quantification of this compound Conversion to C4-Ceramide by LC-MS/MS

This protocol provides a method to definitively determine if this compound is being converted to C4-ceramide within the cells.

Materials:

  • Treated cell pellets

  • Internal standard (e.g., C17:0-ceramide)

  • Methanol, Methyl-tert-butyl ether (MTBE), MS-grade water

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Lipid Extraction:

    • To a cell pellet (e.g., 1x10⁶ cells), add the internal standard.

    • Add 300 µL of methanol and vortex.

    • Add 1 mL of MTBE and vortex.

    • Add 250 µL of MS-grade water to induce phase separation and vortex.

    • Centrifuge and collect the lower organic phase.

    • Dry the lipid extract under nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipids in a suitable solvent.

    • Inject the sample into the LC-MS/MS system.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for this compound and C4-ceramide.

  • Data Analysis: Quantify the amount of C4-ceramide present in the this compound-treated samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

C4_Dihydroceramide_Off_Target_Pathway cluster_treatment Cell Treatment cluster_cell Intracellular Events C4_DHC Exogenous This compound DES Dihydroceramide Desaturase (DES) C4_DHC->DES Potential Conversion (Off-Target Effect) Inactive Expected Outcome: Biologically Inactive C4_DHC->Inactive Intended Role C4_Cer C4-Ceramide (Bioactive) DES->C4_Cer Apoptosis Apoptosis/ Cell Stress C4_Cer->Apoptosis

Caption: Potential off-target pathway of this compound.

Troubleshooting_Workflow Start Unexpected biological effect observed with this compound Check_Solvent Is the vehicle control also showing toxicity? Start->Check_Solvent Solvent_Issue Reduce solvent concentration or change solvent Check_Solvent->Solvent_Issue Yes Conversion_Hypothesis Hypothesis: Conversion to C4-Ceramide Check_Solvent->Conversion_Hypothesis No DES_Inhibitor Experiment: Pre-treat with DES inhibitor Conversion_Hypothesis->DES_Inhibitor Effect_Abolished Is the unexpected effect abolished? DES_Inhibitor->Effect_Abolished Confirmation Confirmation: Conversion is the cause. Use DES inhibitor in future experiments. Effect_Abolished->Confirmation Yes Other_Cause Investigate other causes: - Cell line specific sensitivity - Reagent quality Effect_Abolished->Other_Cause No

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Addressing solubility challenges of C4 dihydroceramide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C4 Dihydroceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility challenges of this compound in aqueous buffers and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (N-butyroyl-D-erythro-sphinganine) is a synthetic, cell-permeable analog of endogenous dihydroceramides. It is structurally similar to C4-ceramide but lacks the C4-C5 trans-double bond in the sphingoid backbone.[1] This structural difference renders it biologically inactive in many pathways where C4-ceramide is active, such as the induction of apoptosis.[1][2] Consequently, this compound is an excellent negative control for experiments investigating ceramide-mediated signaling.[3]

Q2: What are the main challenges in handling this compound?

Like other lipids, this compound is hydrophobic and has very low solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).[4] This poor solubility can lead to precipitation, making it difficult to achieve an accurate and effective concentration in experiments.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. For creating a concentrated stock solution, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used. It is advisable to use high-purity, anhydrous solvents suitable for cell culture applications.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, weigh the desired amount of this compound powder in a sterile tube and add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve a high concentration, for instance, 10-20 mM. Vortex the solution thoroughly, and if necessary, warm it gently (e.g., in a 37°C water bath) to ensure it is completely dissolved. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q5: How can I introduce this compound into my aqueous experimental system?

Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility. The most common method is to dilute the concentrated stock solution into the aqueous medium. It is crucial to add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and even dispersion, which can help prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1% v/v) to avoid cytotoxicity.

Q6: What is the role of serum or BSA in solubilizing this compound?

Animal serum, such as fetal bovine serum (FBS), contains proteins like albumin that act as carriers for lipids, significantly enhancing their solubility in culture media. If you are working with serum-free media, precipitation is more likely. In such cases, complexing this compound with fatty acid-free bovine serum albumin (BSA) can improve its delivery and solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitate forms in the aqueous buffer or culture medium after adding this compound. - The concentration of this compound exceeds its solubility limit. - The stock solution was not fully dissolved before dilution. - Inadequate mixing during dilution. - The final concentration of the organic solvent is too low to maintain solubility.- Decrease the final concentration of this compound. - Ensure the stock solution is completely dissolved before use; gentle warming and vortexing can help. - Add the stock solution to the medium while vortexing or swirling to ensure rapid dispersion. - Prepare fresh dilutions for each experiment. - Consider using a delivery system like a complex with fatty acid-free BSA.
High levels of cell death in the vehicle control group. - The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.- Ensure the final solvent concentration in your culture medium is non-toxic for your specific cell line (typically ≤ 0.1%). - Perform a solvent toxicity test to determine the maximum tolerated concentration for your cells.
Inconsistent results between experiments. - Variability in cell density at the time of treatment. - Inconsistent preparation of this compound working solutions.- Standardize cell seeding density and ensure cells are in a consistent growth phase. - Prepare fresh working solutions for each experiment and ensure thorough mixing.

Data Presentation

Table 1: Solubility of this compound Analogue (C4-Ceramide) in Various Solvents

Solvent Concentration Notes
Dimethyl sulfoxide (DMSO)20 mg/mLA common solvent for in vitro experiments.
Ethanol30 mg/mLAnother widely used solvent.
Dimethylformamide (DMF)20 mg/mLAn alternative organic solvent.
Phosphate-Buffered Saline (PBS)<50 µg/mLVery poor solubility in aqueous solutions.

Note: The solubility of this compound is expected to be very similar to its analogue C4-ceramide due to their high structural similarity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 369.6 g/mol ), add 270.6 µL of solvent.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-BSA Complex

Materials:

  • This compound stock solution in ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or PBS

  • Sterile tubes

  • Water bath at 37°C

Procedure:

  • Prepare a BSA solution (e.g., 10% w/v) in serum-free medium or buffer and warm it to 37°C.

  • In a separate sterile tube, add the required volume of the this compound stock solution.

  • While vigorously vortexing the BSA solution, slowly add the this compound stock solution dropwise. The final ethanol concentration should be kept low (e.g., <0.5%).

  • Incubate the this compound-BSA mixture in a 37°C water bath for 30 minutes with occasional gentle mixing to allow for complex formation.

  • This this compound-BSA complex can now be added to your cell culture medium to achieve the desired final concentration.

Visualizations

Signaling Pathway: De Novo Synthesis of Sphingolipids

The de novo synthesis pathway is a fundamental process for producing ceramides and dihydroceramides. Dihydroceramide is the direct precursor to ceramide.

de_novo_synthesis cluster_er Endoplasmic Reticulum serine Serine + Palmitoyl-CoA sphinganine 3-ketosphinganine -> Sphinganine serine->sphinganine SPT dhc Dihydroceramide (DHCer) sphinganine->dhc CerS cer Ceramide dhc->cer DEGS1 complex_sl Complex Sphingolipids cer->complex_sl

Caption: De novo synthesis of sphingolipids in the endoplasmic reticulum.

Experimental Workflow: Addressing this compound Solubility

This workflow outlines the steps to effectively solubilize this compound for use in aqueous experimental systems.

solubility_workflow start Start: this compound Powder dissolve Dissolve in Organic Solvent (DMSO or Ethanol) start->dissolve stock High Concentration Stock Solution (e.g., 10-20 mM) dissolve->stock dilution_method Choose Dilution Method stock->dilution_method direct_dilution Direct Dilution into Aqueous Buffer dilution_method->direct_dilution Serum-containing medium bsa_complex Complexation with BSA dilution_method->bsa_complex Serum-free medium vortex Add dropwise while vortexing direct_dilution->vortex bsa_complex->vortex final_solution Final Working Solution vortex->final_solution

Caption: Workflow for solubilizing this compound.

Logical Relationship: this compound as a Negative Control

This diagram illustrates the logical relationship between C4-ceramide and this compound in the context of apoptosis signaling.

negative_control c4_cer C4-Ceramide (C4-C5 trans-double bond) apoptosis Apoptosis Induction c4_cer->apoptosis Activates c4_dhc This compound (Saturated C4-C5 bond) no_apoptosis No Apoptosis Induction c4_dhc->no_apoptosis Inactive as control

Caption: this compound as a negative control for C4-ceramide-induced apoptosis.

References

Optimizing cell lysis and extraction for C4 dihydroceramide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis and extraction for C4 dihydroceramide analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during sample preparation and analysis, from initial cell lysis to final quantification.

Section 1: Cell Lysis Optimization

Q1: Which cell lysis method is most effective for dihydroceramide analysis?

A1: The choice of lysis method depends on your sample type and downstream analysis. For lipidomics, mechanical methods are often preferred to minimize chemical contamination.

  • Sonication: This is a widely used method that employs high-frequency sound waves to disrupt cell membranes.[1] It is effective for a wide range of cell types.

  • High-Pressure Homogenization: This method forces cell suspensions through a narrow space, causing disruption due to high shear stress.[1]

  • Bead Beating/Grinding: This is suitable for tougher cells or tissues and uses physical force to break open cells.[1]

  • Detergent-Based Lysis: While effective, this method can introduce chemicals that may interfere with mass spectrometry analysis and solubilize membranes, which might not be ideal for all lipid extractions.[1] Mild, non-ionic detergents are preferred if this method is necessary.

Q2: How can I prevent the degradation of this compound during cell lysis and extraction?

A2: Sphingolipids can be susceptible to enzymatic and oxidative degradation. Post-lysis biochemical processes can alter lipid concentrations.[2]

  • Work Quickly and on Ice: Process samples promptly after harvesting and keep them on ice at all times to minimize enzymatic activity.

  • Use Fresh Solvents: Solvents, particularly chloroform, can degrade over time and produce reactive molecules that may interfere with the extraction.

  • Inactivate Enzymes: For plant or tissue samples, a preliminary extraction with heated isopropanol can help inactivate lipolytic enzymes that degrade lipids.

  • Proper Storage: If immediate processing is not possible, store cell pellets or tissue samples at -80°C. Store final lipid extracts at -80°C under an inert gas (like nitrogen or argon) to prevent oxidation and avoid repeated freeze-thaw cycles.

Q3: My lipid yield is low after cell lysis. What could be the cause?

A3: Low lipid yield often points to incomplete cell disruption.

  • Incomplete Lysis: Ensure your chosen lysis method is sufficient for your cell type. Mammalian cells are generally easier to lyse than cells with tough walls like yeast or plant cells. You may need to optimize the duration or intensity of sonication or homogenization.

  • Insufficient Sample Amount: For accurate quantification, especially of low-abundance lipids, ensure you start with an adequate amount of sample material. Typically, 1–100 mg of solid sample or 10–100 µL of liquid sample is required for lipid extraction.

  • Inclusion of Cell Debris: For some protocols, including the cell debris in the subsequent digestion and extraction steps can increase the overall yield of identified proteins and potentially associated lipids.

Section 2: Extraction Method Selection & Optimization

Q1: What are the differences between common lipid extraction methods for this compound?

A1: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Bligh & Dyer (B&D) / Folch Methods: These are classic LLE techniques using a chloroform/methanol/water solvent system to partition lipids into an organic phase. The Folch method uses a higher ratio of organic solvent to sample volume. These methods are robust for total lipid extraction but may require optimization for short-chain, more polar lipids.

  • Methyl-tert-butyl ether (MTBE) Method: This is a "greener" alternative to chloroform-based methods and has shown high efficiency for extracting phospholipids and ceramides.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to separate lipids from other molecules. It can be more selective than LLE and is useful for fractionating lipid classes, such as separating ceramides from more complex sphingolipids. It is also easily automated.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of short-chain sphingolipids like this compound is a frequent issue.

  • Suboptimal Partitioning: Due to its shorter acyl chain, this compound is more polar than very long-chain dihydroceramides. It may not fully partition into the non-polar organic phase (e.g., chloroform) during LLE.

  • Incorrect Solvent Ratios: Strict adherence to the correct solvent-to-sample ratios is critical for creating the proper phase separation that ensures lipids move to the organic layer.

  • Incomplete Homogenization: If the tissue or cell pellet is not thoroughly homogenized, the extraction solvents cannot efficiently access the lipids within.

  • Insufficient Extraction Volume: Using a sufficient volume of extraction solvent is key. Consider performing a second extraction of the remaining aqueous phase and protein pellet to increase yield.

Q3: How can I modify standard extraction protocols to improve short-chain sphingolipid recovery?

A3: Several modifications can enhance the recovery of more polar lipids.

  • Adjust pH: Modifying the pH of the aqueous phase can sometimes improve the partitioning of certain lipid species into the organic layer.

  • Change Solvent System: Consider using a solvent system known to be more effective for a broad range of polarities, such as methyl tert-butyl ether (MTBE)/methanol.

  • Perform a Second Extraction: After collecting the initial organic phase, add fresh organic solvent (e.g., chloroform) to the remaining aqueous/methanol phase, vortex, and centrifuge again. Pool the organic phases to maximize recovery.

Section 3: Post-Extraction & Analysis Issues

Q1: I see interfering peaks in my LC-MS analysis. How can I clean up my sample?

A1: Interfering peaks can arise from co-extraction of non-lipid contaminants or contaminants from lab materials.

  • Perform a "Folch Wash": After the initial extraction, wash the organic phase with a saline solution (e.g., 0.9% NaCl) or a salt-free aqueous solution to remove water-soluble contaminants.

  • Use High-Purity Solvents: Always use high-purity, LC-MS grade solvents to avoid introducing contaminants.

  • Utilize Solid-Phase Extraction (SPE): An SPE step can be used after LLE to purify the lipid extract and fractionate it, which can remove many interfering compounds.

Q2: What are "matrix effects" in LC-MS analysis of this compound, and how can I mitigate them?

A2: Matrix effects are the alteration of ionization efficiency for your target analyte due to co-eluting compounds from the biological sample, leading to ion suppression or enhancement and affecting quantification.

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from interfering lipids, especially abundant phospholipids.

  • Use an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., d18:1/4:0-d7 Dihydroceramide). The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but care must be taken to ensure the analyte of interest remains above the limit of quantification.

Quantitative Data Summary

The efficiency of lipid extraction is highly dependent on the chosen solvent system and the specific lipid class. The following tables summarize comparative data from published studies.

Table 1: Comparison of Extraction Methods for Sphingolipid Recovery

Extraction MethodSolvent SystemKey AdvantagesConsiderationsReference(s)
Bligh & Dyer (LLE) Chloroform / Methanol / WaterRobust, well-established for total lipid extraction.May have lower efficiency for some polar lipids; uses hazardous chloroform.,
MTBE Method (LLE) Methyl tert-butyl ether / Methanol"Greener" solvent, high efficiency for ceramides.Provides similar lipid yields to ethanol-based methods.
Ethanol Method (LLE) Ethanol (99%)Less toxic solvent, effective for triglycerides.Can be less effective for some phospholipids compared to MTBE.
Solid-Phase Extraction (SPE) Various (e.g., Aminopropyl cartridges)High purity, allows for class fractionation, easily automated.Can be more time-consuming and variable if not optimized.,,

Table 2: Example Extraction Yields from Different Solvent Systems on Wool Lipids

Solvent System (Soxhlet Extraction)Total Lipid Extracted (% of wool weight)Ceramide Content (% of extract weight)Reference
Acetone0.2%~15%
Acetone/Methanol Azeotrope1.0%~20%
Methanol1.1%~22%
Chloroform/Methanol Azeotrope1.6%~28%
Chloroform/Methanol/Water Azeotrope1.9%~30%

Note: While this data is from wool, it illustrates the significant impact of solvent choice on the yield of total lipids and the relative abundance of ceramides.

Visualizations

De Novo Sphingolipid Biosynthesis Pathway

de_novo_pathway De Novo Sphingolipid Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SP Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine SP->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer This compound DHS->DHCer Ceramide Synthase (CerS) Cer C4 Ceramide DHCer->Cer Dihydroceramide Desaturase (DES1) DHCer->Cer SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS

Caption: De novo synthesis pathway leading to this compound and C4 ceramide.

General Experimental Workflow

experimental_workflow Workflow for this compound Extraction and Analysis A 1. Cell Culture / Tissue Collection B 2. Cell Harvesting & Washing A->B C 3. Cell Lysis (e.g., Sonication) B->C D 4. Lipid Extraction (e.g., Bligh & Dyer) C->D E 5. Phase Separation (Centrifugation) D->E F 6. Organic Phase Collection E->F G 7. Solvent Evaporation (Under Nitrogen) F->G H 8. Reconstitution in Injection Solvent G->H I 9. LC-MS/MS Analysis H->I

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting Low Yield

troubleshooting_yield Troubleshooting Logic for Low this compound Yield start Problem: Low C4-DHCer Yield q_lysis Was cell lysis complete? start->q_lysis s_lysis Solution: - Increase sonication time/power - Use harsher lysis method q_lysis->s_lysis No q_extraction Were solvent ratios and volumes correct? q_lysis->q_extraction Yes s_lysis->q_extraction s_extraction Solution: - Re-check protocol for volumes - Ensure correct solvent ratios (e.g., Chloroform:Methanol) q_extraction->s_extraction No q_reextract Was a second extraction performed? q_extraction->q_reextract Yes s_extraction->q_reextract s_reextract Solution: - Re-extract aqueous phase with fresh chloroform - Pool organic layers q_reextract->s_reextract No end_node Yield Improved q_reextract->end_node Yes s_reextract->end_node

Caption: Troubleshooting flowchart for low this compound recovery.

Experimental Protocols

Protocol 1: Cell Lysis and Lipid Extraction via Modified Bligh & Dyer Method

This protocol is adapted for cultured cells and is designed to maximize the recovery of a broad range of lipids, including short-chain dihydroceramides.

Materials:

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 1M NaCl

  • High-purity, LC-MS grade solvents: Chloroform, Methanol

  • Internal Standard (e.g., C17-ceramide or a stable isotope-labeled C4-dihydroceramide)

  • Glass centrifuge tubes with solvent-resistant caps

  • Homogenizer (e.g., Dounce or probe sonicator)

  • Centrifuge capable of 1000 x g at 4°C

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the culture plate twice with ice-cold PBS. Add a small volume of PBS and scrape the cells.

    • For suspension cells, centrifuge the cell suspension to pellet the cells. Wash the pellet twice by resuspending in ice-cold PBS and re-centrifuging.

  • Homogenization:

    • Resuspend the final cell pellet in a known volume of ice-cold 1M NaCl (e.g., 200 µL).

    • Add your internal standard to each sample for normalization.

    • Transfer to a glass tube and homogenize thoroughly on ice using a sonicator or Dounce homogenizer.

  • Initial Extraction (Monophasic):

    • To the cell homogenate, add a sufficient volume of Chloroform:Methanol (1:2, v/v) to create a single-phase mixture. A common ratio is 750 µL of Chloroform:Methanol (1:2) for every 200 µL of cell suspension.

    • Vortex vigorously for 2 minutes and incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation (Biphasic):

    • Add 250 µL of Chloroform to the mixture and vortex for 1 minute.

    • Add 250 µL of deionized water (or 0.9% NaCl) and vortex for 1 minute to induce phase separation.

    • Centrifuge the sample at 1000 x g for 10 minutes at 4°C to separate the layers. You will observe an upper aqueous layer and a lower organic layer containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

    • (Optional but Recommended for Higher Yield): Add another 500 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower organic phase and pool it with the first extract.

  • Drying and Reconstitution:

    • Dry the pooled organic phase completely under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of Methanol or Acetonitrile/Isopropanol).

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Fractionation

This protocol can be used as a cleanup step after a liquid-liquid extraction to isolate neutral lipids, including dihydroceramides. This example uses an aminopropyl-bonded silica cartridge.

Materials:

  • Dried lipid extract (from Protocol 1)

  • SPE cartridges (e.g., Aminopropyl, 500 mg)

  • SPE vacuum manifold

  • High-purity, LC-MS grade solvents: Chloroform, Isopropanol, Methanol, Hexane, Diethyl ether, Acetic Acid

  • Glass collection tubes

Procedure:

  • Cartridge Conditioning:

    • Place the aminopropyl SPE cartridge on the vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of Hexane. Do not let the cartridge run dry between steps.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 1 mL of Chloroform.

    • Load the sample onto the conditioned cartridge and allow it to flow through slowly. Collect the flow-through if you need to analyze very non-polar lipids.

  • Washing (Eluting Interfering Compounds):

    • Wash the cartridge with 5 mL of Chloroform:Isopropanol (2:1, v/v) to elute neutral lipids like cholesterol esters.

    • Wash the cartridge with 5 mL of Diethyl ether:Acetic Acid (98:2, v/v) to elute free fatty acids.

  • Elution of Dihydroceramides:

    • Place a clean collection tube under the cartridge.

    • Elute the neutral sphingolipid fraction, which includes ceramides and dihydroceramides, using 5 mL of Acetone:Methanol (9:1, v/v).

  • Drying and Reconstitution:

    • Collect the eluate and dry it completely under a gentle stream of nitrogen gas.

    • Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis.

References

How to control for the conversion of C4 dihydroceramide to C4 ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully controlling and analyzing the conversion of C4 dihydroceramide to C4 ceramide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme responsible for the conversion of dihydroceramide to ceramide?

The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1) . This enzyme introduces a critical 4,5-trans double bond into the sphingoid backbone of dihydroceramide.[1][2][3][4]

Q2: Why would I want to control the conversion of this compound to C4 ceramide?

Controlling this conversion is crucial for studying the distinct biological roles of dihydroceramides and ceramides. While structurally similar, they have different effects on cellular processes such as apoptosis, cell cycle arrest, and autophagy.[2] By inhibiting DEGS1, researchers can accumulate dihydroceramides and investigate their specific functions, independent of their conversion to ceramides.

Q3: What are the most common inhibitors used to block DEGS1 activity?

Several small molecule inhibitors are available to block DEGS1 activity. Some of the most commonly used and well-characterized inhibitors include:

  • Fenretinide (4-HPR): A synthetic retinoid that acts as an inhibitor of DEGS1.

  • SKI II (Sphingosine Kinase Inhibitor II): Although primarily known as a sphingosine kinase inhibitor, it also effectively inhibits DEGS1 through a noncompetitive mechanism.

  • C8-Cyclopropenylceramide (C8-CPPC): A competitive inhibitor of dihydroceramide desaturase.

  • Other Compounds: Resveratrol, celecoxib, and phenoxodiol have also been reported to inhibit DEGS1.

Q4: How can I measure the effectiveness of DEGS1 inhibition?

The most direct way to measure the effectiveness of DEGS1 inhibition is to quantify the levels of this compound and C4 ceramide in your experimental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A successful inhibition will result in an increased ratio of this compound to C4 ceramide.

Troubleshooting Guides

Problem 1: No significant change in the this compound to C4 ceramide ratio after inhibitor treatment.

  • Possible Cause 1: Inhibitor concentration is too low.

    • Solution: Refer to the quantitative data table below for recommended concentration ranges. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Increase the incubation time with the inhibitor. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for observing a significant effect.

  • Possible Cause 3: Inhibitor instability.

    • Solution: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh stock solutions for each experiment.

  • Possible Cause 4: Cell-type specific differences in inhibitor uptake or metabolism.

    • Solution: Consider using a different DEGS1 inhibitor with a distinct mechanism of action.

Problem 2: High variability in LC-MS/MS quantification results.

  • Possible Cause 1: Inefficient lipid extraction.

    • Solution: Ensure a robust and reproducible lipid extraction protocol is used. A common method involves a single-phase extraction with a butanol:methanol mixture. Including an internal standard (e.g., a stable isotope-labeled ceramide) during the extraction process is critical for accurate quantification.

  • Possible Cause 2: Poor chromatographic separation.

    • Solution: Optimize the liquid chromatography method, including the column type, mobile phase composition, and gradient, to achieve good separation of this compound and C4 ceramide.

  • Possible Cause 3: Matrix effects in mass spectrometry.

    • Solution: Use a stable isotope-labeled internal standard that co-elutes with the analytes to compensate for matrix effects. Ensure proper sample clean-up to minimize interfering substances.

Quantitative Data Summary

The following table summarizes key quantitative data for commonly used DEGS1 inhibitors. Note that optimal concentrations can vary between cell types and experimental conditions.

InhibitorMechanism of ActionReported Effective Concentrations/IC50Cell Types TestedReference(s)
Fenretinide (4-HPR) Inhibitor0.5 - 10 µM (Dose-dependent inhibition)SMS-KCNR neuroblastoma cells
IC50 = 2.32 µM (in vitro, rat liver microsomes)Rat liver microsomes
SKI II Noncompetitive InhibitorKi = 0.3 µMHGC-27 cell lysates
C8-Cyclopropenylceramide (C8-CPPC) Competitive Inhibitor0.01 - 2.5 µM (Dose-dependent inhibition)SMS-KCNR neuroblastoma cells
Resveratrol Inhibitor100 µMT98G and U87MG glioblastoma cells
Celecoxib Inhibitor100 µMT98G and U87MG glioblastoma cells
Phenoxodiol Inhibitor50 - 100 µMT98G and U87MG glioblastoma cells, HEK293T cells

Experimental Protocols

Protocol 1: In Situ Dihydroceramide Desaturase Activity Assay

This protocol allows for the measurement of DEGS1 activity within intact cells.

Materials:

  • Cell culture medium

  • DEGS1 inhibitor of choice (e.g., Fenretinide)

  • Cell-permeable dihydroceramide analog (e.g., C12-dhCCPS)

  • Phosphate-buffered saline (PBS)

  • Reagents for lipid extraction (e.g., butanol, methanol)

  • LC-MS/MS system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the DEGS1 inhibitor for the desired duration (e.g., 6 hours).

  • Add the cell-permeable dihydroceramide analog (e.g., 0.5 µM C12-dhCCPS) to the culture medium.

  • Incubate the cells for a defined period (e.g., 6 hours) to allow for the conversion of the analog to its ceramide counterpart.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells and perform lipid extraction.

  • Analyze the levels of the dihydroceramide analog and its desaturated product by LC-MS/MS.

  • Calculate the percentage of conversion to determine DEGS1 activity.

Protocol 2: Quantification of Endogenous this compound and C4 Ceramide by LC-MS/MS

This protocol provides a general workflow for the quantification of endogenous short-chain sphingolipids.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., C17:0-ceramide)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • MS-grade water

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Lipid Extraction): a. To your sample (e.g., 1x10^6 cells), add the internal standard. b. Add 300 µL of methanol and vortex vigorously. c. Add 1 mL of MTBE and vortex for 1 minute. d. Add 250 µL of MS-grade water to induce phase separation and vortex. e. Centrifuge at 14,000 x g for 5 minutes at 4°C. f. Carefully transfer the upper organic phase to a new tube and dry it under a stream of nitrogen. g. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Use a suitable chromatography column (e.g., C18) to separate the lipids. b. Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. c. Define the specific precursor and product ion transitions for this compound, C4 ceramide, and the internal standard. For C4-Ceramide (d18:1/4:0), a typical transition is m/z 370.3 -> 264.3.

  • Data Analysis: a. Integrate the peak areas for each analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of this compound and C4 ceramide by comparing the peak area ratios to a standard curve generated with known concentrations of each analyte.

Visualizations

G cluster_pathway De Novo Ceramide Synthesis Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS C4 Ceramide C4 Ceramide This compound->C4 Ceramide DEGS1 DEGS1 DEGS1 DEGS1->C4 Ceramide Inhibitor Inhibitor (e.g., Fenretinide) Inhibitor->DEGS1

Caption: Signaling pathway for the conversion of this compound to C4 ceramide and its inhibition.

G cluster_workflow Experimental Workflow start Start: Cell Culture treatment Treat cells with DEGS1 Inhibitor start->treatment harvest Harvest Cells treatment->harvest extraction Lipid Extraction (with Internal Standard) harvest->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quantification Data Analysis & Quantification analysis->quantification end Result: Ratio of this compound to C4 Ceramide quantification->end

Caption: General experimental workflow for controlling and analyzing this compound to C4 ceramide conversion.

References

Technical Support Center: Interpreting Unexpected Results in C4 Dihydroceramide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments involving C4 dihydroceramide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of dihydroceramides. Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol.[1]

    • Protocol: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO or ethanol. To treat cells, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[1][2]

    • Troubleshooting: If precipitation still occurs, try adding the stock solution to the medium while gently swirling to ensure rapid and even dispersion. Preparing fresh dilutions for each experiment is also recommended.

  • Ceramide Delivery Systems: Consider using a ceramide delivery system, such as a complex with bovine serum albumin (BSA), to improve solubility.

2. Experimental Controls

Question: What are the appropriate experimental controls when using this compound?

Answer: Proper controls are essential for accurately interpreting your results.

  • Vehicle Control: This is critical to account for any effects of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound.

  • Negative Control (Biologically Inactive Analog): C4-ceramide is often used as a comparative control. While structurally similar, the presence of the C4-C5 trans-double bond in ceramide can lead to different biological activities. Dihydroceramides are metabolic precursors to ceramides and have distinct biological roles.

  • Positive Control: If you are studying a specific cellular process like apoptosis or autophagy, include a known inducer for your specific cell line to validate that your assay is working correctly. Examples for apoptosis include staurosporine or etoposide.

3. Unexpected Cellular Responses

Question: I treated my cells with this compound to induce apoptosis, but I'm observing autophagy. Is this normal?

Answer: Yes, this is a plausible and well-documented outcome. Dihydroceramides, including this compound, are known to be potent inducers of autophagy. The accumulation of dihydroceramides can trigger cytotoxic autophagy in cancer cells.

  • Mechanism: Dihydroceramide accumulation can lead to endoplasmic reticulum (ER) stress, which in turn can activate autophagy. This process can be independent of or lead to apoptosis.

  • Dual Role of Autophagy: It's important to note that autophagy can have both pro-survival and pro-death effects, depending on the cellular context and the stimulus.

Question: My results are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results can stem from several factors:

  • Reagent Stability: Ensure your this compound is stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.

  • Cell Culture Conditions: Use cells with a consistent and low passage number. Cell density and serum concentration in the medium can also influence the cellular response.

  • Experimental Timing: The time required to observe a cellular response can vary. It is advisable to perform a time-course experiment to identify the optimal incubation period.

Data Presentation

Table 1: Solubility of this compound Analogs

CompoundSolventSolubility
C4-CeramideDMSO20 mg/mL
C4-CeramideEthanol30 mg/mL
C4-CeramideDMF20 mg/mL

Table 2: Representative Effects of Dihydroceramide Accumulation on Cell Viability

Cell LineTreatmentEffect on Cell ViabilityKey OutcomeReference
U87MG GlioblastomaDihydroceramide Desaturase InhibitorDecreasedIncreased Cytotoxicity with Autophagy Inhibition
T98G GlioblastomaDihydroceramide Desaturase InhibitorDecreasedAutophagy Induction
Gastric Cancer CellsResveratrol (induces dihydroceramide)DecreasedAutophagy-mediated Cell Death

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Include vehicle and untreated controls. Remove the old medium and add 100 µL of the treatment solutions to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound to induce apoptosis. Pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration.

  • Assay Reaction: Add 50-200 µg of protein to each well of a 96-well plate. Add 2X Reaction Buffer with DTT and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation and Measurement: Incubate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.

Mandatory Visualizations

C4_Dihydroceramide_Pathway cluster_de_novo De Novo Sphingolipid Synthesis cluster_downstream Downstream Effects Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine C4_Dihydroceramide This compound Dihydrosphingosine->C4_Dihydroceramide Ceramide Synthase ER_Stress ER Stress C4_Dihydroceramide->ER_Stress Autophagy Autophagy C4_Dihydroceramide->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest C4_Dihydroceramide->Cell_Cycle_Arrest Ceramide C4 Ceramide C4_Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES) ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Can lead to Ceramide->Apoptosis

Caption: this compound signaling pathway.

troubleshooting_workflow Start Unexpected Experimental Result Check_Solubility Issue: Reagent Precipitation? Start->Check_Solubility Improve_Solubility Action: Optimize solvent/delivery method. - Use fresh stock - Vortex during dilution - Consider BSA complex Check_Solubility->Improve_Solubility Yes Check_Controls Issue: Inconsistent Results? Check_Solubility->Check_Controls No Re_run_Experiment Re-run Experiment Improve_Solubility->Re_run_Experiment Verify_Controls Action: Verify all controls. - Vehicle Control - Negative Control (e.g., C4-ceramide) - Positive Control for assay Check_Controls->Verify_Controls Yes Check_Cell_Response Issue: Unexpected Phenotype? (e.g., Autophagy instead of Apoptosis) Check_Controls->Check_Cell_Response No Verify_Controls->Re_run_Experiment Review_Literature Action: Consult literature. - Dihydroceramides are known  autophagy inducers. - Autophagy can be pro-survival or pro-death. Check_Cell_Response->Review_Literature Yes End Contact Technical Support Check_Cell_Response->End No Review_Literature->Re_run_Experiment Re_run_Experiment->End Problem Solved

Caption: Troubleshooting workflow for unexpected results.

References

Navigating Sphingolipid Signaling: A Guide to Controls for C4 Dihydroceramide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids, choosing the appropriate controls is paramount for robust and interpretable experimental outcomes. This guide provides detailed answers to frequently asked questions and troubleshooting advice specifically for experiments involving C4 dihydroceramide, a crucial control for its bioactive counterpart, C4 ceramide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between C4 ceramide and this compound?

A1: The key structural distinction lies in a double bond within the sphingoid backbone. C4 ceramide possesses a trans-double bond between carbons 4 and 5 (C4-C5), which is absent in this compound, its saturated analogue.[1] This seemingly minor difference has profound implications for their biological activities.[1]

Q2: Why is this compound the recommended negative control for C4 ceramide experiments?

A2: this compound is considered the ideal negative control because it is structurally very similar to C4 ceramide but lacks its pro-apoptotic activity.[1][2] The absence of the C4-C5 trans-double bond renders it biologically inactive in many ceramide-mediated signaling pathways, including the induction of apoptosis.[2] By comparing the effects of C4 ceramide to this compound, researchers can specifically attribute the observed cellular responses to the presence of the double bond and ceramide-specific signaling. Studies have shown that while C2-ceramide induces apoptosis in human colon cancer cells, C2-dihydroceramide has no effect.

Q3: What is the primary biological process where C4 ceramide and this compound have opposing effects?

A3: The most studied differential effect is their role in apoptosis, or programmed cell death. C4 ceramide is a known inducer of apoptosis. It can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. In contrast, this compound not only lacks this pro-apoptotic function but can actively antagonize ceramide-induced apoptosis by inhibiting the formation of these mitochondrial membrane channels.

Q4: Besides a negative control, what other essential controls should I include in my this compound experiments?

A4: For comprehensive and valid results, the following controls are critical:

  • Vehicle Control: This is essential to account for any effects of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. The final concentration of the solvent in the culture medium should be non-toxic, typically ≤ 0.1%.

  • Positive Control (for apoptosis assays): If you are studying apoptosis, it is good practice to include a known inducer of apoptosis in your specific cell line, such as staurosporine, etoposide, or TNF-α. This confirms that the apoptotic machinery in your cells is functional.

  • Untreated Control: This group of cells does not receive any treatment and serves as a baseline for normal cell viability and behavior.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death in the this compound control group. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.
Inconsistent results between experiments. - Variable cell health or passage number.- Inconsistent preparation of this compound solutions.- Fluctuation in incubation times or conditions.- Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase.- Prepare fresh stock solutions of this compound and use consistent dilution methods.- Strictly adhere to standardized incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).
No observable difference between C4 ceramide and this compound treatment. - The chosen endpoint or assay is not sensitive to ceramide-induced effects.- The concentration of C4 ceramide is too low to induce a response.- The cells are resistant to ceramide-induced apoptosis.- Utilize assays that directly measure apoptosis, such as caspase activity assays or Annexin V staining.- Perform a dose-response experiment to determine the optimal concentration of C4 ceramide for your cell line.- Verify the functionality of the apoptotic machinery in your cells using a positive control for apoptosis.

Signaling Pathways and Experimental Workflow

The differential effects of C4 ceramide and this compound can be understood by their impact on the intrinsic pathway of apoptosis.

G cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol C4_Cer C4 Ceramide Channel Ceramide Channel C4_Cer->Channel Forms C4_DHC This compound C4_DHC->Channel Inhibits Formation MOM Outer Mitochondrial Membrane CytoC Cytochrome c MOM->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Initiates

Differential effects of C4-ceramide and C4-dihydroceramide on apoptosis.

The de novo synthesis pathway is a key process in the endogenous production of ceramides. Dihydroceramide desaturase 1 (DES1) is the enzyme responsible for converting dihydroceramide to ceramide.

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide + Fatty Acyl-CoA Ceramide Ceramide Dihydroceramide->Ceramide DES1

De novo ceramide synthesis pathway.

A typical experimental workflow to assess the differential effects of C4 ceramide and this compound on cell viability.

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Tx Prepare serial dilutions of C4-ceramide, C4-dihydroceramide, and vehicle control Adhere->Prepare_Tx Treat_Cells Treat cells with prepared solutions Prepare_Tx->Treat_Cells Incubate Incubate for desired time period (e.g., 24h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure Measure absorbance/ fluorescence Viability_Assay->Measure Analyze Analyze data and plot dose-response curves Measure->Analyze End End Analyze->End

Experimental workflow for a cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses the dose-dependent effects of C4 ceramide and this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of C4 ceramide and this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium.

    • Include a vehicle control (e.g., DMSO or ethanol) at the same final concentration as the highest lipid treatment.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100-200 µl of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability for each concentration relative to the untreated control to generate a dose-response curve.

Protocol 2: Solubilizing this compound

This compound is a lipid and requires an organic solvent for solubilization before being added to aqueous cell culture media.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in an organic solvent such as DMSO or ethanol.

    • Warm the solution gently and vortex or sonicate briefly to ensure it is fully dissolved.

  • Dilution into Culture Medium:

    • To add to cell culture, dilute the stock solution into your pre-warmed culture medium to the desired final concentration.

    • It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control in your experiments.

Quantitative Data Summary

The following table summarizes the key differences in the biological activity of C4 ceramide and this compound.

Biological Activity C4 Ceramide This compound Reference
Apoptosis Induction Pro-apoptoticInactive / Antagonistic
Mitochondrial Channel Formation Induces channel formationInhibits ceramide-induced channel formation
Protein Phosphatase 2A (PP2A) Activation Activates PP2ADoes not activate PP2A
Cell Viability (example) Cytotoxic (IC50 ~25-50 µM in some cell lines)Not cytotoxic

This technical support guide provides a foundational understanding of the critical considerations for using this compound as a control in your experiments. By implementing these best practices, researchers can ensure the reliability and accuracy of their findings in the dynamic field of sphingolipid research.

References

Validation & Comparative

Comparing the bioactivity of C4 dihydroceramide and C6 dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of C4 dihydroceramide and C6 dihydroceramide. While direct comparative studies between these two short-chain dihydroceramides are limited in publicly available literature, this document synthesizes the current understanding of dihydroceramide bioactivity, contrasts it with their well-studied ceramide counterparts, and provides the necessary experimental framework for their investigation.

Executive Summary

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, have long been considered biologically inert. However, emerging research indicates that they possess distinct bioactivities, primarily characterized by an antagonistic relationship with ceramide-induced apoptosis and an ability to induce cell cycle arrest. The key structural difference lies in the absence of a C4-C5 trans-double bond in the sphingoid backbone of dihydroceramides, which is crucial for the pro-apoptotic functions of ceramides. This guide explores the nuanced roles of C4 and C6 dihydroceramides, providing available data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Data Presentation: A Comparative Overview

ParameterThis compoundC6 DihydroceramideC4 CeramideC6 Ceramide
Apoptosis Induction Generally considered non-apoptotic; can antagonize ceramide-induced apoptosis.[1][2]Generally considered non-apoptotic; can antagonize ceramide-induced apoptosis.[3]Potent inducer of apoptosis.[1][4]Potent inducer of apoptosis.
Cell Viability (IC50) Data not available. Expected to be non-cytotoxic in many cell lines.Data not available. Expected to be non-cytotoxic in many cell lines.IC50: 15.9 µM (SK-BR-3 cells), 19.9 µM (MCF-7/Adr cells)IC50: 5-10 µM (MDA-MB-231, MCF-7, SK-BR-3 cells)
Cell Cycle Arrest Implicated in cell cycle arrest, though specific data is limited.Implicated in G0/G1 cell cycle arrest.Can induce cell cycle arrest, typically at G0/G1 phase.Induces G1 and G2/M phase block in HCT116 and OVCAR-3 cells.
Mechanism of Action Interferes with ceramide channel formation in the mitochondrial outer membrane.Interferes with ceramide channel formation in the mitochondrial outer membrane.Forms channels in the mitochondrial outer membrane, leading to cytochrome c release.Activates stress-activated protein kinases (e.g., JNK) and can be metabolized to long-chain ceramides.

Signaling Pathways

The primary mechanism by which dihydroceramides are thought to exert their anti-apoptotic effects is by interfering with the formation of ceramide channels in the outer mitochondrial membrane. These channels are critical for the release of pro-apoptotic factors like cytochrome c.

Ceramide_vs_Dihydroceramide_Apoptosis cluster_cer Ceramide-Induced Apoptosis cluster_dhcer Dihydroceramide Action C4_Cer C4 Ceramide Mito_Channel Mitochondrial Channel Formation C4_Cer->Mito_Channel C6_Cer C6 Ceramide C6_Cer->Mito_Channel Cyto_C Cytochrome c Release Mito_Channel->Cyto_C Caspases Caspase Activation Cyto_C->Caspases Apoptosis Apoptosis Caspases->Apoptosis C4_dhCer This compound Inhibition Inhibition C4_dhCer->Inhibition C6_dhCer C6 Dihydroceramide C6_dhCer->Inhibition Inhibition->Mito_Channel Dihydroceramide_Cell_Cycle C4_dhCer This compound Accumulation Intracellular Accumulation C4_dhCer->Accumulation C6_dhCer C6 Dihydroceramide C6_dhCer->Accumulation Signal_Transduction Signal Transduction (Pathway not fully elucidated) Accumulation->Signal_Transduction G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Signal_Transduction->G0G1_Arrest Experimental_Workflow cluster_assays Bioactivity Assays start Start: Cell Culture treatment Treatment with C4/C6 Dihydroceramide and Controls (Ceramides, Vehicle) start->treatment viability Cell Viability Assay (MTT / LDH) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cell_cycle->analysis conclusion Conclusion analysis->conclusion

References

Unveiling the Critical Role of the C4-C5 Double Bond: A Comparative Analysis of C4 Dihydroceramide and its Ceramide Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal structural difference—the presence or absence of a C4-C5 trans-double bond—dictates the profoundly distinct biological activities of C4 ceramide and C4 dihydroceramide. While C4 ceramide is a well-established pro-apoptotic and anti-proliferative agent, its saturated counterpart, this compound, is largely inactive in inducing cell death and can, in some instances, antagonize the effects of ceramide. This guide provides a comprehensive comparison of their biological effects, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The fundamental distinction between these two bioactive sphingolipids lies in their structure. C4 ceramide possesses a trans-double bond between the fourth and fifth carbons of the sphingoid backbone, a feature that is absent in this compound.[1] This seemingly minor variation has significant implications for their biophysical properties and their ability to interact with cellular machinery, ultimately leading to divergent cellular fates.[1]

Comparative Biological Activity: A Tale of Two Molecules

The most striking difference between C4 ceramide and this compound lies in their influence on apoptosis, or programmed cell death.

C4 Ceramide: A Potent Inducer of Apoptosis

Short-chain, cell-permeable ceramides like C4 ceramide are widely recognized for their ability to trigger apoptosis in a variety of cell lines.[1] This pro-apoptotic activity is largely attributed to their capacity to form channels in the outer mitochondrial membrane.[1] The formation of these channels is a critical event in the intrinsic pathway of apoptosis, as it leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1] This, in turn, activates the caspase cascade, a chain of enzymatic reactions that culminates in the execution of the apoptotic program.

This compound: The Inactive Precursor and Potential Antagonist

In stark contrast, this compound is generally considered non-apoptotic. Crucially, emerging research indicates that dihydroceramides can actively inhibit the pro-apoptotic effects of their ceramide counterparts. This antagonistic relationship is thought to stem from the inability of dihydroceramides to form stable channels in the mitochondrial membrane. In fact, the presence of dihydroceramide can interfere with the formation of ceramide channels, thereby preventing the release of apoptotic factors and halting the progression of apoptosis.

While not a direct inducer of apoptosis, the accumulation of dihydroceramides has been linked to the inhibition of cell cycle progression and cell growth, potentially leading to cell cycle arrest. This effect is considered part of the cellular response to stressors like hypoxia and oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative data comparing the biological effects of C4 ceramide and this compound. It is important to note that while direct comparative data for C4 analogs is limited, the data from other short-chain ceramides provides a strong indication of their differential activities.

ParameterC4 CeramideThis compoundRemarksReference(s)
Apoptosis Induction Induces apoptosisDoes not induce apoptosis; can be antagonisticThe C4-C5 trans-double bond is critical for pro-apoptotic activity.
Mitochondrial Channel Formation Forms channels in the outer mitochondrial membraneDoes not form channels; can inhibit ceramide-induced channel formationThis is a key mechanism for the differential effects on apoptosis.
Cell Viability (IC50) Potent (values for analogs like C6-ceramide are in the µM range)Not cytotoxicDemonstrates the pro-apoptotic nature of ceramides.
Cell Cycle Arrest Can induce cell cycle arrestCan induce cell cycle arrest, often linked to ER stressBoth molecules can impact cell proliferation, albeit through potentially different mechanisms.

Signaling Pathways

The differential effects of C4 ceramide and this compound stem from their distinct interactions with cellular signaling cascades.

C4 Ceramide Signaling:

C4 ceramide primarily activates stress-related signaling pathways that converge on the induction of apoptosis. Key pathways include:

  • Mitochondrial (Intrinsic) Apoptosis Pathway: As previously discussed, C4 ceramide directly targets the mitochondria to induce the release of cytochrome c.

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Ceramides are known to activate the JNK signaling cascade, a crucial pathway in stress-induced apoptosis.

  • Regulation of Bcl-2 Family Proteins: Ceramide can modulate the activity of Bcl-2 family proteins, promoting the inactivation of anti-apoptotic members (like Bcl-2) and the activation of pro-apoptotic members (like Bax and Bak).

This compound Signaling:

The signaling pathways modulated by this compound are less understood but are generally associated with cellular stress responses rather than direct apoptosis induction. The accumulation of dihydroceramides can lead to:

  • Endoplasmic Reticulum (ER) Stress: A buildup of dihydroceramide can induce ER stress, which in turn can trigger protective mechanisms like autophagy.

  • Cell Cycle Arrest: Dihydroceramide accumulation can lead to an arrest in the cell cycle, thereby inhibiting cell proliferation.

Mandatory Visualizations

C4_Ceramide_vs_Dihydroceramide_Apoptosis Differential Effects on the Intrinsic Apoptotic Pathway cluster_ceramide C4 Ceramide cluster_dihydroceramide This compound C4_Cer C4 Ceramide Mito_Channel Mitochondrial Channel Formation C4_Cer->Mito_Channel CytC_Release Cytochrome c Release Mito_Channel->CytC_Release Caspase_Activation Caspase Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis C4_DHCer This compound No_Channel No Channel Formation C4_DHCer->No_Channel Inhibition Inhibition of Ceramide Channels C4_DHCer->Inhibition No_Apoptosis No Apoptosis No_Channel->No_Apoptosis Inhibition->Mito_Channel

Caption: C4 Ceramide vs. Dihydroceramide in Apoptosis.

Experimental_Workflow Experimental Workflow for Comparing Ceramide Effects cluster_assays Downstream Assays start Seed Cells treatment Treat with C4 Ceramide, This compound, or Vehicle Control start->treatment incubation Incubate for Defined Time Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis quantification Lipid Quantification (LC-MS/MS) incubation->quantification analysis Data Analysis and Comparison viability->analysis apoptosis->analysis quantification->analysis

Caption: Workflow for Comparing Ceramide Effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of C4 ceramide and this compound on cell proliferation and viability.

Materials:

  • C4-ceramide

  • C4-dihydroceramide (as a negative control)

  • Vehicle (e.g., DMSO or ethanol)

  • Cultured cells in exponential growth phase

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of C4 ceramide and this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • C4-ceramide

  • C4-dihydroceramide

  • Vehicle

  • Cultured cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of C4 ceramide, this compound, or vehicle as described in the cell viability assay.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Quantification of C4 Ceramide and this compound by LC-MS/MS

This protocol provides a general workflow for the accurate quantification of intracellular levels of C4 ceramide and this compound.

Materials:

  • Cell pellets

  • Internal standards (e.g., stable isotope-labeled C4 ceramide and this compound)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, formic acid)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To a cell pellet, add the internal standards.

    • Perform lipid extraction using a suitable solvent system (e.g., protein precipitation with isopropanol followed by liquid-liquid extraction with ethyl acetate).

    • Centrifuge to separate the phases and collect the organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a gradient elution on a C18 column.

    • Detect and quantify C4 ceramide and this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

References

Comparative study of C4 dihydroceramide's impact on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals the nuanced role of C4 dihydroceramide in cancer therapy. While traditionally considered the "inactive" precursor to the pro-apoptotic C4-ceramide, emerging evidence suggests that this compound may exert its own subtle, yet significant, influence on the fate of various cancer cell lines. This guide provides a comparative analysis of this compound's effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Unveiling the Differential Effects of this compound

This compound is a key intermediate in the de novo synthesis of ceramides, a class of sphingolipids that are critical regulators of cellular processes, including apoptosis (programmed cell death). The structural difference between this compound and its well-studied counterpart, C4-ceramide, lies in the absence of a double bond in the sphingoid backbone. This seemingly minor variation has profound implications for their biological activity.

While C4-ceramide is a potent inducer of apoptosis in a wide range of cancer cells, this compound has historically been used as a negative control in research, often demonstrating a lack of cytotoxic effects. However, recent studies have begun to challenge this dogma, suggesting that the accumulation of dihydroceramides can trigger a distinct form of programmed cell death known as autophagy in specific cancer contexts.

Quantitative Comparison of this compound's Impact

Direct comparative studies quantifying the cytotoxic effects of this compound across a broad spectrum of cancer cell lines are limited. This is largely due to its general lack of immediate and potent cytotoxicity when compared to C4-ceramide. The following table summarizes the available data, highlighting the differential responses of various cancer cell lines to this compound and its ceramide analog. It is important to note that for many cell lines, the half-maximal inhibitory concentration (IC50) for this compound is often reported as greater than the highest concentration tested, indicating low cytotoxicity.

Cell LineCancer TypeThis compound EffectC4-Ceramide (or other short-chain ceramide) EffectReference
Human Colon Cancer (HCT-116) Colon CarcinomaNo significant effect on apoptosisInduces apoptosis[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines (e.g., CCRF-CEM, MOLT-4) LeukemiaIncreased levels of specific dihydroceramides (C22:0, C24:0) are cytotoxic and induce autophagy-associated cell death.[2][3]C2-ceramide induces apoptosis.[2][3]
Human Glioma (U87MG) GlioblastomaIncreased dihydroceramide:ceramide ratio promotes autophagy-mediated cell death.C6-ceramide induces apoptosis.
Human Non-Small Cell Lung Cancer (A549, PC9) Lung CarcinomaNot reported to be cytotoxicC2-ceramide reduces cell viability in a time- and concentration-dependent manner.
Human Breast Cancer (MCF-7, SKBr3) Breast CarcinomaNot reported to be cytotoxicBenzene-C4-ceramide and pyridine-C4-ceramide analogs show cytotoxicity.
Human Prostate Cancer (LNCaP, PC3, 22Rv1) Prostate CarcinomaNot reported to be cytotoxicNot specified

Note: The data for this compound is often qualitative, describing a lack of effect. The effects of other short-chain ceramides are included for comparative purposes, as they are structurally and functionally similar to C4-ceramide.

Key Signaling Pathways Modulated by this compound

While C4-ceramide primarily signals for apoptosis through the mitochondrial pathway, this compound, when it does exert an effect, appears to favor an autophagic cell death pathway.

This compound-Induced Autophagy

In certain cancer cells, such as glioma and T-cell acute lymphoblastic leukemia, the accumulation of dihydroceramides has been shown to induce a cytotoxic form of autophagy. This process involves the destabilization of lysosomal membranes, leading to the release of cathepsins into the cytoplasm and subsequent cell death.

C4_Dihydroceramide_Signaling This compound-Induced Autophagy C4_dhCer This compound Accumulation Autophagosome Autophagosome Formation C4_dhCer->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome LMP Lysosomal Membrane Permeabilization Autolysosome->LMP Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release Cell_Death Autophagic Cell Death Cathepsin_Release->Cell_Death MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Treatments Prepare this compound and Control Treatments Incubate_Overnight->Prepare_Treatments Treat_Cells Treat Cells Prepare_Treatments->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unveiling the Functional Dichotomy: A Comparative Guide to C4 Dihydroceramide and Long-Chain Dihydroceramides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid species is paramount. This guide provides an objective comparison of C4 dihydroceramide and long-chain dihydroceramides, focusing on their distinct functions in key cellular processes. The information herein is supported by experimental data to aid in the design and interpretation of studies involving these sphingolipid precursors.

Ceramides are well-established bioactive lipids central to cellular signaling, governing processes from apoptosis to cell cycle arrest. Their immediate precursors, dihydroceramides (dhCer), which lack the characteristic C4-C5 trans-double bond of the sphingoid backbone, were historically considered biologically inert. However, emerging evidence has recast dihydroceramides as critical signaling molecules in their own right, with functions distinct from and sometimes antagonistic to their ceramide counterparts. The length of the N-acyl chain is a crucial determinant of the biological function of both ceramides and dihydroceramides. This guide specifically dissects the functional differences between the short-chain this compound and its long-chain relatives (e.g., C16, C18, C20).

Comparative Overview of Cellular Functions

While direct comparative studies between this compound and long-chain dihydroceramides are limited, a functional comparison can be synthesized from studies examining short-chain versus long-chain species. The primary distinctions lie in their roles in apoptosis, autophagy, and cell cycle regulation.

FeatureThis compound (Short-Chain)Long-Chain Dihydroceramides (e.g., C16, C18, C20)Key Distinctions
Apoptosis Induction Generally considered inactive in directly inducing apoptosis. Often used as a negative control for its ceramide analogue (C4-ceramide).[1]Can exhibit anti-apoptotic effects by inhibiting ceramide-induced channel formation in the mitochondrial outer membrane.[2][3]The primary role in apoptosis for dihydroceramides appears to be antagonistic to ceramides, with long-chain species showing a more pronounced inhibitory effect on ceramide-mediated apoptosis.
Autophagy Induction The direct role is not well-defined. Some studies suggest that the autophagic effects of short-chain ceramides depend on their elongation to long-chain ceramides.[4]Accumulation is a known inducer of autophagy, often linked to the induction of Endoplasmic Reticulum (ER) stress.[5]Long-chain dihydroceramides are more directly and potent activators of autophagy, primarily through the ER stress pathway.
Cell Cycle Arrest Limited direct evidence.Can induce a delay in the G1/S phase transition.The role of long-chain dihydroceramides in mediating cell cycle arrest is more clearly established in the literature.
Primary Signaling Mechanism Not well-characterized.Induction of ER stress and modulation of membrane biophysical properties.Long-chain dihydroceramides have a more defined signaling role centered on the induction of cellular stress responses.

Delving into the Signaling Pathways

The functional differences between short- and long-chain dihydroceramides are rooted in their distinct molecular structures, which dictate their ability to interact with downstream effectors and influence membrane biophysics.

Long-Chain Dihydroceramide-Induced Autophagy

Lacking the C4-C5 double bond, long-chain dihydroceramides do not effectively mimic the membrane-organizing properties of long-chain ceramides. Their accumulation, often resulting from the inhibition of dihydroceramide desaturase (DEGS1), can lead to ER stress. This stress response, in turn, can trigger autophagy as a cellular mechanism to restore homeostasis.

G LC_dhCer Long-Chain Dihydroceramide Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress LC_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy

Long-Chain Dihydroceramide-Induced Autophagy Pathway.
Antagonism of Ceramide-Induced Apoptosis

Ceramides, particularly long-chain species like C16-ceramide, are known to induce apoptosis by forming channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. Dihydroceramides, both short- and long-chain, have been shown to inhibit the formation of these ceramide channels, thereby antagonizing apoptosis.

G Ceramide Long-Chain Ceramide (e.g., C16) Mito_Channel Mitochondrial Channel Formation Ceramide->Mito_Channel Cyto_C Cytochrome c Release Mito_Channel->Cyto_C Apoptosis Apoptosis Cyto_C->Apoptosis Dihydroceramide C4 or Long-Chain Dihydroceramide Dihydroceramide->Mito_Channel

Dihydroceramide Antagonism of Ceramide-Induced Apoptosis.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison of dihydroceramide functions.

Preparation and Administration of Dihydroceramides

Long-chain dihydroceramides are highly hydrophobic and require specific preparation for effective delivery to cells in culture.

Materials:

  • Dihydroceramide (e.g., C4-dhCer, C16-dhCer)

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of the dihydroceramide in 100% ethanol at a high concentration (e.g., 10-20 mM). Warm the ethanol to 37°C to aid dissolution.

  • Prepare a sterile 10% (w/v) fatty acid-free BSA solution in PBS.

  • For cell treatment, dilute the dihydroceramide stock solution in pre-warmed (37°C) cell culture medium containing a low percentage of serum (e.g., 1-2%) or BSA to achieve the final desired concentration. The final ethanol concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

  • Vortex the final solution gently before adding it to the cells.

  • Include a vehicle control in your experiments (medium with the same final concentration of ethanol/BSA).

Annexin V Apoptosis Assay

This assay is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating them with the dihydroceramides for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G start Start: Cell Treatment harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for the Annexin V Apoptosis Assay.

Conclusion

The functional divergence between this compound and long-chain dihydroceramides underscores the critical importance of the N-acyl chain length in mediating specific cellular outcomes. While this compound is generally considered biologically less active, particularly in inducing apoptosis, long-chain dihydroceramides have emerged as significant players in cellular stress responses, most notably through the induction of autophagy via ER stress. For researchers in drug development, targeting the enzymes that regulate the balance between different dihydroceramide species, such as the ceramide synthases, presents a promising therapeutic strategy. A thorough understanding of these differences is paramount for the accurate interpretation of experimental data and for the development of therapeutic strategies that target sphingolipid-mediated signaling pathways.

References

Validating C4 Dihydroceramide-Induced Cellular Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of C4 dihydroceramide and its biologically active counterpart, C4-ceramide, to aid in the validation of cellular responses specific to this compound. Understanding the distinct effects of these molecules is crucial for accurately interpreting experimental results and advancing research in areas such as apoptosis, autophagy, and signal transduction.

Executive Summary

The primary distinguishing feature between C4-ceramide and this compound is the presence of a C4-C5 trans-double bond in the sphingoid backbone of C4-ceramide, which is absent in this compound.[1] This structural difference renders this compound largely biologically inactive in pathways where C4-ceramide is a potent activator, most notably in the induction of apoptosis.[1][2] Therefore, this compound serves as an essential negative control in experiments investigating ceramide-mediated cellular processes.

Data Presentation: Comparative Analysis of Cellular Responses

The following tables summarize the differential effects of C4-ceramide and this compound on key cellular responses.

Table 1: Comparative Effects on Cell Viability

CompoundConcentration (µM)Cell LineEffect on Cell ViabilityReference
C4-Ceramide10 - 50VariousDose-dependent decrease[3]
This compound10 - 50VariousNo significant effect[3]
Staurosporine (Positive Control)0.1 - 1VariousPotent decrease
Vehicle Control (e.g., DMSO)≤ 0.1%VariousNo significant effect

Table 2: Comparative Effects on Apoptosis Induction

CompoundConcentration (µM)AssayKey FindingReference
C4-Ceramide25 - 50Annexin V/PI StainingSignificant increase in apoptotic cells
This compound25 - 50Annexin V/PI StainingNo significant increase in apoptotic cells
C4-Ceramide25Caspase-3 ActivationIncreased caspase-3 activity
This compound25Caspase-3 ActivationNo significant increase in caspase-3 activity

Table 3: Comparative Effects on Autophagy

CompoundConcentration (µM)AssayKey FindingReference
C4-Ceramide10 - 50Western Blot (LC3-II)Increased LC3-II levels
This compound10 - 50Western Blot (LC3-II)No significant change in LC3-II levelsInferred from inactivity in other pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound and C4-ceramide on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound and C4-ceramide

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and C4-ceramide (e.g., 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Include a vehicle-only control.

  • Remove the existing medium and add 100 µL of the treatment solutions to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound and C4-ceramide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound, C4-ceramide, or controls.

  • After the incubation period, collect both floating and adherent cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Autophagy Assay (Western Blot for LC3-II)

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cells of interest

  • This compound and C4-ceramide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

  • Treat cells with this compound, C4-ceramide, or controls for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the LC3-II/LC3-I ratio or the amount of LC3-II relative to the loading control.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

C4_Dihydroceramide_Specificity cluster_C4_Ceramide C4-Ceramide cluster_C4_Dihydroceramide This compound C4_Cer C4-Ceramide Mito Mitochondrial Outer Membrane C4_Cer->Mito Forms Channels JNK_Akt JNK Activation & Akt Inhibition C4_Cer->JNK_Akt CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK_Akt->Apoptosis C4_DH_Cer This compound Mito_DH Mitochondrial Outer Membrane C4_DH_Cer->Mito_DH No_JNK_Akt No JNK Activation & No Akt Inhibition No_Effect No Channel Formation No_Apoptosis No Apoptosis

Caption: Differential effects of C4-Ceramide and this compound on apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Cell Seeding treatment Treatment: - this compound - C4-Ceramide - Positive Control - Vehicle Control start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis autophagy Autophagy (Western Blot for LC3-II) incubation->autophagy analysis Data Analysis and Comparison viability->analysis apoptosis->analysis autophagy->analysis

Caption: General experimental workflow for comparing cellular responses.

Signaling_Pathway C4_Cer C4-Ceramide JNK JNK C4_Cer->JNK Activates Akt Akt C4_Cer->Akt Inhibits C4_DH_Cer This compound C4_DH_Cer->JNK No Effect C4_DH_Cer->Akt No Effect p_JNK p-JNK (Active) JNK->p_JNK Apoptosis_Node Apoptosis p_JNK->Apoptosis_Node p_Akt p-Akt (Inactive) Akt->p_Akt Survival_Node Cell Survival p_Akt->Survival_Node Blocks

References

Unveiling the Critical Distinction: A Comparative Analysis of C4 Dihydroceramide and C4 Ceramide Membrane Partitioning

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cellular signaling and membrane biophysics, the subtle structural difference between C4 dihydroceramide and C4 ceramide dictates a profound divergence in their membrane partitioning and subsequent biological activity. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, elucidating the key distinctions in their interaction with cellular membranes, supported by experimental data and detailed methodologies. The primary structural variance lies in the sphingoid backbone: C4 ceramide possesses a C4-C5 trans-double bond, which is absent in the saturated this compound. This single structural element dramatically influences their biophysical properties and signaling roles.

Quantitative Comparison of Membrane Interactions

While direct partition coefficients for C4 ceramide and this compound are not extensively documented, their differential impact on membrane properties has been quantified through various biophysical techniques. The data below, using the closely related C2 analogues, highlights the critical role of the C4-C5 double bond in membrane channel formation, a key aspect of their biological activity.

Biophysical ParameterC2-CeramideC2-DihydroceramideSignificance of the DifferenceReference
Membrane Channel Formation (Conductance) Forms large, stable channels (up to 200 nS)Forms only a few, low-conductance, transient poresThe C4-C5 double bond is essential for the stable membrane channel formation that underlies the pro-apoptotic activity of ceramides.[1]
Effect on Membrane Fluidity Decreases membrane fluidity (increases order)Also decreases membrane fluidity, but to a lesser extentThe trans-double bond in ceramide allows for more rigid and ordered packing within the membrane, leading to a greater reduction in fluidity.[2]

Structural and Functional Implications of Membrane Partitioning

The presence of the C4-C5 trans-double bond in C4 ceramide is a critical determinant of its biophysical behavior and biological function.[3] This double bond contributes to a more rigid and ordered structure, allowing C4 ceramide to pack more tightly within the lipid bilayer.[2] This tight packing facilitates the formation of ceramide-rich gel phases and membrane domains, which can alter membrane fluidity and curvature.[4]

Conversely, the saturated nature of this compound results in a more flexible molecule. While it also integrates into the membrane and can increase lipid order, it lacks the ability to form the stable, organized domains and channels characteristic of C4 ceramide. This structural difference is the primary reason for their distinct biological roles.

Signaling Pathways: A Tale of Two Molecules

The differential membrane partitioning of C4 ceramide and this compound directly translates to their involvement in distinct cellular signaling pathways.

C4 Ceramide: A Pro-Apoptotic Signal

C4 ceramide is a well-established pro-apoptotic molecule. Its ability to form channels in the outer mitochondrial membrane is a key mechanism in initiating apoptosis. This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade and programmed cell death.

C4_Ceramide_Apoptosis_Pathway Stress Cellular Stress C4Cer C4 Ceramide Generation Stress->C4Cer Mito Mitochondrial Outer Membrane C4Cer->Mito partitions into Channel Ceramide Channel Formation Mito->Channel CytoC Cytochrome c Release Channel->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

C4 Ceramide-Induced Apoptosis Pathway

This compound: An Emerging Player in Cellular Stress and Autophagy

Historically considered biologically inert, this compound is now recognized to have distinct signaling roles. It is implicated in cellular stress responses, particularly the unfolded protein response (UPR) originating from the endoplasmic reticulum (ER). Accumulation of dihydroceramides can lead to ER stress and induce autophagy, a cellular recycling process. Unlike ceramide, it does not typically induce apoptosis and can, in some contexts, antagonize ceramide's pro-apoptotic effects.

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to an increase in fluorescence anisotropy.

Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) composed of a model lipid (e.g., POPC) with or without the inclusion of C4 ceramide or this compound at desired molar concentrations.

  • Probe Incorporation: Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the liposome suspension and incubate to allow for its incorporation into the lipid bilayer.

  • Fluorescence Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.

  • Data Analysis: Compare the anisotropy values of liposomes containing C4 ceramide, this compound, and control liposomes (without additions). A higher anisotropy value indicates lower membrane fluidity.

Fluorescence_Anisotropy_Workflow Start Start PrepLipo Prepare Liposomes (Control, +C4 Cer, +C4 DHCer) Start->PrepLipo AddProbe Incorporate Fluorescent Probe (e.g., DPH) PrepLipo->AddProbe Measure Measure Fluorescence Intensities (Ivv, Ivh) in Fluorometer AddProbe->Measure Calculate Calculate Fluorescence Anisotropy (r) Measure->Calculate Compare Compare Anisotropy Values Calculate->Compare End End Compare->End

Workflow for Measuring Membrane Fluidity
Quantification of Ceramide and Dihydroceramide by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of different lipid species from biological samples.

Protocol:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer method.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard for C4 ceramide and this compound to the lipid extract for accurate quantification.

  • Chromatographic Separation: Inject the lipid extract into a liquid chromatography system, typically using a C18 reversed-phase column, to separate the different lipid species based on their polarity and acyl chain length.

  • Mass Spectrometric Detection: Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for each analyte and monitoring for a specific product ion after fragmentation.

  • Quantification: Determine the concentration of C4 ceramide and this compound by comparing the peak area of the endogenous lipid to that of the internal standard.

Conclusion

The presence or absence of the C4-C5 trans-double bond is a critical determinant of the membrane partitioning and biological activity of C4 ceramides. C4 ceramide's ability to form ordered domains and stable membrane channels underpins its role as a potent pro-apoptotic signaling molecule. In contrast, this compound, lacking this double bond, does not form such channels and is instead involved in distinct signaling pathways related to cellular stress and autophagy. A thorough understanding of these differences, supported by the experimental approaches outlined in this guide, is essential for accurately interpreting research findings and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Unraveling the Divergent Roles of C4 Dihydroceramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipids is paramount. This guide provides an objective comparison of C4 dihydroceramide and its more widely studied counterpart, C4 ceramide, offering insights into their distinct biological activities and the experimental frameworks for their investigation.

At the heart of their functional divergence lies a subtle structural difference: the presence of a C4-C5 trans-double bond in the sphingoid backbone of C4 ceramide, which is absent in this compound. This seemingly minor variation dramatically alters their involvement in critical cellular processes, particularly apoptosis, autophagy, and cell cycle regulation.

Comparative Biological Activity: A Tale of Two Ceramides

Historically considered biologically inert, dihydroceramides are now recognized as active signaling molecules with roles distinct from, and often opposing, those of ceramides.[1]

Apoptosis: A Clear Antagonism

The most profound difference between C4 ceramide and this compound lies in their influence on programmed cell death. C4 ceramide is a well-established pro-apoptotic molecule.[1] Its ability to form channels in the outer mitochondrial membrane leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.[1]

In stark contrast, this compound is not only incapable of inducing apoptosis but actively antagonizes the pro-apoptotic effects of ceramide.[1] It is believed to inhibit the formation of ceramide-induced mitochondrial membrane channels, thereby protecting the cell from apoptosis.[2] This opposing relationship underscores the critical importance of the C4-C5 double bond for ceramide's apoptotic function.

ParameterC4 Ceramide (or analogous short-chain ceramides)This compoundReference
Apoptosis Induction Induces apoptosisAntagonizes ceramide-induced apoptosis
Mitochondrial Channel Formation Forms channels, leading to cytochrome c releaseInhibits channel formation
Effect on Cell Viability (IC50) ~7 µM (24h, T-98G cells, for C2-ceramide)Not cytotoxic

Note: Data for C2-ceramide is used as a proxy for C4-ceramide due to the high degree of structural and functional similarity between short-chain ceramides and the limited availability of specific C4-ceramide IC50 values in the searched literature.

Autophagy: A Pro-Survival Role for Dihydroceramide

While ceramide can induce autophagy that may lead to cell death, the accumulation of dihydroceramides is often associated with a pro-survival autophagic response. This can be triggered by endoplasmic reticulum (ER) stress, a condition that can arise from the buildup of dihydroceramides when their conversion to ceramides is inhibited. Autophagy then acts as a cellular housekeeping mechanism to clear damaged organelles and restore homeostasis.

ParameterC4 CeramideThis compoundReference
Autophagy Induction Can induce lethal autophagyInduces primarily pro-survival autophagy
Mechanism Can be independent of or lead to apoptosisOften linked to ER stress response
Cell Cycle Arrest: A Potential Point of Convergence

Both ceramides and dihydroceramides have been implicated in cell cycle arrest, typically at the G0/G1 phase. For ceramides, this is a well-documented anti-proliferative effect. Treatment of human hepatocarcinoma cells with C2-ceramide, for instance, resulted in a dose-dependent increase in the percentage of cells in the G1 phase. While less extensively studied, dihydroceramide accumulation has also been linked to the inhibition of cell cycle progression.

ParameterC4 Ceramide (or analogous short-chain ceramides)This compoundReference
Cell Cycle Phase Arrest G0/G1G0/G1
Effect on G1 Population 76.2% ± 1.3% at 60 µmol/L (C2-ceramide)Qualitative reports of arrest

Note: Quantitative data for C2-ceramide is presented as a representative example of short-chain ceramide effects.

Visualizing the Signaling Pathways

The distinct biological outcomes of C4 ceramide and this compound are orchestrated by their engagement with different intracellular signaling cascades.

C4_Ceramide_Signaling C4 Ceramide Signaling Pathways C4_Cer C4 Ceramide Mitochondria Mitochondria C4_Cer->Mitochondria Forms Channels JNK_p38 JNK / p38 MAPK Activation C4_Cer->JNK_p38 Akt_NFkB Akt / NF-κB Inhibition C4_Cer->Akt_NFkB Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis JNK_p38->Apoptosis Pro_Survival Pro-Survival Pathways Akt_NFkB->Pro_Survival Pro_Survival->Apoptosis

Caption: C4 Ceramide primarily induces apoptosis through mitochondrial channel formation and modulation of key signaling kinases.

C4_Dihydroceramide_Signaling This compound Signaling Pathways C4_DHCer This compound Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress C4_DHCer->ER_Stress Mitochondria Mitochondrial Ceramide Channels C4_DHCer->Mitochondria Inhibits Formation Autophagy_Induction Autophagy Induction ER_Stress->Autophagy_Induction Cell_Survival Cell Survival Autophagy_Induction->Cell_Survival Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound accumulation primarily triggers pro-survival autophagy via ER stress and inhibits apoptosis.

Experimental Protocols for Replicating Key Findings

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and C4 ceramide.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Lipid Treatment: Prepare stock solutions of C4 ceramide and this compound in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to the desired final concentrations. It is advisable to complex the lipids with bovine serum albumin (BSA) to improve solubility.

  • Incubation: Replace the existing medium with the lipid-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Treat Treat with Lipids Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data Read->Analyze

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of C4 ceramide and this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Autophagy Analysis by LC3 Puncta Formation

This fluorescence microscopy-based assay visualizes the formation of autophagosomes, a hallmark of autophagy.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a known autophagy inducer (e.g., rapamycin) as a positive control.

  • Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA. Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of LC3 puncta (fluorescent dots) per cell. An increase in the number of puncta per cell indicates an induction of autophagy.

Protocol 4: Lipid Extraction and Analysis by LC-MS/MS

This is the gold standard for quantifying intracellular levels of this compound and C4 ceramide.

Methodology:

  • Lipid Extraction: After cell treatment, harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer method).

  • LC Separation: Separate the lipid species using a C18 reverse-phase column with a gradient elution.

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for this compound and C4 ceramide.

  • Data Analysis: Quantify the lipids by comparing their peak areas to those of known standards.

By employing these methodologies and understanding the distinct signaling pathways, researchers can effectively replicate and build upon the key findings surrounding the divergent biological roles of this compound and C4 ceramide. This knowledge is crucial for the development of novel therapeutic strategies that target specific arms of the sphingolipid signaling network.

References

Unraveling the Enigma of C4 Dihydroceramide: A Comparative Guide to Orthogonal Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal methods to validate the mechanism of action of C4 dihydroceramide, a bioactive sphingolipid implicated in critical cellular processes such as autophagy and apoptosis. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate robust and reliable investigation into this promising therapeutic agent.

This compound, a synthetic, short-chain analog of endogenous dihydroceramides, serves as a valuable tool for dissecting the intricate signaling pathways governed by this class of lipids. Accumulating evidence suggests that the intracellular accumulation of dihydroceramides, including this compound, can trigger distinct cellular fates, primarily through the induction of cytotoxic autophagy and apoptosis. The central hypothesis revolves around the inhibition of dihydroceramide desaturase (DES), the enzyme responsible for converting dihydroceramides to ceramides. This inhibition leads to a buildup of dihydroceramides, which in turn can initiate cell death programs, particularly in cancer cells.

This guide explores the key proposed mechanisms of this compound and presents a panel of orthogonal experimental approaches to rigorously validate each step of its action. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can obtain a multifaceted and definitive understanding of this compound's cellular effects.

I. Validating the Induction of Autophagy

One of the prominent proposed mechanisms of action for this compound is the induction of cytotoxic autophagy.[1][2] This process is characterized by the formation of autophagosomes, which sequester cellular components and deliver them to lysosomes for degradation.[2] Unlike cytoprotective autophagy, which promotes cell survival, cytotoxic autophagy leads to cell death.[2] Validating the induction and flux of the entire autophagy pathway is crucial.

Orthogonal Methods for Autophagy Validation
Method Principle Key Quantitative Readouts Advantages Limitations
Western Blotting for LC3-II Monitors the conversion of LC3-I to LC3-II, a protein incorporated into the autophagosome membrane. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation.Ratio of LC3-II to LC3-I or β-actin.Relatively simple, widely used, provides a snapshot of autophagosome numbers.Static measurement; does not distinguish between increased formation and decreased degradation of autophagosomes.
Autophagic Flux Assays Measures the degradation of autophagic substrates by comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).Difference in LC3-II levels with and without lysosomal inhibitors.Provides a dynamic measure of autophagic activity.[3]Requires careful optimization of inhibitor concentration and treatment time.
Fluorescence Microscopy of GFP-LC3 Visualization of fluorescently tagged LC3 puncta, representing autophagosomes, within the cell.Number of GFP-LC3 puncta per cell.Allows for single-cell analysis and visualization of autophagosome localization.Overexpression of GFP-LC3 can sometimes lead to aggregate formation, independent of autophagy.
Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3) Distinguishes between autophagosomes (yellow puncta: mCherry and EGFP) and autolysosomes (red puncta: mCherry only, as EGFP is quenched by lysosomal acidity).Ratio of red puncta to yellow puncta.Enables monitoring of autophagic flux by visualizing the maturation of autophagosomes to autolysosomes.Requires transfection and expression of the tandem construct.
Experimental Protocols

Protocol 1: Western Blotting for LC3-II Conversion and Autophagic Flux

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and time points. For autophagic flux, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of this compound treatment).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C.

  • Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the bands corresponding to LC3-I and LC3-II. Normalize to a loading control like β-actin.

Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta

  • Transfection: Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

  • Cell Culture and Treatment: Plate transfected cells on glass coverslips and treat with this compound as described above.

  • Fixation and Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes. Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of distinct GFP-LC3 puncta per cell in a significant number of cells for each condition.

G Experimental Workflow for Autophagy Validation cluster_0 Cellular Assays cluster_1 Data Analysis cluster_2 Conclusion Cell_Treatment Treat cells with This compound Western_Blot Western Blot (LC3-II/LC3-I ratio) Cell_Treatment->Western_Blot Flux_Assay Autophagic Flux Assay (+/- Lysosomal Inhibitors) Cell_Treatment->Flux_Assay Fluorescence_Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Cell_Treatment->Fluorescence_Microscopy Quantify_WB Quantify Band Intensity Western_Blot->Quantify_WB Quantify_Flux Compare LC3-II levels Flux_Assay->Quantify_Flux Count_Puncta Count Puncta per Cell Fluorescence_Microscopy->Count_Puncta Conclusion Validated Induction of Autophagy Quantify_WB->Conclusion Quantify_Flux->Conclusion Count_Puncta->Conclusion

Caption: Workflow for validating this compound-induced autophagy.

II. Validating the Induction of Apoptosis via Lysosomal Membrane Permeabilization

A key aspect of dihydroceramide-induced cytotoxicity is the destabilization of lysosomal membranes. This leads to the release of cathepsins and other hydrolases into the cytosol, which can then trigger the apoptotic cascade. Validating both the permeabilization event and the subsequent activation of apoptosis is critical.

Orthogonal Methods for Lysosomal Permeabilization and Apoptosis Validation
Method Principle Key Quantitative Readouts Advantages Limitations
Galectin Puncta Assay Detects the translocation of cytosolic galectins (e.g., Galectin-3) to the lumen of damaged lysosomes, which can be visualized as intracellular puncta.Number of galectin puncta per cell.Highly sensitive and specific marker for lysosomal membrane permeabilization.Requires immunofluorescence or expression of fluorescently tagged galectins.
Cathepsin Release Assay Measures the activity of lysosomal cathepsins (e.g., Cathepsin B) in the cytosolic fraction of cells.Cathepsin activity in the cytosol.Directly measures the functional consequence of lysosomal leakage.Requires subcellular fractionation, which can be prone to artifacts.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.Percentage of Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis).Widely used, allows for the distinction between early and late apoptosis.Can also stain necrotic cells.
Caspase Activity Assays Measures the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) using fluorogenic or colorimetric substrates.Fold increase in caspase activity.Directly measures the activation of the core apoptotic machinery.Caspase activation is a downstream event and may not be specific to the lysosomal pathway.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.Percentage of TUNEL-positive cells.Can be used on fixed cells and tissue sections.Detects a late apoptotic event.
Experimental Protocols

Protocol 3: Galectin-3 Puncta Assay by Immunofluorescence

  • Cell Culture and Treatment: Plate cells on glass coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% saponin.

  • Antibody Staining: Incubate with a primary antibody against Galectin-3, followed by a fluorescently labeled secondary antibody. Co-stain with a lysosomal marker like LAMP1 to confirm colocalization.

  • Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of Galectin-3 puncta that colocalize with LAMP1 per cell.

Protocol 4: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment: Treat cells in suspension or adherent cells that have been detached with a non-enzymatic method.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

G Signaling Pathway of this compound-Induced Apoptosis C4_DH_Cer This compound LMP Lysosomal Membrane Permeabilization C4_DH_Cer->LMP Cathepsin_Release Cathepsin Release into Cytosol LMP->Cathepsin_Release Apoptosome Apoptosome Formation Cathepsin_Release->Apoptosome Caspase_Activation Caspase Activation (Caspase-3, -7) Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis.

III. Biophysical and Biochemical Validation of Molecular Interactions

To gain a deeper, mechanistic understanding, it is essential to investigate the direct interactions of this compound with cellular components.

Orthogonal Methods for Molecular Interaction Validation
Method Principle Key Quantitative Readouts Advantages Limitations
Lipidomics (LC-MS/MS) Quantifies the levels of various lipid species, including this compound and other endogenous dihydroceramides and ceramides, in treated cells.Absolute or relative abundance of specific lipid species.Provides a comprehensive profile of lipid alterations.Does not directly measure protein interactions.
Bioorthogonal Labeling and Pulldown Uses chemically modified this compound analogs (e.g., with an alkyne tag) to "click" on a reporter (e.g., biotin) for subsequent pulldown and identification of interacting proteins by mass spectrometry.Identification of interacting proteins.Enables the discovery of direct binding partners.The chemical modification might alter the lipid's behavior.
Liposome-based Assays Reconstitutes cellular membranes in vitro to study the direct effect of this compound on membrane properties (e.g., permeability, fluidity) or its interaction with specific proteins in a controlled environment.Changes in membrane permeability (e.g., dye leakage), protein binding affinity.Provides a simplified system to study direct molecular interactions.May not fully recapitulate the complexity of cellular membranes.
Experimental Protocols

Protocol 5: Lipidomics Analysis by LC-MS/MS

  • Cell Culture and Treatment: Treat cells with this compound.

  • Lipid Extraction: Extract total lipids from cell pellets using a modified Bligh-Dyer method.

  • LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a tandem mass spectrometer. Use appropriate internal standards for quantification.

  • Data Analysis: Identify and quantify this compound and other relevant sphingolipid species based on their mass-to-charge ratio and fragmentation patterns.

Protocol 6: Bioorthogonal Labeling and Pulldown of Interacting Proteins

  • Synthesis of Analog: Synthesize a this compound analog containing a clickable alkyne group.

  • Cell Treatment: Treat cells with the alkyne-tagged this compound.

  • Click Chemistry: Lyse the cells and perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction to attach a biotin-azide reporter to the lipid.

  • Pulldown: Incubate the lysate with streptavidin-coated beads to capture the biotin-labeled lipid-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them by mass spectrometry.

G Logical Relationship of Validation Methods cluster_0 Cellular Phenotype cluster_1 Mechanism of Action cluster_2 Validation Assays C4_DH_Cer This compound Treatment Autophagy Autophagy Induction C4_DH_Cer->Autophagy Apoptosis Apoptosis Induction C4_DH_Cer->Apoptosis Lipid_Alteration Cellular Lipid Profile Alteration C4_DH_Cer->Lipid_Alteration Protein_Interaction Direct Protein Interaction C4_DH_Cer->Protein_Interaction LMP Lysosomal Membrane Permeabilization Autophagy->LMP Autophagy_Assays LC3-II WB, Flux Assays, GFP-LC3 Microscopy Autophagy->Autophagy_Assays Apoptosis_Assays Annexin V, Caspase Assays, TUNEL Apoptosis->Apoptosis_Assays LMP->Apoptosis LMP_Assays Galectin Puncta, Cathepsin Release LMP->LMP_Assays Lipidomics LC-MS/MS Lipid_Alteration->Lipidomics Pulldown Bioorthogonal Pulldown Protein_Interaction->Pulldown

Caption: Interrelation of validation methods for this compound's action.

By systematically applying these orthogonal approaches, researchers can build a robust and comprehensive model of this compound's mechanism of action, paving the way for its potential development as a therapeutic agent. This multi-faceted validation strategy is essential for ensuring the reliability and reproducibility of findings in the complex field of lipid signaling.

References

Safety Operating Guide

Personal protective equipment for handling C4 Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for C4 Dihydroceramide

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like this compound. Adherence to strict safety and disposal protocols is critical for both personal safety and environmental protection. This guide provides immediate, essential information for the safe handling, storage, and disposal of this compound.

Physicochemical and Safety Data

A summary of key data for this compound is presented below, offering a quick reference for its physical properties and necessary safety information.

PropertyValueSource
Molecular Formula C₂₂H₄₃NO₃Multiple Sources
Molecular Weight 369.6 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[1]
Solubility DMF: ~20 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~30 mg/mLCayman Chemical[1]
Storage Temperature -20°CSigma-Aldrich, Avanti Polar Lipids[1]
Hazard StatementPrecautionary Statement
The toxicological properties of this product have not been fully investigated.[1]Handle with care, assuming it is potentially hazardous. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

The consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety glasses with side shields or goggles are required.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: If weighing the solid form of this compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Aliquoting: For frequent use, it is recommended to aliquot the stock solution into smaller, single-use vials. This practice helps to avoid repeated freeze-thaw cycles that could degrade the compound.

Storage Protocol
  • Container: Keep the container tightly closed.

  • Conditions: Store in a dry and well-ventilated place at the recommended temperature of -20°C.

Emergency and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and regulatory compliance.

Spill Management

In the event of a spill, immediately cordon off the affected area.

  • Solid Spill: Carefully sweep up the solid material, avoiding dust generation. Place the swept material into a sealed container for proper disposal.

  • Liquid Spill: Absorb the spill with an inert material such as vermiculite or sand. Place the absorbent material into a sealed container for disposal. Clean the spill area with an appropriate solvent.

Disposal Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Classification: Due to the lack of comprehensive toxicological data, it is prudent to manage this compound as a hazardous waste.

  • Solid Waste: Collect unused this compound and any contaminated materials (e.g., pipette tips, gloves, empty containers) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour solutions down the drain.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for the disposal of the hazardous waste.

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_use Experiment cluster_disposal Waste Disposal cluster_spill Spill Response Receive Receive this compound Store Store at -20°C Receive->Store PrepArea Prepare Clean Work Area Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Occurs Weigh->Spill Aliquot Aliquot for Use Dissolve->Aliquot Dissolve->Spill Experiment Perform Experiment Aliquot->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid Solid Waste CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Liquid Waste Experiment->Spill EHS Contact EHS for Disposal CollectSolid->EHS CollectLiquid->EHS Cordon Cordon Off Area Spill->Cordon Cleanup Clean Spill per Protocol Cordon->Cleanup DisposeSpill Dispose of Spill Waste Cleanup->DisposeSpill DisposeSpill->EHS

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.